molecular formula C8H8ClN B173078 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 117890-55-8

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Cat. No.: B173078
CAS No.: 117890-55-8
M. Wt: 153.61 g/mol
InChI Key: PBMLTRUXYZHCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a synthetically valuable fused bicyclic compound that serves as a key chemical building block in medicinal chemistry and drug discovery. The core structure, a pyridine ring fused with a cyclopentane ring, is a privileged scaffold in the design of biologically active molecules . The presence of a chlorine atom at the 2-position makes this compound a versatile intermediate for further functionalization through metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and cyclization reactions, enabling the rapid exploration of chemical space around this scaffold . This compound is primarily employed in the synthesis of more complex molecular architectures, particularly for the development of novel therapeutic agents. Research indicates that analogous cyclopenta-fused heterocyclic systems are of significant interest in the development of compounds with antimitotic and antitumor activity . The pyridine moiety is a common feature in numerous marketed drugs across various classes, including anticancer agents, anti-infectives, and central nervous system drugs, highlighting its fundamental importance in pharmacology . As a small molecule scaffold, it provides researchers with a critical starting point for constructing compound libraries aimed at hitting diverse biological targets, such as enzymes, proteins, and DNA . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN/c9-8-5-4-6-2-1-3-7(6)10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBMLTRUXYZHCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566941
Record name 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117890-55-8
Record name 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5H,6H,7H-cyclopenta[b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Basic Properties of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics. Due to the absence of a directly measured pKa value in the literature, this document outlines the theoretical basis for its basicity, provides an estimated pKa based on related structures, and details the experimental protocols for its synthesis and the definitive determination of its acid dissociation constant.

Core Concepts: Basicity of Pyridine Derivatives

The basicity of a pyridine derivative is primarily determined by the availability of the lone pair of electrons on the ring's nitrogen atom to accept a proton. This is quantified by the pKa of its conjugate acid (the pyridinium ion). A higher pKa value for the conjugate acid corresponds to a stronger base. The electron density on the nitrogen is influenced by the electronic effects of substituents on the pyridine ring.

  • Electron-donating groups (e.g., alkyl groups like methyl) increase the electron density on the nitrogen, making the pyridine more basic (higher pKa).

  • Electron-withdrawing groups (e.g., halogens like chlorine) decrease the electron density on the nitrogen through an inductive effect, making the pyridine less basic (lower pKa).[1][2]

For this compound, the presence of the electron-withdrawing chlorine atom at the 2-position is expected to significantly reduce its basicity compared to unsubstituted pyridine. The fused cyclopentane ring, being aliphatic, is anticipated to have a minor electron-donating effect.

Quantitative Data: Comparative Basicity of Pyridine Derivatives

To estimate the basicity of this compound, it is instructive to compare the pKa values of its structural relatives. The following table summarizes the pKa of the conjugate acids of several relevant pyridine derivatives.

CompoundStructurepKa of Conjugate AcidReference(s)
PyridineC₅H₅N5.23[3][4]
2-ChloropyridineC₅H₄ClN0.49[5]
2-Chloro-6-methylpyridineC₆H₆ClN1.10 (Predicted)[5]
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridineC₈H₇Cl₂N1.29 (Predicted)[6]
2,6-Lutidine (2,6-Dimethylpyridine)C₇H₉N6.64[7]
QuinolineC₉H₇N4.90[8][9]

Based on the data above, the introduction of a chlorine atom at the 2-position of the pyridine ring drastically reduces the pKa (compare Pyridine and 2-Chloropyridine). The predicted pKa for 2-chloro-6-methylpyridine suggests that an alkyl substituent can slightly increase the basicity, but the effect of the chloro group remains dominant. Therefore, it is reasonable to estimate that the pKa of this compound is likely to be in the range of 0.5 to 1.5 .

Experimental Protocols

Synthesis of this compound

A three-step synthesis has been reported with an overall yield of 45.9%.[7] The structure of the final product was confirmed by LC-MS and ¹H NMR.[7]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • Reactants: Cyclopentanone and benzylamine.

  • Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.

  • Reaction Temperature: 117-121°C.

  • Reaction Time: 40 minutes under reflux.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.

  • Molar Ratio: n(benzylamine):n(acetic anhydride) = 1:1.1.

  • Feed Temperature: 0-5°C.

  • Reaction Temperature: 20-25°C.

  • Reaction Time: 14 hours.

Step 3: Vilsmeier Cyclization to this compound

  • Reactants: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride.

  • Feed Temperature (Phosphorus oxychloride): 0-5°C.

  • Reaction: Reflux for 15 hours.

  • Hydrolysis Temperature: 40-45°C.

G cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Vilsmeier Cyclization & Chlorination cyclopentanone Cyclopentanone intermediate1 N-cyclopentylidene(phenyl)methanamine cyclopentanone->intermediate1 117-121°C, 40 min benzylamine Benzylamine benzylamine->intermediate1 intermediate2 N-benzyl-N-cyclopentenylacetamide intermediate1->intermediate2 0-5°C feed, 20-25°C, 14 h acetic_anhydride Acetic Anhydride acetic_anhydride->intermediate2 product This compound intermediate2->product 0-5°C feed, reflux 15 h, hydrolysis 40-45°C pocli3 Phosphorus Oxychloride pocli3->product

Caption: Synthesis workflow for this compound.

pKa Determination Protocols

Given that this compound is a weak base, potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy are suitable methods for pKa determination.

1. Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid and monitoring the pH change.

  • Apparatus: Calibrated pH meter with a suitable electrode, automatic titrator or burette, magnetic stirrer.

  • Reagents:

    • ~0.01 M solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low).

    • Standardized 0.1 M hydrochloric acid (HCl) solution.

    • Inert electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

  • Procedure:

    • Prepare a solution of the sample in a beaker with the inert electrolyte.

    • Immerse the pH electrode in the solution and allow it to equilibrate.

    • Titrate the solution with the standardized HCl, adding small increments of the titrant.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point. This can be determined from the first derivative plot (ΔpH/ΔV vs. V) to find the equivalence point, and then locating the pH on the original curve at half of that volume.

2. UV-Vis Spectrophotometry

This technique is applicable if the protonated and deprotonated forms of the molecule have different UV-Vis absorption spectra.

  • Apparatus: UV-Vis spectrophotometer.

  • Reagents:

    • Stock solution of this compound of known concentration.

    • A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 0 to 3).

  • Procedure:

    • Prepare a series of solutions by adding a small, constant volume of the stock solution to each of the different pH buffers.

    • Measure the UV-Vis spectrum (absorbance vs. wavelength) for each solution.

    • Identify a wavelength where the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance at a given pH, AA is the absorbance of the fully protonated form, and AB is the absorbance of the neutral form.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Stock Solution of Compound samples Solutions at Various pHs stock->samples buffers Series of pH Buffers buffers->samples spectrophotometer UV-Vis Spectrophotometer samples->spectrophotometer spectra Absorbance Spectra Recorded spectrophotometer->spectra plot Plot Absorbance vs. pH spectra->plot pka pKa Determined from Inflection Point plot->pka

References

An In-depth Technical Guide to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 117890-55-8

This technical guide provides a comprehensive overview of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Physicochemical Properties

While experimentally determined physicochemical data for this compound is limited in publicly available literature, predicted values provide valuable insights into its characteristics.

PropertyValueSource
Molecular FormulaC₈H₈ClN[1]
Molecular Weight153.61 g/mol [1]
Predicted Boiling Point236.5 ± 40.0 °C[1]
Predicted Density1.241 ± 0.06 g/cm³[1]
Predicted Flash Point119.6 ± 12.9 °C[1]
Predicted Refractive Index1.584[1]
XLogP32.5[1]
Topological Polar Surface Area12.9 Ų[1]
Hydrogen Bond Acceptor Count1[1]

Synthesis

The synthesis of this compound is a multi-step process that starts from readily available precursors, cyclopentanone and benzylamine. The overall process involves nucleophilic addition, acetylization, and a Vilsmeier cyclization, culminating in an overall yield of approximately 45.9%.[2]

Experimental Protocol

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • Reactants: Cyclopentanone and benzylamine.

  • Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.[2]

  • Reaction Temperature: 117 - 121°C.[2]

  • Reaction Time: 40 minutes under reflux.[2]

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.

  • Molar Ratio: n(benzylamine):n(acetic anhydride) = 1:1.1.[2]

  • Feed Temperature: 0 - 5°C.[2]

  • Reaction Temperature: 20 - 25°C.[2]

  • Reaction Time: 14 hours.[2]

Step 3: Synthesis of this compound (Vilsmeier Cyclization)

  • Reactants: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride (POCl₃).

  • Feed Temperature (POCl₃): 0 - 5°C.[2]

  • Reaction Time: 15 hours under reflux.[2]

  • Hydrolysis Temperature: 40 - 45°C.[2]

Purification

Following the synthesis, the crude product is typically purified. While specific protocols for this compound are not extensively detailed, general organic chemistry techniques such as extraction, crystallization, and chromatography are employed. One documented method involves concentrating the reaction mixture with hydrochloric acid, followed by natural crystallization.[1] For related compounds, purification by melt crystallization has also been reported, involving controlled cooling and heating cycles to achieve high purity.[3]

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

For related 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives, the ¹H NMR spectra typically show characteristic signals for the aliphatic protons of the cyclopentane ring as multiplets or triplets in the upfield region. Aromatic protons on the pyridine ring appear in the downfield region. In ¹³C NMR spectra, the aliphatic carbons resonate at lower chemical shifts, while the aromatic and heterocyclic carbons appear at higher chemical shifts.[4][5]

Mass Spectrometry:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the chlorine atom and fragmentation of the cyclopentane ring, leading to characteristic daughter ions.

Biological Significance and Applications

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[2] Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections.

The broader class of cyclopenta[b]pyridine derivatives has been investigated for a range of biological activities, including:

  • Antimicrobial and Antiviral Activity: Various derivatives have shown potential against different strains of bacteria and viruses.[6][7]

  • Insecticidal and Fungicidal Activity: Studies have demonstrated the efficacy of certain cyclopenta[b]pyridine compounds against insect pests and fungal pathogens.[7]

  • Other Biological Activities: Research has also explored their potential as anti-inflammatory agents and their effects on the central nervous system.[6][8]

The 2-chloro substitution on the pyridine ring can significantly influence the electronic properties and reactivity of the molecule, which in turn can affect its biological activity.

Experimental and Logical Workflows

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acetylization cluster_step3 Step 3: Vilsmeier Cyclization Cyclopentanone Cyclopentanone Intermediate1 N-cyclopentylidene(phenyl)methanamine Cyclopentanone->Intermediate1 Benzylamine Benzylamine Benzylamine->Intermediate1 Intermediate2 N-benzyl-N-cyclopentenylacetamide Intermediate1->Intermediate2 AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate2 FinalProduct 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Intermediate2->FinalProduct POCl3 POCl₃ POCl3->FinalProduct

Caption: Synthetic pathway for this compound.

Vilsmeier-Haack Cyclization Mechanism

The Vilsmeier-Haack reaction is a key step in the synthesis, involving the formation of a Vilsmeier reagent which then acts as an electrophile to drive the cyclization.

Vilsmeier_Mechanism DMF DMF (Dimethylformamide) VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent ElectrophilicAttack Electrophilic Attack VilsmeierReagent->ElectrophilicAttack Enamine N-benzyl-N-cyclopentenylacetamide (Enamine Intermediate) Enamine->ElectrophilicAttack Cyclization Intramolecular Cyclization ElectrophilicAttack->Cyclization ChlorinatedIntermediate Chlorinated Dihydropyridine Intermediate Cyclization->ChlorinatedIntermediate Aromatization Aromatization (Elimination) ChlorinatedIntermediate->Aromatization FinalProduct 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Aromatization->FinalProduct

Caption: Vilsmeier-Haack cyclization mechanism for pyridine ring formation.

Role in Cefpirome Synthesis

Cefpirome_Synthesis CoreIntermediate 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine CouplingReaction Coupling Reaction CoreIntermediate->CouplingReaction CephalosporinCore 7-ACA Derivative (Cephalosporin Nucleus) CephalosporinCore->CouplingReaction SideChain Aminothiazolyl Side Chain SideChain->CouplingReaction Cefpirome Cefpirome CouplingReaction->Cefpirome

Caption: Role as a key intermediate in the synthesis of Cefpirome.

References

An In-depth Technical Guide to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and explores the biological context of its derivatives.

Core Compound Properties

This compound is a heterocyclic compound that serves as a critical building block in pharmaceutical manufacturing. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Weight 153.61 g/mol [1][2][3]
Molecular Formula C₈H₈ClN[2][3]
CAS Number 117890-55-8[1][2][3]
Boiling Point 236.5±40.0 °C (Predicted)[3]
Density 1.241±0.06 g/cm³ (Predicted)[3]
Exact Mass 153.034531 u[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process commencing from cyclopentanone and benzylamine. The key stages of the synthesis are nucleophilic addition, acetylization, and a Vilsmeier cyclization, yielding the target compound with an overall yield of approximately 45.9%.[4]

Experimental Protocol

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • In a reaction vessel, combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.

  • Heat the mixture to a reflux temperature of 117-121°C.

  • Maintain the reflux for 40 minutes.

  • After cooling, the crude N-cyclopentylidene(phenyl)methanamine is obtained and can be used in the next step without further purification.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the reaction vessel containing the intermediate from Step 1 to 0-5°C.

  • Slowly add acetic anhydride to the reaction mixture, maintaining the temperature between 0-5°C. The molar ratio of benzylamine (from the initial step) to acetic anhydride should be 1:1.1.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C.

  • Stir the reaction for 14 hours at this temperature to yield N-benzyl-N-cyclopentenylacetamide.

Step 3: Vilsmeier Cyclization to this compound

  • Cool the reaction vessel containing the N-benzyl-N-cyclopentenylacetamide to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture, ensuring the temperature remains between 0-5°C.

  • After the addition, heat the reaction mixture to reflux and maintain for 15 hours.

  • Cool the reaction mixture and carefully perform hydrolysis at a temperature of 40-45°C.

  • The resulting product, this compound, can then be isolated and purified. The structure of the final product is typically confirmed using LC-MS and ¹H NMR.[4]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acetylization cluster_step3 Step 3: Vilsmeier Cyclization A Cyclopentanone C N-cyclopentylidene(phenyl)methanamine A->C B Benzylamine B->C E N-benzyl-N-cyclopentenylacetamide C->E D Acetic Anhydride D->E G This compound E->G F Phosphorus Oxychloride F->G

Caption: Synthesis workflow for this compound.

Application in Drug Development: Intermediate for Cefpirome

This compound is a crucial intermediate in the synthesis of Cefpirome, a fourth-generation cephalosporin antibiotic.[4] Cefpirome exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action of Cefpirome

Cefpirome, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

  • Target Binding : Cefpirome binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.

  • Inhibition of Transpeptidation : This binding inactivates the PBPs, thereby inhibiting the transpeptidation step that cross-links the peptidoglycan chains.

  • Cell Wall Destabilization : The inhibition of peptidoglycan synthesis leads to a weakened and unstable cell wall.

  • Cell Lysis : The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

Cefpirome's Mechanism of Action Pathway

Cefpirome_MOA Cefpirome Cefpirome PBP Penicillin-Binding Proteins (PBPs) Cefpirome->PBP Binds to Transpeptidation Transpeptidation of Peptidoglycan Cefpirome->Transpeptidation Inhibits PBP->Transpeptidation CellWall Bacterial Cell Wall Synthesis Transpeptidation->CellWall Transpeptidation->CellWall Leads to weakened Lysis Cell Lysis & Bacterial Death CellWall->Lysis

Caption: Signaling pathway for the mechanism of action of Cefpirome.

Experimental Protocols for Biological Activity Assessment

The end-product, Cefpirome, derived from this compound, is assessed for its antimicrobial efficacy through susceptibility testing. The Kirby-Bauer disk diffusion method is a commonly employed technique.

Kirby-Bauer Disk Diffusion Test Protocol
  • Inoculum Preparation : Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation : Uniformly streak the bacterial suspension onto a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application : Aseptically place a Cefpirome-impregnated disk onto the surface of the inoculated agar.

  • Incubation : Invert the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Result Interpretation : Measure the diameter of the zone of growth inhibition around the disk in millimeters. The susceptibility of the bacteria is determined by comparing this diameter to established clinical breakpoints.

Antimicrobial Susceptibility Testing Workflow

AST_Workflow A Prepare 0.5 McFarland Bacterial Suspension B Inoculate Mueller-Hinton Agar Plate A->B C Apply Cefpirome Disk B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition D->E F Interpret Results (Susceptible, Intermediate, Resistant) E->F

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

References

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics like cefpirome. This document outlines the key physicochemical properties, a detailed synthesis protocol, and a thorough analysis of the spectroscopic data essential for its characterization.

Compound Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyridine ring fused with a cyclopentane ring. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Name This compound[1]
CAS Number 117890-55-8[1]
Molecular Formula C₈H₈ClN[1]
Molecular Weight 153.61 g/mol [1]
Exact Mass 153.0345 g/mol [1]
Predicted Density 1.241 ± 0.06 g/cm³[1]
Predicted Boiling Point 236.5 ± 40.0 °C[1]
Predicted Flash Point 119.6 ± 12.9 °C[1]
Predicted Refractive Index 1.584[1]

Synthesis via Vilsmeier-Haack Cyclization

The synthesis of this compound can be achieved through a multi-step process starting from cyclopentanone and benzylamine, culminating in a Vilsmeier-Haack cyclization reaction. The overall yield for this synthetic route has been reported to be approximately 45.9%.[2]

Experimental Protocol: Synthesis

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • Reactants: Cyclopentanone and benzylamine.

  • Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.

  • Reaction Temperature: 117 - 121°C.

  • Procedure: The reactants are refluxed for 40 minutes. The product, an imine, is formed via nucleophilic addition followed by dehydration.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Reactant: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.

  • Molar Ratio: n(benzylamine derivative):n(acetic anhydride) = 1:1.1.

  • Feed Temperature: 0 - 5°C.

  • Reaction Temperature: 20 - 25°C.

  • Procedure: Acetic anhydride is added to the imine from Step 1 at a controlled temperature. The reaction mixture is stirred for 14 hours to yield the enamide intermediate.

Step 3: Vilsmeier-Haack Cyclization to this compound

  • Reactant: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride (POCl₃).

  • Feed Temperature: 0 - 5°C.

  • Procedure: Phosphorus oxychloride is added to the enamide from Step 2 at a low temperature. The mixture is then refluxed for 15 hours. This effects the Vilsmeier-Haack cyclization and chlorination.

  • Hydrolysis: The reaction is carefully quenched and hydrolyzed at a temperature of 40 - 45°C to yield the final product.

G Synthesis Workflow A Cyclopentanone + Benzylamine B N-cyclopentylidene(phenyl)methanamine A->B Nucleophilic Addition (117-121°C, 40 min) D N-benzyl-N-cyclopentenylacetamide B->D Acetylation (20-25°C, 14 h) C Acetic Anhydride C->D F This compound D->F Vilsmeier Cyclization (Reflux, 15 h) E Phosphorus Oxychloride (POCl3) E->F

Caption: Synthetic pathway to this compound.

Structural Elucidation by Spectroscopic Methods

The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. While specific experimental data for the target molecule is not publicly available, the following sections detail the expected spectral characteristics based on its structure and data from closely related analogs.[3][4]

Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentane ring.

Predicted Proton AssignmentChemical Shift (δ, ppm) RangeMultiplicityIntegration
H-37.1 - 7.3Doublet1H
H-47.5 - 7.7Doublet1H
H-5 (CH₂)2.9 - 3.1Triplet2H
H-7 (CH₂)2.8 - 3.0Triplet2H
H-6 (CH₂)2.0 - 2.2Quintet2H
Predicted ¹³C NMR Spectroscopy Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Predicted Carbon AssignmentChemical Shift (δ, ppm) Range
C-2 (C-Cl)148 - 152
C-3120 - 124
C-4135 - 139
C-4a (Quaternary)160 - 164
C-7a (Quaternary)155 - 159
C-5 (CH₂)30 - 34
C-7 (CH₂)28 - 32
C-6 (CH₂)22 - 26
Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

ParameterExpected Value
Molecular Ion (M⁺) m/z ≈ 153
Isotopic Pattern Presence of an M+2 peak at ≈ m/z 155 with approximately 1/3 the intensity of the M⁺ peak, characteristic of a single chlorine atom.
Major Fragmentation Loss of Cl (m/z ≈ 118), loss of HCN from the pyridine ring.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupExpected Absorption (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C=N and C=C stretch (pyridine ring)1550 - 1600
C-Cl stretch700 - 800
Experimental Protocol: Spectroscopic Analysis
  • Sample Preparation: For NMR analysis, dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For mass spectrometry, prepare a dilute solution in a volatile solvent like methanol or acetonitrile. IR spectroscopy can be performed on the neat compound using an ATR accessory.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use standard parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

  • Mass Spectrometry: Obtain a mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) source.

  • IR Spectroscopy: Record the IR spectrum over the range of 4000-400 cm⁻¹.

G Structure Elucidation Workflow A Purified Compound B ¹H NMR Spectroscopy A->B C ¹³C NMR Spectroscopy A->C D Mass Spectrometry A->D E IR Spectroscopy A->E G Data Analysis & Interpretation B->G C->G D->G E->G F Proposed Structure F->G H Confirmed Structure G->H G Vilsmeier-Haack Reaction Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Cyclization cluster_2 Workup A Substituted Amide C Vilsmeier Reagent (Chloroiminium ion) A->C B Phosphorus Oxychloride B->C E Electrophilic Attack C->E D Enamide Intermediate D->E F Iminium Intermediate E->F G Cyclized Product F->G Aromatization H Hydrolysis G->H I Final Product H->I

References

An In-depth Technical Guide to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

This document provides a comprehensive overview of this compound, a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics such as cefpirome.[1] It is a bicyclic heterocyclic compound utilized as a building block in pharmaceutical synthesis.[2]

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. This data is essential for its application in synthetic chemistry, providing insights into its behavior in various solvents and reaction conditions.

PropertyValueSource
Molecular Formula C₈H₈ClN[3]
Molecular Weight 153.61 g/mol [3]
Exact Mass 153.034531 u[3]
CAS Number 117890-55-8[3]
Boiling Point 236.5±40.0 °C (Predicted)[3]
Flash Point 119.6±12.9 °C[3]
Density 1.241±0.06 g/cm³ (Predicted)[3]
Refractive Index 1.584[3]
Vapor Pressure 0.072 mmHg at 25°C[3]

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process. A common pathway involves the reaction of cyclopentanone and benzylamine, followed by acetylization and Vilsmeier cyclization.[1]

Three-Step Synthesis from Cyclopentanone

This protocol details the synthesis of the target compound, which serves as a crucial intermediate for the antibiotic cefpirome.[1] The overall yield for this three-step process is reported to be 45.9%.[1]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • Combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.

  • Heat the reaction mixture to a reflux temperature of 117-121°C.

  • Maintain the reflux for 40 minutes to yield the intermediate N-cyclopentylidene(phenyl)methanamine.[1]

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the feed to a temperature of 0-5°C.

  • Add acetic anhydride to the intermediate from Step 1, with a molar ratio of benzylamine to acetic anhydride of 1:1.1.

  • Allow the reaction to proceed at a temperature of 20-25°C for 14 hours to form N-benzyl-N-cyclopentenylacetamide.[1]

Step 3: Synthesis of this compound

  • Introduce phosphorus oxychloride at a feed temperature of 0-5°C.

  • Heat the mixture to reflux and maintain for 15 hours.

  • Perform hydrolysis at a temperature of 40-45°C to obtain the final product, this compound.[1]

  • The structure of the target product can be confirmed using LC-MS and ¹H NMR.[1]

Quantitative Summary of Synthesis Conditions
StepIntermediate/ProductKey ReagentsMolar RatioTemperature (°C)Reaction Time
1N-cyclopentylidene (phenyl) methanamineCyclopentanone, Benzylamine1.02 : 1117 - 12140 min
2N-benzyl-N-cyclopentenylacetamideBenzylamine, Acetic anhydride1 : 1.120 - 2514 h
3This compound--Reflux, then 40-45 (hydrolysis)15 h

Synthesis Workflow Visualization

The following diagram illustrates the key stages in the synthesis of this compound from cyclopentanone and benzylamine.

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_reagents Key Reagents cluster_product Final Product A Cyclopentanone C N-cyclopentylidene (phenyl)methanamine A->C Nucleophilic Addition B Benzylamine B->C Nucleophilic Addition D N-benzyl-N- cyclopentenylacetamide C->D Acetylization E 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine D->E Vilsmeier Cyclization R1 Acetic Anhydride R1->D R2 Phosphorus Oxychloride (POCl3) R2->E

Caption: Synthesis workflow for this compound.

Biological Significance and Applications

This compound is a significant precursor in medicinal chemistry.

  • Antibiotic Synthesis: Its primary documented use is as an essential intermediate in the production of cefpirome, a fourth-generation cephalosporin antibiotic.[1] These advanced antibiotics exhibit a broad spectrum of activity, including against strains that are resistant to third-generation cephalosporins.[1]

  • Pharmaceutical Building Block: As a heterocyclic compound, it serves as a versatile scaffold for synthesizing a variety of bioactive molecules.[2] Fused pyridine derivatives are known to possess antimicrobial, anticancer, and anti-inflammatory properties.[4]

  • Research Chemical: It is used in chemical research to develop new catalysts or as a component in the synthesis of novel materials.[5] Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have been investigated for applications such as corrosion inhibitors for steel alloys.[6]

References

The Discovery and Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key heterocyclic intermediate in the synthesis of fourth-generation cephalosporin antibiotics. The document details the compound's discovery, its multi-step synthesis from commercially available starting materials, and its critical role in the production of Cefpirome. Comprehensive physicochemical data, detailed experimental protocols, and a visual representation of the synthetic workflow are presented to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

Introduction

The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds. The fusion of a cyclopentane ring to the pyridine core, as seen in the cyclopenta[b]pyridine series, creates a bicyclic system with unique conformational and electronic properties. This compound has emerged as a crucial building block, primarily recognized for its role as a pivotal intermediate in the synthesis of Cefpirome, a broad-spectrum, fourth-generation cephalosporin antibiotic.[1] Cefpirome's enhanced antibacterial activity and stability against β-lactamases are partly attributed to the presence of the 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephalosporin core.[1] The efficient synthesis of this intermediate is therefore of significant industrial and academic interest.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₈H₈ClN
Molecular Weight 153.61 g/mol
CAS Number 117890-55-8
Appearance White solid
Melting Point 123 °C (decomposes)
Boiling Point (Predicted) 236.5 ± 40.0 °C
Density (Predicted) 1.241 ± 0.06 g/cm³
Flash Point (Predicted) 119.6 ± 12.9 °C
Refractive Index (Predicted) 1.584
Vapor Pressure (Predicted) 0.072 mmHg at 25°C

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with readily available starting materials, cyclopentanone and benzylamine. The overall synthetic strategy involves a nucleophilic addition, followed by acetylization and a key Vilsmeier-Haack cyclization to construct the chlorinated pyridine ring.[2]

Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acetylization cluster_2 Step 3: Vilsmeier Cyclization start Cyclopentanone + Benzylamine intermediate1 N-cyclopentylidene(phenyl)methanamine start->intermediate1 Reflux (117-121°C) intermediate2 N-benzyl-N-cyclopentenylacetamide intermediate1->intermediate2 Reaction (0-25°C) reagent1 Acetic Anhydride reagent1->intermediate2 product This compound intermediate2->product Reflux, then Hydrolysis reagent2 Phosphorus Oxychloride (POCl₃) reagent2->product

Synthetic pathway for this compound.
Detailed Experimental Protocols

The following protocols are based on the reported synthesis of this compound.[2]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • Reactants: Cyclopentanone and benzylamine.

  • Procedure: A mixture of cyclopentanone and benzylamine (molar ratio of 1.02:1) is refluxed at a temperature of 117-121°C for 40 minutes.

  • Outcome: Formation of the intermediate N-cyclopentylidene(phenyl)methanamine.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.

  • Procedure: Acetic anhydride is added to the N-cyclopentylidene(phenyl)methanamine intermediate at a temperature of 0-5°C. The reaction mixture is then stirred at 20-25°C for 14 hours. The molar ratio of benzylamine (from the previous step) to acetic anhydride is 1:1.1.

  • Outcome: Formation of the intermediate N-benzyl-N-cyclopentenylacetamide.

Step 3: Synthesis of this compound

  • Reactants: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride (POCl₃).

  • Procedure: Phosphorus oxychloride is added to the N-benzyl-N-cyclopentenylacetamide intermediate at a temperature of 0-5°C. The mixture is then refluxed for 15 hours. Following the reflux, the reaction is carefully quenched by hydrolysis at a temperature of 40-45°C.

  • Outcome: The final product, this compound, is obtained. The overall yield for the three-step synthesis is reported to be 45.9%.[2]

Characterization

The structure of the final product is confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight of the compound.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): Used to elucidate the proton environment of the molecule, confirming the presence of the cyclopentane and pyridine rings. A publication provides the following ¹H NMR data for the compound in deuterated acetone (CD₃COCD₃): δ 2.13–2.18 (m, 1H), 2.51–2.57 (m, 1H), 2.81–2.89 (m, 4H), 7.20 (d, J = 8 Hz, 1H), 7.60 (d, J = 8 Hz, 1H).

Role in Drug Development: The Synthesis of Cefpirome

The primary significance of this compound lies in its application as a key precursor in the synthesis of Cefpirome.[1] Cefpirome is a fourth-generation cephalosporin antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2]

The synthesis of Cefpirome involves the quaternization of the pyridine nitrogen in this compound, followed by its attachment to the cephalosporin core. The workflow for the incorporation of the cyclopenta[b]pyridine moiety into the Cefpirome structure is outlined below.

Cefpirome_Synthesis cluster_0 Intermediate Synthesis cluster_1 Cephalosporin Core cluster_2 Final Product start 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine cefpirome Cefpirome start->cefpirome Quaternization and Coupling Reaction ceph_core 7-aminocephalosporanic acid derivative ceph_core->cefpirome

Role of the intermediate in the synthesis of Cefpirome.

Conclusion

This compound is a vital chemical intermediate with a well-established role in the pharmaceutical industry, particularly in the production of the fourth-generation cephalosporin, Cefpirome. Its synthesis, while multi-stepped, is efficient and utilizes readily available starting materials. This technical guide has provided a comprehensive overview of its discovery, synthesis, and application, offering valuable insights for professionals engaged in synthetic and medicinal chemistry. Further research into the biological activities of this and related cyclopenta[b]pyridine derivatives may unveil new therapeutic opportunities.

References

A Comprehensive Technical Review of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics. Its fused pyridine and cyclopentane ring system provides a rigid scaffold that is amenable to further functionalization, making it a valuable building block in drug discovery. This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a focus on experimental details and quantitative data.

Synthesis and Chemical Properties

The most well-documented synthesis of this compound is a three-step process commencing from cyclopentanone and benzylamine.[1] This procedure involves a nucleophilic addition, followed by an acetylization and a Vilsmeier cyclization to yield the final product.[1] The overall yield for this three-step process is reported to be 45.9%.[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈ClN[2]
Molecular Weight 153.61 g/mol [2]
CAS Number 117890-55-8[2]
Appearance Not specified
Boiling Point 236.5 ± 40.0 °C (Predicted)[2]
Density 1.241 ± 0.06 g/cm³ (Predicted)[2]
Flash Point 119.6 ± 12.9 °C[2]
Refractive Index 1.584[2]
Vapor Pressure 0.072 mmHg at 25°C[2]
Spectroscopic Data

While detailed spectroscopic analysis of the parent compound is not extensively published, ¹H NMR and LC-MS have been used to confirm its structure.[1] Spectroscopic data for various derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core are available and provide insight into the expected spectral characteristics. For instance, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been characterized by IR, ¹H NMR, and ¹³C NMR spectroscopy.[3][4]

Experimental Protocols

Synthesis of this compound[1]

This synthesis is a three-step process:

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • Reactants: Cyclopentanone and benzylamine.

  • Molar Ratio: n(benzylamine):n(cyclopentanone) = 1:1.02.

  • Reaction Temperature: 117 - 121°C.

  • Reaction Time: 40 minutes (reflux).

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Reactants: N-cyclopentylidene(phenyl)methanamine and acetic anhydride.

  • Molar Ratio: n(benzylamine):n(acetic anhydride) = 1:1.1.

  • Feed Temperature: 0 - 5°C.

  • Reaction Temperature: 20 - 25°C.

  • Reaction Time: 14 hours.

Step 3: Synthesis of this compound

  • Reactants: N-benzyl-N-cyclopentenylacetamide and phosphorus oxychloride.

  • Feed Temperature (POCl₃): 0 - 5°C.

  • Reaction Time: 15 hours (reflux).

  • Hydrolysis Temperature: 40 - 45°C.

The overall yield of this multi-step synthesis is reported to be 45.9%.[1]

Applications in Medicinal Chemistry

The primary and most significant application of this compound is as a crucial intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, Cefpirome .[1][5] Cefpirome exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] The 6,7-dihydro-5H-cyclopenta[b]pyridinium moiety is a key structural feature of Cefpirome.[6]

While the direct biological activity of this compound has not been extensively reported, its derivatives have been investigated for various therapeutic applications:

  • Corrosion Inhibition: Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media.[3][4]

  • Anticancer and Antiviral Activities: The broader class of cyclopenta[c]pyridine derivatives has shown promise as antiviral agents against the Tobacco Mosaic Virus (TMV) and as potential anticancer agents.[7]

  • Anti-parasitic Activity: Certain pyridine derivatives have been investigated for their activity against Trypanosoma cruzi and Leishmania mexicana.[8]

No information regarding the involvement of this compound or its direct derivatives in specific signaling pathways has been identified in the reviewed literature.

Visualizations

Synthetic Pathway of this compound

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Nucleophilic Addition cluster_reagent1 Reagent cluster_step2 Step 2: Acetylization cluster_reagent2 Reagent cluster_step3 Step 3: Vilsmeier Cyclization start1 Cyclopentanone step1_product N-cyclopentylidene(phenyl)methanamine start2 Benzylamine start2->step1_product step2_product N-benzyl-N-cyclopentenylacetamide step1_product->step2_product reagent1 Acetic Anhydride reagent1->step2_product final_product This compound step2_product->final_product reagent2 Phosphorus Oxychloride reagent2->final_product

Caption: Synthetic workflow for this compound.

Logical Relationship in Cefpirome Synthesis

Cefpirome_Synthesis_Logic cluster_intermediate Key Intermediate Synthesis cluster_core Cephalosporin Core cluster_final_product Final Drug Product intermediate 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine cefpirome Cefpirome intermediate->cefpirome ceph_core 7-ACA derivative ceph_core->cefpirome

Caption: Role of the intermediate in Cefpirome synthesis.

Conclusion

This compound is a well-established and critical building block in the synthesis of the fourth-generation antibiotic, Cefpirome. While its direct biological applications are not widely reported, the versatility of the cyclopenta[b]pyridine scaffold is evident from the diverse biological activities exhibited by its derivatives. This technical review provides a consolidated resource for researchers and professionals in drug development, summarizing the key synthetic methodologies and physicochemical properties of this important heterocyclic compound. Further exploration of the reactivity and biological potential of this scaffold may lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound of interest in synthetic and medicinal chemistry. Its structure, featuring a fused pyridine and cyclopentane ring, makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate structural confirmation and purity assessment are critical in the development of such compounds, for which spectroscopic methods are indispensable.

A synthesis of this compound has been reported, with the structure of the final product confirmed by LC-MS and 1H NMR; however, the detailed spectral data from this synthesis is not publicly available.[1] This guide therefore provides a collection of known physical and chemical properties of the target compound, alongside spectroscopic data from closely related derivatives to serve as a reference for researchers working with this scaffold.

Physicochemical Properties

Below is a summary of the known and predicted physicochemical properties of this compound.

PropertyValueSource
CAS Number 117890-55-8[2]
Molecular Formula C₈H₈ClN[2]
Molecular Weight 153.61 g/mol [2]
Exact Mass 153.034531 u[2]
Predicted Density 1.241 ± 0.06 g/cm³[2]
Predicted Boiling Point 236.5 ± 40.0 °C[2]
Predicted Flash Point 119.6 ± 12.9 °C[2]
Predicted Refractive Index 1.584[2]

Spectroscopic Data of Analogous Compounds

Due to the absence of published spectra for this compound, this section presents spectroscopic data for several structurally related derivatives. This information can be valuable for predicting the spectral features of the target compound and for identifying characteristic peaks.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR data for various substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Table 1: ¹H NMR Data of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileDMSO-d₆1.43 (t, J=7.0 Hz, 3H, CH₃-CH₂), 2.87 (t, J=5.8 Hz, 2H, CH₂-CH₂ Cyclic), 3.09 (t, J=4.1 Hz, 2H, CH₂-CH₂ Cyclic), 4.61 (q, J=7.0 Hz, 2H, CH₂-CH₃), 7.31-7.59 (m, 9H, Ar-H + CH=)[3]
2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileDMSO-d₆2.89 (t, J=6.0 Hz, 2H, CH₂-CH₂ Cyclic), 3.10 (t, J=6.0 Hz, 2H, CH₂-CH₂ Cyclic), 4.13 (s, 3H, OMe), 7.43-7.60 (m, 9H, Ar-H + CH=)[3]
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileDMSO-d₆2.75-2.92 (m, 4H, CH₂-CH₂ Cyclic), 4.02 (s, 3H, OMe), 7.51-7.63 (m, 9H, Ar-H + CH=)[3]

Table 2: ¹³C NMR Data of a 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative

CompoundSolventChemical Shift (δ, ppm)
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileDMSO-d₆27.1, 28.9, 54.9, 93.8, 115.9, 124.6, 128.6, 129.2, 129.4, 130.8, 131.3, 132.8, 133.8, 135.0, 135.7, 142.0, 142.1, 161.8, 165.2[3]
Infrared (IR) Spectroscopy Data

The IR spectra of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives show characteristic absorption bands for the various functional groups present.

Table 3: IR Spectroscopy Data of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

CompoundSample PrepCharacteristic Absorption Bands (ν, cm⁻¹)
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileATR3067, 3032 (C-H arom.), 2977, 2935 (C-H aliph.), 2204 (C≡N), 1599 (C=N)[3]
2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileATR3058, 3021 (C-H arom.), 2994, 2951 (C-H aliph.), 2219 (C≡N), 1602 (C=N)[3]
7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileATR3058, 3021 (C-H arom.), 2981, 2966 (C-H aliph.), 2214 (C≡N), 1605 (C=N)[4]

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the purified compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse (zg30).

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay: 1-5 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum.

  • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing and Analysis:

  • The software automatically ratios the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Identify characteristic absorption bands and assign them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation for LC-MS:

  • Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).

LC-MS Parameters (General Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺ for positive mode).

  • Analyze the isotopic pattern to confirm the presence of chlorine.

  • If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Reporting Reactants Starting Materials Reaction Chemical Synthesis Reactants->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Report Technical Report / Whitepaper Purity_Assessment->Report

Caption: General workflow for chemical synthesis and spectroscopic analysis.

Conclusion

This technical guide has summarized the available information on the spectroscopic and physicochemical properties of this compound. While direct experimental spectra for this specific compound are not publicly accessible, the provided data on analogous structures and the detailed experimental protocols offer a valuable resource for researchers in the field. The outlined methodologies for NMR, IR, and mass spectrometry provide a solid foundation for the characterization of this and other novel heterocyclic compounds, ensuring accurate structural elucidation and quality control in research and development settings.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The content is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document outlines the predicted chemical shifts and coupling constants, a standard experimental protocol for acquiring such a spectrum, and visual diagrams to aid in the interpretation of the molecular structure and its corresponding spectral data.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy, including the effects of electronegativity, aromaticity, and spin-spin coupling, as well as data from analogous structures.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-37.25d8.01H
H-47.60d8.01H
H-53.05t7.52H
H-62.15p7.52H
H-72.95t7.52H

d = doublet, t = triplet, p = pentet (or multiplet)

Detailed Spectral Analysis

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The pyridine ring contains two aromatic protons, H-3 and H-4. The electron-withdrawing nature of the nitrogen atom and the chloro substituent significantly influences their chemical shifts.

    • H-4: This proton is expected to resonate at a lower field (predicted around δ 7.60 ppm) due to the deshielding effect of the adjacent nitrogen atom. It will appear as a doublet, being split by the neighboring H-3 proton with a typical ortho-coupling constant of approximately 8.0 Hz.

    • H-3: This proton, adjacent to the chloro-substituted carbon, is predicted to appear at a slightly higher field (around δ 7.25 ppm) compared to H-4. It will also be a doublet due to coupling with H-4, showing the same coupling constant.

  • Aliphatic Region (δ 2.0-3.5 ppm): The dihydro-cyclopentane ring gives rise to three sets of signals from the methylene protons at positions 5, 6, and 7.

    • H-5 and H-7: These two sets of methylene protons are adjacent to the pyridine ring and are expected to be deshielded, resonating at a lower field compared to H-6. H-5 is predicted around δ 3.05 ppm and H-7 around δ 2.95 ppm. Both signals are expected to appear as triplets, as each is coupled to the two neighboring protons on C-6, with a typical vicinal coupling constant of about 7.5 Hz.

    • H-6: The methylene protons at the 6-position are the most shielded of the aliphatic protons and are predicted to resonate at the highest field, around δ 2.15 ppm. This signal is expected to be a pentet (or a multiplet) because it is coupled to the two protons on C-5 and the two protons on C-7 (n+1 rule, where n=4).

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for the acquisition of a ¹H NMR spectrum for a heterocyclic compound like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any solid particles.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

  • Spectrometer Frequency: 400 MHz for ¹H nucleus.

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure with proton assignments and the spin-spin coupling relationships.

molecular_structure Structure of this compound cluster_pyridine Pyridine Ring cluster_cyclopentane Cyclopentane Ring N N C2 C2-Cl N->C2 C3 C3 C2->C3 C4 C4 C3->C4 H3 H-3 C3->H3 C4a C4a C4->C4a H4 H-4 C4->H4 C7a C7a C4a->C7a C5 C5 C4a->C5 C7a->N C6 C6 C5->C6 H5 H-5 (2H) C5->H5 C7 C7 C6->C7 H6 H-6 (2H) C6->H6 C7->C7a H7 H-7 (2H) C7->H7

Caption: Molecular structure with proton labeling.

splitting_diagram Spin-Spin Coupling and Splitting Patterns cluster_aromatic Aromatic Protons cluster_aliphatic Aliphatic Protons H3 H-3 (d) H4 H-4 (d) H3->H4 J = 8.0 Hz H5 H-5 (t) H6 H-6 (p) H5->H6 J = 7.5 Hz H7 H-7 (t) H6->H7 J = 7.5 Hz

Caption: Key spin-spin coupling interactions.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the limited availability of direct experimental data in publicly accessible literature, this paper presents a detailed prediction of the ¹³C NMR chemical shifts. These predictions are derived from established principles of NMR spectroscopy and comparative analysis with structurally related compounds, including 2-chloropyridine and cyclopentane derivatives. This guide also outlines a standardized experimental protocol for acquiring high-quality ¹³C NMR spectra for this class of compounds.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) standard. These estimations are based on the additive effects of substituents on the pyridine and cyclopentane rings. The chlorine atom is expected to have a significant deshielding effect on the carbon atom to which it is attached (C2) and influence the chemical shifts of neighboring carbons.

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C2150 - 155Quaternary carbon attached to chlorine; expected to be significantly deshielded.
C3120 - 125Aromatic CH, influenced by the adjacent chlorine and the fused ring.
C4a155 - 160Quaternary carbon at the ring fusion.
C525 - 30Aliphatic CH₂ in the cyclopentane ring.
C622 - 27Aliphatic CH₂ in the cyclopentane ring.
C730 - 35Aliphatic CH₂ in the cyclopentane ring, adjacent to the pyridine ring.
C7a145 - 150Quaternary carbon at the ring fusion, adjacent to the nitrogen.

Molecular Structure and Numbering

The logical relationship for the assignment of ¹³C NMR signals is based on the standardized numbering of the this compound molecule.

G cluster_mol C2 C2 C3 C3 C2->C3 Cl Cl C2->Cl C4a C4a C3->C4a H3 H C3->H3 C5 C5 C4a->C5 C7a C7a C4a->C7a C6 C6 C5->C6 H5_1 H C5->H5_1 H5_2 H C5->H5_2 C7 C7 C6->C7 H6_1 H C6->H6_1 H6_2 H C6->H6_2 C7->C7a H7_1 H C7->H7_1 H7_2 H C7->H7_2 N N C7a->N N->C2

Molecular structure and atom numbering of this compound.

Experimental Protocol

The following is a generalized protocol for acquiring the ¹³C NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: A deuterated solvent in which the compound is readily soluble should be chosen. Chloroform-d (CDCl₃) is a common choice for similar compounds.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent is recommended.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Filtration: The sample solution should be filtered through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Experiment Type: A standard one-dimensional ¹³C NMR experiment with proton decoupling should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is typically used.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, ensuring accurate signal integration.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 to 4096) is typically required to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay, FID) should be Fourier transformed.

  • Phase correction and baseline correction should be applied to obtain a clean spectrum.

  • The chemical shifts should be referenced to the TMS signal at 0.0 ppm.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the acquired ¹³C NMR data to confirm the structure of this compound.

G A Acquire 1D ¹³C NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B C Reference Spectrum to TMS (0 ppm) B->C D Count Number of Unique Carbon Signals C->D E Compare with Expected Number of Signals (7) D->E F Analyze Chemical Shift Regions E->F G Identify Aromatic/Olefinic Carbons (δ > 100 ppm) F->G H Identify Aliphatic Carbons (δ < 50 ppm) F->H I Assign Quaternary Carbons (C2, C4a, C7a) G->I J Assign CH Carbons (C3) G->J K Assign CH₂ Carbons (C5, C6, C7) H->K L Compare Assignments with Predicted Values I->L J->L K->L M Structural Confirmation L->M

Mass Spectrometry of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. Due to the absence of direct experimental mass spectral data for this specific compound in the reviewed literature, this guide presents a predictive analysis based on the known mass spectrometry of its constituent structural motifs: 2-chloropyridine and 6,7-dihydro-5H-cyclopenta[b]pyridine. This approach allows for a robust estimation of its fragmentation behavior under electron ionization (EI).

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is anticipated to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the pyridine and cyclopentane rings, as well as the loss of the chlorine substituent. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments.

Table 1: Predicted Mass Spectral Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossPredicted Relative Abundance
153/155[C₈H₈ClN]⁺˙ (Molecular Ion)-Moderate
152/154[C₈H₇ClN]⁺HModerate
125/127[C₇H₆ClN]⁺C₂H₂Low
118[C₈H₈N]⁺ClModerate to High
117[C₈H₇N]⁺HClModerate
91[C₆H₅N]⁺C₂H₂ClLow
78[C₅H₄N]⁺C₃H₄ClLow

Proposed Fragmentation Pathways

Under electron ionization, the initial event is the removal of an electron from the this compound molecule to form the molecular ion, [M]⁺˙. The subsequent fragmentation is driven by the stability of the resulting ions and neutral species. The primary fragmentation pathways are predicted to involve the loss of a hydrogen atom, a chlorine atom, hydrogen chloride, and ethylene from the cyclopentane ring.

A key fragmentation pathway for the cyclopentane portion of the molecule is the loss of ethylene (C₂H₄), which would lead to a fragment with m/z 125/127. The fragmentation of the pyridine ring is expected to follow patterns observed for 2-chloropyridine, including the loss of the chlorine atom and subsequent ring cleavage.

Fragmentation_Pathway_of_this compound M [C₈H₈ClN]⁺˙ m/z 153/155 M_minus_H [C₈H₇ClN]⁺ m/z 152/154 M->M_minus_H - H• M_minus_C2H4 [C₆H₄ClN]⁺˙ m/z 125/127 M->M_minus_C2H4 - C₂H₄ M_minus_Cl [C₈H₈N]⁺ m/z 118 M->M_minus_Cl - Cl• M_minus_HCl [C₈H₇N]⁺˙ m/z 117 M->M_minus_HCl - HCl M_minus_C2H4_minus_Cl [C₆H₄N]⁺ m/z 90 M_minus_C2H4->M_minus_C2H4_minus_Cl - Cl•

Predicted fragmentation pathway.

Experimental Protocols

While specific experimental data for the target compound is unavailable, a general protocol for the analysis of chlorinated heterocyclic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is based on established methods for similar analytes.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the solid this compound and dissolve it in 1 mL of a volatile organic solvent such as dichloromethane or methanol.

  • Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL in the same solvent.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this type of compound.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injection: 1 µL of the prepared sample is injected in splitless or split mode (e.g., 10:1 split ratio).

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50-70 °C, hold for 1-2 minutes.

    • Ramp: Increase the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Final hold: Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

    • Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolution in Volatile Solvent Dilution Dilution to Working Concentration Dissolution->Dilution Filtration Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Analysis Data Analysis and Spectrum Interpretation Detection->Analysis

Experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The predicted fragmentation patterns and the detailed experimental protocol offer a valuable resource for researchers and scientists involved in the analysis and characterization of this and structurally related compounds. The application of high-resolution mass spectrometry would be beneficial to confirm the elemental composition of the proposed fragment ions.

An In-depth Technical Guide on the Solubility of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility characteristics of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. A thorough search of available scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound. This document, therefore, serves as a comprehensive resource by providing key physical properties and detailing established experimental protocols for the determination of its solubility in various solvents. The methodologies described herein are standard in the pharmaceutical and chemical industries for characterizing novel compounds.

Physicochemical Properties of this compound

While specific solubility data is not available, predicted physicochemical properties can offer initial insights into the compound's behavior. These properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈ClN[1]
Molecular Weight 153.61 g/mol [1]
Density 1.241 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 236.5 ± 40.0 °C (Predicted)[1]
Flash Point 119.6 ± 12.9 °C[1]
Vapor Pressure 0.072 mmHg at 25°C[1]
XLogP3 2.5[1]
Topological Polar Surface Area 12.9 Ų[1]

Note: The XLogP3 value of 2.5 suggests that the compound is likely to have moderate lipophilicity, indicating potential solubility in a range of organic solvents. However, experimental verification is essential.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, the following established analytical methods are recommended.

Gravimetric Method

This is a fundamental and highly accurate method for determining solubility, relying on the direct measurement of the mass of the solute dissolved in a specific volume of solvent.[2]

Objective: To determine the mass of this compound that dissolves in a given volume of a solvent to form a saturated solution at a constant temperature.

Materials:

  • This compound

  • Solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Conical flasks or vials with secure caps

  • Filtration apparatus (e.g., syringe filters, 0.45 µm)

  • Pre-weighed evaporation dish or watch glass[3]

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.[2]

  • Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: Allow the mixture to stand at the constant temperature until the excess solid has settled.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) into a pre-weighed evaporation dish.[3]

  • Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound. Alternatively, use a vacuum desiccator.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish in a desiccator and weigh it accurately. Repeat the drying and weighing process until a constant mass is achieved.[3]

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100

Gravimetric_Method_Workflow A Preparation of Saturated Solution (Excess Solute in Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Allow Solid to Settle) B->C D Filtration of Supernatant (0.45 µm filter) C->D E Solvent Evaporation (Drying Oven) D->E F Mass Determination of Residue (Analytical Balance) E->F G Calculate Solubility F->G

Gravimetric Method Workflow
UV/Vis Spectrophotometry Method

This method is suitable when the solute has a chromophore that absorbs light in the UV/Vis spectrum and the solvent is transparent in that region. It is a rapid and high-throughput technique.[5]

Objective: To determine the concentration of a saturated solution of this compound by measuring its absorbance and comparing it to a standard curve.

Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • The compound and solvent of interest

  • Filtration apparatus

Procedure:

  • Determine Maximum Wavelength (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan it across the UV/Vis spectrum to find the wavelength of maximum absorbance (λmax).

  • Preparation of Standard Curve:

    • Prepare a stock solution of the compound of a known concentration in the solvent.[5]

    • Perform serial dilutions to create a series of standard solutions with decreasing concentrations.[5]

    • Measure the absorbance of each standard solution at the λmax.[5]

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.[5]

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

    • Filter the saturated solution to remove undissolved solids.[6]

    • Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.[5]

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation of the line from the standard curve (y = mx + c) to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.[5]

UV_Vis_Method_Workflow cluster_0 Standard Curve Preparation cluster_1 Sample Analysis A1 Prepare Stock Solution A2 Create Serial Dilutions A1->A2 A3 Measure Absorbance of Standards A2->A3 A4 Plot Calibration Curve A3->A4 C Calculate Concentration from Calibration Curve A4->C B1 Prepare Saturated Solution B2 Filter Supernatant B1->B2 B3 Dilute Sample B2->B3 B4 Measure Sample Absorbance B3->B4 B4->C D Determine Solubility (Concentration x Dilution Factor) C->D

UV/Vis Spectrophotometry Workflow
High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially for complex mixtures or when the compound has a low UV/Vis absorbance.

Objective: To quantify the concentration of this compound in a saturated solution using HPLC with a suitable detector (e.g., UV or MS).

Materials:

  • HPLC system with a suitable column and detector

  • The compound and solvent of interest

  • Mobile phase

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or finer)[7]

Procedure:

  • Method Development: Develop an HPLC method capable of separating and quantifying the compound of interest from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector settings.

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a stock solution of the compound in a suitable solvent (often the mobile phase or a component of it).[8]

    • Prepare a series of standard solutions by diluting the stock solution.[7]

    • Inject each standard solution into the HPLC system and record the peak area.

    • Create a calibration curve by plotting peak area against concentration.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution by agitating an excess of the compound in the test solvent at a constant temperature for 24 hours.[7]

    • Filter the solution through a fine syringe filter (e.g., 0.45 µm) to remove undissolved particles.[7]

    • If necessary, dilute the filtered solution with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the prepared sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply the result by the dilution factor to obtain the solubility of the compound in the test solvent.[9]

HPLC_Method_Workflow cluster_0 Calibration cluster_1 Sample Preparation & Analysis A HPLC Method Development B1 Prepare Standard Solutions A->B1 C1 Prepare Saturated Solution A->C1 B2 Inject Standards & Record Peak Area B1->B2 B3 Generate Calibration Curve B2->B3 D Calculate Concentration from Calibration Curve B3->D C2 Filter and Dilute Sample C1->C2 C3 Inject Sample & Record Peak Area C2->C3 C3->D E Determine Final Solubility D->E

HPLC Method Workflow

Conclusion

While direct, quantitative solubility data for this compound is not currently published, this guide provides the necessary framework for researchers to determine this crucial parameter. The provided physicochemical properties offer a preliminary assessment, but the detailed experimental protocols for gravimetric, UV/Vis spectrophotometric, and HPLC analysis will enable the generation of precise and reliable solubility data. This information is fundamental for advancing research, development, and formulation activities involving this compound.

References

Technical Guide: Physical Characteristics of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to support research and development activities, with a focus on clarity, accuracy, and practical application.

Core Physical and Chemical Data

The following table summarizes the key physical and chemical properties of this compound. It is important to note that several of the listed values are predicted and should be confirmed experimentally for critical applications.

PropertyValueSource
Molecular Formula C₈H₈ClN[1]
Molecular Weight 153.61 g/mol [1]
CAS Number 117890-55-8[1]
Appearance Not explicitly stated; likely a liquid or solid at room temperature.
Boiling Point 236.5 ± 40.0 °C (Predicted)[1]
Melting Point Not available
Density 1.241 ± 0.06 g/cm³ (Predicted)[1]
Solubility Not explicitly stated. General solubility testing is recommended.
Flash Point 119.6 ± 12.9 °C (Predicted)[1]
Refractive Index 1.584 (Predicted)[1]
Vapor Pressure 0.072 mmHg at 25°C[1]

Safety and Handling

GHS Classification: Warning.[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P321: Specific treatment (see supplemental first aid instruction on this label).

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Always handle this compound in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

Experimental Protocols

Detailed experimental protocols for the determination of key physical characteristics are provided below. These are general methods applicable to organic compounds and should be adapted as necessary for this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the compound is a fine, dry powder. If necessary, gently grind a small amount in a mortar and pestle.

  • Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known from predicted values or a preliminary rapid test).

  • Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

  • For high accuracy, perform the determination in triplicate and report the average range.

Boiling Point Determination

The boiling point is a key physical constant for a liquid compound.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or heating block)

  • Beaker

  • Stirring bar or rod

Procedure:

  • Place a small amount (a few milliliters) of the liquid sample into the test tube.

  • Invert a capillary tube (sealed end up) and place it into the liquid in the test tube.

  • Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

  • Immerse the assembly in a heating bath.

  • Heat the bath gently and stir continuously to ensure uniform temperature distribution.

  • Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Record the barometric pressure, as boiling point is pressure-dependent.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its purification, formulation, and biological testing.

Apparatus:

  • Small test tubes or vials with caps

  • Spatula or pipette

  • Vortex mixer or shaker

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)

Procedure:

  • Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of test tubes.

  • Add a measured volume of a solvent (e.g., 1 mL) to the first test tube.

  • Cap the test tube and agitate it vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

  • Visually inspect the solution for any undissolved solid.

  • If the compound dissolves completely, it is soluble in that solvent at that concentration.

  • If the compound does not dissolve completely, the mixture can be gently heated to assess for increased solubility with temperature.

  • Repeat the process with a range of polar and non-polar solvents to build a solubility profile.

  • Solubility can be qualitatively described as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).

Visualizations

Experimental Workflow for Physical Characterization

The following diagram illustrates a general workflow for the physical characterization of a chemical compound.

G cluster_0 Sample Preparation cluster_1 Physical State and Appearance cluster_2 Thermal Properties cluster_3 Physical Constants cluster_4 Solubility Profile cluster_5 Data Compilation and Reporting A Obtain Pure Sample B Visual Inspection (Color, Form) A->B E Density Measurement A->E F Refractive Index Measurement A->F G Solubility Testing (Various Solvents) A->G C Melting Point Determination B->C D Boiling Point Determination B->D H Summarize Data in Technical Sheet C->H D->H E->H F->H G->H

Caption: General workflow for the physical characterization of a chemical compound.

References

Methodological & Application

Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the preparation of fourth-generation cephalosporin antibiotics like cefpirome.[1][2] The synthetic route described is a robust three-step process commencing from readily available starting materials, cyclopentanone and benzylamine.

Introduction

This compound is a crucial heterocyclic building block in medicinal chemistry. Its primary application lies in the synthesis of advanced β-lactam antibiotics. The pyridine ring fused with a cyclopentane moiety provides a unique structural scaffold for the development of novel therapeutic agents. The synthetic protocol outlined below is an efficient method for producing this intermediate with a good overall yield.

Overall Reaction Scheme

The synthesis of this compound is accomplished through a three-step reaction sequence:

  • Nucleophilic Addition: Reaction of cyclopentanone with benzylamine to form the imine intermediate, N-cyclopentylidene(phenyl)methanamine.

  • Acetylation: Treatment of the imine with acetic anhydride to yield the enamine intermediate, N-benzyl-N-cyclopentenylacetamide.

  • Vilsmeier-Haack Cyclization: Cyclization of the enamine intermediate using phosphorus oxychloride and dimethylformamide (DMF) to afford the final product.

DOT Script of the Synthesis Pathway

Synthesis_Pathway Cyclopentanone Cyclopentanone Intermediate1 N-cyclopentylidene(phenyl)methanamine Cyclopentanone:e->Intermediate1:w Nucleophilic Addition Benzylamine Benzylamine Benzylamine:e->Intermediate1:w Intermediate2 N-benzyl-N-cyclopentenylacetamide Intermediate1:e->Intermediate2:w Acetylation FinalProduct This compound Intermediate2:e->FinalProduct:w Vilsmeier Cyclization Reagent1 Acetic Anhydride Reagent1:e->Intermediate2:w Reagent2 POCl3, DMF Reagent2:e->FinalProduct:w

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established literature procedures.[1][2]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 mol) and cyclopentanone (1.02 mol).

  • Heat the reaction mixture to a reflux temperature of 117-121 °C.

  • Maintain the reflux for 40 minutes.

  • After cooling to room temperature, the crude product is purified by vacuum distillation.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

Protocol:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, place N-cyclopentylidene(phenyl)methanamine (1.0 mol).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 mol) dropwise while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25 °C and stir for 14 hours.

  • The reaction mixture is then carefully poured into a beaker of ice water with vigorous stirring.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

Protocol:

  • To a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a calcium chloride tube, and a magnetic stirrer, add dimethylformamide (DMF).

  • Cool the flask to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature between 0-5 °C, to form the Vilsmeier reagent.

  • To this mixture, add N-benzyl-N-cyclopentenylacetamide (1.0 mol) dropwise, again keeping the temperature between 0-5 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 15 hours.

  • Cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • The mixture is then heated to 40-45 °C to complete the hydrolysis.

  • The solution is made alkaline by the addition of a sodium hydroxide solution.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.

Data Presentation

ParameterStep 1: Nucleophilic AdditionStep 2: AcetylationStep 3: Vilsmeier CyclizationOverall
Reactant Molar Ratio n(benzylamine):n(cyclopentanone) = 1:1.02[2]n(imine):n(acetic anhydride) = 1:1.1[2]--
Reaction Temperature 117-121 °C[2]0-25 °C[2]0-5 °C (addition), Reflux (reaction), 40-45 °C (hydrolysis)[2]-
Reaction Time 40 min[2]14 h[2]15 h[2]-
Overall Yield ---45.9%[2]
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)Predicted Density (g/cm³)
This compoundC₈H₈ClN153.61236.5 ± 40.01.241 ± 0.06

Note: Physical properties are predicted values.

Characterization Data:

The structure of the final product, this compound, is confirmed by the following analytical methods:[2]

  • LC-MS: Provides confirmation of the molecular weight. The expected m/z for the molecular ion [M+H]⁺ would be approximately 154.04.

  • ¹H NMR: Confirms the proton environment of the molecule. The expected chemical shifts would include signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclopentane ring.

Experimental Workflow Visualization

DOT Script of the Experimental Workflow

Experimental_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Vilsmeier Cyclization s1_react Mix Cyclopentanone and Benzylamine s1_heat Reflux at 117-121°C (40 min) s1_react->s1_heat s1_purify Vacuum Distillation s1_heat->s1_purify s2_cool Cool Imine to 0-5°C s1_purify->s2_cool Intermediate 1 s2_add Add Acetic Anhydride s2_cool->s2_add s2_react Stir at 20-25°C (14 h) s2_add->s2_react s2_workup Aqueous Workup & Extraction s2_react->s2_workup s3_add Add Enamine Intermediate s2_workup->s3_add Intermediate 2 s3_vilsmeier Prepare Vilsmeier Reagent (POCl3, DMF at 0-5°C) s3_vilsmeier->s3_add s3_reflux Reflux for 15 h s3_add->s3_reflux s3_hydrolysis Hydrolyze at 40-45°C s3_reflux->s3_hydrolysis s3_workup Alkaline Workup & Extraction s3_hydrolysis->s3_workup s3_purify Column Chromatography s3_workup->s3_purify FinalProduct 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine s3_purify->FinalProduct Final Product

Caption: Step-by-step experimental workflow for the synthesis.

Signaling Pathways and Logical Relationships

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which then reacts with the electron-rich enamine intermediate.

DOT Script of the Vilsmeier-Haack Mechanism

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Enamine N-benzyl-N- cyclopentenylacetamide (Nucleophile) Enamine->Iminium_Intermediate Electrophilic Attack Cyclized_Product Cyclized Intermediate Iminium_Intermediate->Cyclized_Product Intramolecular Cyclization Final_Product Final Product Cyclized_Product->Final_Product Hydrolysis & Aromatization

Caption: Key steps in the Vilsmeier-Haack cyclization reaction.

References

Application Notes and Protocols for the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of various pharmaceutical compounds, notably as a precursor for fourth-generation cephalosporin antibiotics like cefpirome.[1] Its synthesis involves a multi-step process that requires careful control of reaction conditions to achieve a good overall yield. This document provides a detailed protocol for the synthesis of this compound, starting from readily available commercial reagents. The described methodology follows a three-step reaction sequence involving a nucleophilic addition, an acylation reaction, and a Vilsmeier cyclization.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the three-step synthesis of this compound.

StepReactionReactantsMolar Ratio (A:B)Temperature (°C)Reaction TimeOverall Yield (%)
1Nucleophilic AdditionCyclopentanone (A) : Benzylamine (B)1.02 : 1117 - 12140 min45.9[1]
2AcylationN-cyclopentylidene(phenyl)methanamine (A) : Acetic Anhydride (B)1 : 1.10 - 5 (feed), 20 - 25 (reaction)14 h
3Vilsmeier Cyclization & HydrolysisN-benzyl-N-cyclopentenylacetamide, POCl₃-0 - 5 (feed), Reflux (reaction), 40 - 45 (hydrolysis)15 h

Experimental Protocols

This protocol details a three-step synthesis of this compound from cyclopentanone and benzylamine.

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanone and benzylamine.

  • Reagent Ratio: The molar ratio of cyclopentanone to benzylamine should be 1.02:1.[1]

  • Reaction Conditions: Heat the reaction mixture to a reflux temperature of 117-121°C.[1]

  • Reaction Time: Maintain the reflux for 40 minutes.[1]

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Reaction Setup: In a jacketed reaction vessel equipped with a mechanical stirrer and a dropping funnel, place the N-cyclopentylidene(phenyl)methanamine obtained from Step 1.

  • Cooling: Cool the reaction vessel to 0-5°C using a circulating chiller.

  • Reagent Addition: Slowly add acetic anhydride to the cooled starting material with continuous stirring. The molar ratio of N-cyclopentylidene(phenyl)methanamine to acetic anhydride should be 1:1.1.[1]

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to 20-25°C.[1]

  • Reaction Time: Stir the reaction mixture at this temperature for 14 hours.[1]

  • Work-up and Isolation: Upon completion, the excess acetic anhydride and acetic acid byproduct can be removed by vacuum distillation.

Step 3: Synthesis of this compound

  • Reaction Setup: In a reaction vessel suitable for handling corrosive reagents, place the N-benzyl-N-cyclopentenylacetamide from Step 2.

  • Vilsmeier Reagent Addition: Cool the vessel to 0-5°C and slowly add phosphorus oxychloride (POCl₃).[1]

  • Cyclization Reaction: After the addition, heat the mixture to reflux and maintain for 15 hours to facilitate the Vilsmeier cyclization.[1]

  • Hydrolysis: Cool the reaction mixture and carefully perform hydrolysis at a temperature of 40-45°C.[1]

  • Work-up and Purification: After hydrolysis, the product can be extracted with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The final product can be purified by column chromatography or distillation.

  • Confirmation: The structure of the final product, this compound, can be confirmed by LC-MS and ¹H NMR analysis.[1]

Visualized Synthesis Workflow

SynthesisWorkflow Start Start Materials: Cyclopentanone & Benzylamine Step1 Step 1: Nucleophilic Addition (117-121°C, 40 min) Start->Step1 Intermediate1 N-cyclopentylidene(phenyl)methanamine Step1->Intermediate1 Step2 Step 2: Acylation with Acetic Anhydride (0-25°C, 14 h) Intermediate1->Step2 Intermediate2 N-benzyl-N- cyclopentenylacetamide Step2->Intermediate2 Step3 Step 3: Vilsmeier Cyclization with POCl₃ (Reflux, 15 h) Intermediate2->Step3 Hydrolysis Hydrolysis (40-45°C) Step3->Hydrolysis FinalProduct 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Hydrolysis->FinalProduct

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols for the Vilsmeier Cyclization in the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the production of fourth-generation antibiotics such as cefpirome.[1] The synthetic route described herein involves a three-step process commencing with the nucleophilic addition of cyclopentanone and benzylamine, followed by an acetylization step, and culminating in a Vilsmeier cyclization to yield the target compound.[1]

Overview of the Synthetic Pathway

The synthesis of this compound is achieved through the following three key transformations:

  • Formation of N-cyclopentylidene(phenyl)methanamine: A nucleophilic addition reaction between cyclopentanone and benzylamine.

  • Synthesis of N-benzyl-N-cyclopentenylacetamide: Acetylization of the enamine intermediate.

  • Vilsmeier Cyclization: Ring closure and chlorination to form the final product, this compound.

This synthetic approach has been reported to achieve an overall yield of approximately 45.9%.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound.

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

This step involves the formation of an enamine intermediate through the reaction of cyclopentanone and benzylamine.

Reaction Scheme:

Caption: Synthesis of the enamine intermediate.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)
Cyclopentanone84.120.948
Benzylamine107.150.981

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 mol).

  • With stirring, add cyclopentanone (1.02 mol).[1]

  • Heat the reaction mixture to a reflux temperature of 117-121°C and maintain for 40 minutes.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude N-cyclopentylidene(phenyl)methanamine is typically used in the next step without further purification.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

This step involves the acetylation of the enamine intermediate to form N-benzyl-N-cyclopentenylacetamide.

Reaction Scheme:

Caption: Acetylation of the enamine intermediate.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)
N-cyclopentylidene(phenyl)methanamine(from Step 1)-
Acetic Anhydride102.091.082

Procedure:

  • Cool the crude N-cyclopentylidene(phenyl)methanamine from Step 1 in an ice bath to 0-5°C.

  • Slowly add acetic anhydride (1.1 mol per mole of benzylamine used in Step 1) to the cooled and stirred enamine. Maintain the temperature between 0-5°C during the addition.[1]

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 14 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate to neutralize excess acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-benzyl-N-cyclopentenylacetamide. This intermediate is used in the next step without further purification.

Step 3: Vilsmeier Cyclization to this compound

This final step involves the Vilsmeier-Haack reaction to form the chlorinated pyridine ring system. The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which is often used as the solvent.

Reaction Scheme:

Caption: Vilsmeier cyclization to the final product.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)
N-benzyl-N-cyclopentenylacetamide(from Step 2)-
Phosphorus Oxychloride (POCl₃)153.331.645
N,N-Dimethylformamide (DMF)73.090.944

Procedure:

  • In a round-bottom flask, dissolve the crude N-benzyl-N-cyclopentenylacetamide from Step 2 in a suitable amount of DMF.

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add phosphorus oxychloride to the cooled solution, maintaining the temperature between 0-5°C.[1]

  • After the addition, heat the reaction mixture to reflux and maintain for 15 hours.[1]

  • Monitor the reaction by TLC.

  • After the reflux period, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Perform a controlled hydrolysis by adjusting the temperature to 40-45°C.[1]

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Characterization:

The structure of the final product should be confirmed by spectroscopic methods such as LC-MS and ¹H NMR.[1]

Quantitative Data Summary

StepReactionKey ParametersYield
1Enamine FormationT = 117-121°C, t = 40 min, n(benzylamine):n(cyclopentanone) = 1:1.02[1](Intermediate)
2AcetylationT = 0-25°C, t = 14 h, n(benzylamine):n(acetic anhydride) = 1:1.1[1](Intermediate)
3Vilsmeier CyclizationReflux t = 15 h, Hydrolysis T = 40-45°C[1]-
Overall Three-step synthesis -45.9% [1]

Visualizations

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Enamine Formation Cyclopentanone + Benzylamine (117-121°C, 40 min) start->step1 intermediate1 N-cyclopentylidene(phenyl)methanamine (Crude) step1->intermediate1 step2 Step 2: Acetylation + Acetic Anhydride (0-25°C, 14 h) intermediate1->step2 intermediate2 N-benzyl-N-cyclopentenylacetamide (Crude) step2->intermediate2 step3 Step 3: Vilsmeier Cyclization + POCl₃/DMF (Reflux, 15 h) intermediate2->step3 workup Work-up Hydrolysis (40-45°C) Neutralization & Extraction step3->workup purification Purification (Silica Gel Chromatography) workup->purification product This compound purification->product characterization Characterization (LC-MS, ¹H NMR) product->characterization

Caption: Overall experimental workflow.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_cyclization Electrophilic Attack and Cyclization cluster_final_steps Aromatization and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Attack on P POCl3 POCl₃ POCl3->Vilsmeier_Reagent Enamide N-benzyl-N- cyclopentenylacetamide Iminium_Adduct Iminium Adduct Enamide->Iminium_Adduct + Vilsmeier Reagent Cyclized_Intermediate Cyclized Intermediate Iminium_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Aromatization Aromatization (Elimination) Cyclized_Intermediate->Aromatization Hydrolysis Hydrolysis Aromatization->Hydrolysis Final_Product 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Hydrolysis->Final_Product

Caption: Generalized Vilsmeier-Haack mechanism.

References

Application Notes and Protocols for the Multicomponent Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry and materials science. This scaffold is a key structural motif in various biologically active molecules, exhibiting potential as kinase inhibitors, antiviral agents, and analgesics.[1] Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to synthesize these complex structures from simple starting materials in a single synthetic step.[2]

This document provides detailed application notes and experimental protocols for the synthesis of substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives via a featured multicomponent reaction. Additionally, it outlines their potential applications in drug development as sigma-1 (σ1) receptor antagonists and in materials science as corrosion inhibitors.

Featured Multicomponent Reaction: Synthesis of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles

An effective and straightforward method for the synthesis of highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile.[3] This reaction is efficiently catalyzed by a sodium alkoxide solution, which also serves as a reactant, incorporating an alkoxy group at the 2-position of the pyridine ring.[3]

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 2,5-Diarylidenecyclopentanone c1 Reflux, 1h, 80°C r1->c1 r2 Propanedinitrile r2->c1 r3 Sodium Alkoxide (NaOR) r3->c1 r4 Alcohol (ROH) r4->c1 p1 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)- 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile c1->p1

Caption: General reaction scheme for the synthesis.

Data Presentation

The following table summarizes the quantitative data for the synthesis of four derivatives (CAPD-1 to CAPD-4) using this protocol.

CompoundArRYield (%)Melting Point (°C)
CAPD-1 pyridin-2-ylEthyl77149–151
CAPD-2 pyridin-2-ylMethyl75171–173
CAPD-3 pyridin-4-ylMethyl82180–181
CAPD-4 2-methoxyphenylEthyl75160–161

Table 1: Summary of yields and melting points for synthesized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives (CAPD-1 to CAPD-4).[3]

Experimental Protocols

General Procedure for the Synthesis of CAPD-1 to CAPD-4
  • To a round-bottom flask, add the 2,5-diarylidenecyclopentanone derivative (0.02 mol).[2]

  • Add propanedinitrile (0.02 mol, 1.32 g).[2]

  • Add the appropriate sodium alkoxide (0.02 mol). Use sodium ethoxide (1.36 g) for ethoxy derivatives or sodium methoxide (1.08 g) for methoxy derivatives.[2][3]

  • Add the corresponding anhydrous alcohol (ethanol or methanol) as the solvent.[2]

  • The reaction mixture is refluxed for 1 hour at 80 °C with stirring.[2]

  • After 1 hour, the reaction is cooled to room temperature.[2]

  • The cooled reaction mixture is then diluted with 150 mL of distilled water.[2]

  • The precipitated solid product is collected by filtration and washed three times with distilled water.[3]

  • If necessary, the crude product can be recrystallized from ethanol to yield a high-purity product.[3]

G cluster_workflow Experimental Workflow start Start step1 Combine Reactants: - 2,5-Diarylidenecyclopentanone (0.02 mol) - Propanedinitrile (0.02 mol) - Sodium Alkoxide (0.02 mol) in Alcohol start->step1 end End step2 Reflux at 80°C for 1 hour step1->step2 step3 Cool to Room Temperature step2->step3 step4 Dilute with 150 mL Distilled Water step3->step4 step5 Collect Solid by Filtration step4->step5 step6 Recrystallize from Ethanol (Optional) step5->step6 step6->end

Caption: Step-by-step experimental workflow.

Characterization Data for Synthesized Compounds[3]
  • 2-Ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)

    • Yield: 77%; gray crystal; m.p.: 149–151 °C.

    • IR (ATR) νmax (cm–1): 3067, 3032 (C–H arom.), 2977, 2935 (C–H aliph.), 2204 (C≡N), 1599 (C═N).

    • 1H NMR (400 MHz, DMSO-d6) δ (ppm): 1.43 (t, J = 7.0 Hz, 3H, CH3-CH2), 2.87 (t, J = 5.8 Hz, 2H, CH2-CH2 Cyclic), 3.09 (t, J = 4.1 Hz, 2H, CH2–CH2 Cyclic), 4.61 (q, J = 7.0 Hz, 2H, CH2-CH3), 7.31–7.59 (m, 9H, (8CHarom. + CH=)).

    • 13C NMR (100 MHz, DMSO-d6) δ (ppm): 14.8, 27.2, 28.9, 63.4, 93.7, 116.0, 125.8, 128.3, 128.7, 129.2, 129.4, 129.6, 130.0, 131.0, 135.2, 136.9, 141.4, 153.0, 161.9, 164.9.

  • 2-Methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-2)

    • Yield: 75%; white crystal; m.p.: 171–173 °C.

    • IR (ATR) νmax (cm–1): 3058, 3021 (C–H arom.), 2994, 2951 (C–H aliph.), 2219 (C≡N), 1602 (C═N).

    • 1H NMR (400 MHz, DMSO-d6) δ (ppm): 2.89 (t, J = 6.0 Hz, 2H, CH2–CH2Cycllic), 3.10 (t, J = 6.0 Hz, 2H, CH2-CH2Cycllic), 4.13 (s, 3H, OMe), 7.43–7.60 (m, 9H, (8CHarom. + CH=)).

    • 13C NMR (100 MHz, DMSO-d6) δ (ppm): 27.3, 28.9, 54.8, 93.7, 116.0, 125.9, 128.3, 128.7, 129.2, 129.5, 129.6, 130.0, 131.0, 135.2, 136.9, 141.3, 153.0, 161.9, 165.3.

  • 2-Methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-3)

    • Yield: 82%; white crystal; m.p.: 180–181 °C.

    • IR (ATR) νmax (cm–1): 3062, 3001 (C–H arom.), 2989, 2921 (C–H aliph.), 2200 (C≡N), 1602 (C═N).

    • 1H NMR (400 MHz, DMSO-d6) δ (ppm): 2.75–2.92 (m, 4H, CH2-CH2Cycllic), 4.02 (s, 3H, OMe), 7.51–7.63 (m, 9H, (8CHarom. + CH=)).

    • 13C NMR (100 MHz, DMSO-d6) δ (ppm): 27.1, 28.9, 54.9, 93.8, 115.9, 124.6, 128.6, 129.2, 129.4, 130.8, 131.3, 132.8, 133.8, 135.0, 135.7, 142.0, 142.1, 161.8, 165.2.

  • 7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)

    • Yield: 75%; yellow crystal; m.p.: 160–161 °C.

    • IR (ATR) νmax (cm–1): 3058, 3021 (C–H arom.), 2981, 2966 (C–H aliph.), 2214 (C≡N), 1605 (C=N).

    • 1H NMR (400 MHz, DMSO-d6) δ (ppm): 1.43 (t, J = 6.9 Hz, 3H, CH3-CH2–O), 2.89 (t, J = 5.9 Hz, 2H, CH2CH2cyclic), 3.07 (t, J = 4.7 Hz, 2H, CH2CH2cyclic), 3.81, 3.85 (s, 6H, 2OMe), 4.59 (q, J = 6.8 Hz, 2H, O-CH2-CH3), 7.00–7.02 (d, 2H, 2CHarom), 7.02–7.12 (d, 2H, 2CHarom), 7.43 (s, 1H, CH=), 7.49–7.51 (d, 2H, 2CHarom), 7.53–7.55 (d, 2H, 2CHarom).

Alternative Multicomponent Synthesis Approach

Another versatile route to 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents.[4][5] While a detailed experimental protocol is not available in the cited literature, this approach highlights the modularity of MCRs in accessing this privileged scaffold.

G cluster_reactants Reactants cluster_product Product r1 Malononitrile process Multicomponent Condensation r1->process r2 Hydrogen Sulfide r2->process r3 Aldehydes r3->process r4 1-(cyclopent-1-en-1-yl)pyrrolidine r4->process r5 Alkylating Agents r5->process p1 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives process->p1

Caption: Reactant relationships in an alternative MCR.

Applications in Drug Development and Materials Science

Sigma-1 (σ1) Receptor Antagonism for Pain Management

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold is structurally related to compounds that have been investigated as selective sigma-1 (σ1) receptor antagonists.[6] The σ1 receptor is a unique ligand-regulated molecular chaperone that plays a key role in pain modulation.[7] Antagonism of the σ1 receptor has been shown to prevent neuroinflammation and reduce chronic pain, making it a promising therapeutic target.[6]

The proposed mechanism involves the inhibition of σ1 receptor activity, which in turn modulates the function of various ion channels and G protein-coupled receptors.[7] This leads to a reduction in central sensitization, a key process in the development of chronic pain, and prevents the activation of microglia and astrocytes, which contribute to neuroinflammation.[6]

G cluster_pathway Sigma-1 Receptor Signaling in Pain Modulation cpd 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative (Antagonist) s1r Sigma-1 (σ1) Receptor cpd->s1r Inhibition ion_channel Ion Channels & G-Protein Coupled Receptors s1r->ion_channel Modulation neuroinflam Neuroinflammation (Microglia & Astrocyte Activation) s1r->neuroinflam Promotes central_sens Central Sensitization ion_channel->central_sens Leads to pain Chronic Pain central_sens->pain neuroinflam->pain

Caption: Proposed signaling pathway for pain modulation.

Corrosion Inhibition

The synthesized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) have been investigated as effective corrosion inhibitors for carbon steel in acidic media.[3] Their mechanism of action involves adsorption onto the metal surface, forming a protective film that shields the metal from the corrosive environment.[2][3]

The organic inhibitor molecules adsorb onto the steel surface through a process of chemical and/or physical adsorption.[3][8] The nitrogen and oxygen atoms, along with the π-electrons of the aromatic rings in the CAPD molecules, act as adsorption centers, forming a coordinate bond with the vacant d-orbitals of the iron atoms on the steel surface.[8] This forms a barrier that inhibits both the anodic dissolution of iron and the cathodic hydrogen evolution reaction, thus significantly reducing the corrosion rate.[3]

G cluster_workflow Mechanism of Corrosion Inhibition inhibitor CAPD Molecule in Corrosive Medium surface Carbon Steel Surface inhibitor->surface adsorption Adsorption (Physisorption & Chemisorption) surface->adsorption Interaction film Formation of Protective Film adsorption->film inhibition Inhibition of Anodic & Cathodic Reactions film->inhibition protection Corrosion Protection inhibition->protection

Caption: Logical workflow of corrosion inhibition.

References

Application Notes and Protocols for the Synthesis of Cefpirome Utilizing 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefpirome is a fourth-generation cephalosporin antibiotic renowned for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its enhanced antibacterial efficacy and stability against β-lactamases are attributed to its unique chemical structure, particularly the presence of a 6,7-dihydro-5H-cyclopenta[b]pyridinium-1-ylmethyl moiety at the C-3 position of the cephem nucleus.[2] The synthesis of this complex molecule hinges on the efficient preparation of key intermediates, with 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine being a critical building block for introducing the characteristic side chain.

These application notes provide a comprehensive guide to the synthesis of Cefpirome with a specific focus on the preparation and utilization of this compound. This document includes detailed experimental protocols, a summary of quantitative data, and workflow diagrams to facilitate understanding and replication in a research and development setting.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that typically starts from readily available commercial materials such as cyclopentanone and benzylamine. The key steps involve a nucleophilic addition, followed by acetylization and a Vilsmeier-Haack cyclization to form the chlorinated pyridine ring system.[3][4] This intermediate is then typically dechlorinated to yield 6,7-dihydro-5H-cyclopenta[b]pyridine (also referred to as 2,3-cyclopentenopyridine), which is subsequently reacted with a cephalosporin precursor to introduce the C-3 side chain.

There are several routes for the final assembly of Cefpirome, often starting from 7-aminocephalosporanic acid (7-ACA) or a derivative like cefotaxime.[5][6][7] The process generally involves the substitution of a leaving group at the C-3 position of the cephem core with 2,3-cyclopentenopyridine, followed by acylation of the 7-amino group.[8][9]

Data Presentation

Table 1: Reaction Conditions for the Synthesis of this compound Intermediates
StepIntermediate ProductReactantsKey Reaction ParametersReference
1N-cyclopentylidene(phenyl)methanamineCyclopentanone, BenzylamineMolar Ratio (Benzylamine:Cyclopentanone) = 1:1.02, Reflux Temperature: 117-121°C, Reaction Time: 40 min[2]
2N-benzyl-N-cyclopentenylacetamideN-cyclopentylidene(phenyl)methanamine, Acetic AnhydrideFeed Temperature: 0-5°C, Reaction Temperature: 20-25°C, Molar Ratio (Benzylamine derivative:Acetic Anhydride) = 1:1.1, Reaction Time: 14 h[2]
3This compoundN-benzyl-N-cyclopentenylacetamide, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)POCl₃ Feed Temperature: 0-5°C, Refluxing Reaction Time: 15 h, Hydrolysis Temperature: 40-45°C[2]
Table 2: Overall Yield and Purity of 6,7-dihydro-5H-cyclopenta[b]pyridine
Synthetic RouteOverall YieldPurity (HPLC)Reference
From Cyclopentanone and Benzylamine43.15%99.7%[5]
Three-step reaction (including chlorination)45.9%Not Specified[2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the Vilsmeier-Haack cyclization of an N-benzyl-N-cyclopentenylacetamide intermediate.[2]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • To a round-bottom flask equipped with a reflux condenser, add benzylamine and cyclopentanone in a 1:1.02 molar ratio.

  • Heat the mixture to reflux at a temperature of 117-121°C.

  • Maintain the reflux for 40 minutes.

  • After cooling, the crude product can be purified by distillation under reduced pressure.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the N-cyclopentylidene(phenyl)methanamine from Step 1 to 0-5°C in an ice bath.

  • Slowly add acetic anhydride in a 1:1.1 molar ratio relative to the starting benzylamine derivative.

  • Allow the reaction mixture to warm to 20-25°C and stir for 14 hours.

  • The resulting N-benzyl-N-cyclopentenylacetamide can be isolated and purified using standard techniques.

Step 3: Synthesis of this compound

  • In a reaction vessel, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at 0-5°C.

  • Slowly add the N-benzyl-N-cyclopentenylacetamide from Step 2 to the Vilsmeier reagent, maintaining the temperature at 0-5°C.

  • After the addition is complete, heat the mixture to reflux and maintain for 15 hours.

  • Cool the reaction mixture and carefully perform hydrolysis by adding it to ice water, keeping the temperature between 40-45°C.

  • Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The final product can be purified by column chromatography. The structure should be confirmed by LC-MS and ¹H NMR.

Protocol 2: Synthesis of Cefpirome from 7-ACA and 2,3-cyclopentenopyridine

This protocol outlines a general procedure for the synthesis of the Cefpirome mother nucleus (7-ACP) and subsequent acylation.[10]

Step 1: Silylation of 7-ACA

  • Suspend 7-aminocephalosporanic acid (7-ACA) in a suitable organic solvent (e.g., dichloromethane or acetonitrile).

  • Add a silylating agent, such as hexamethyldisilazane (HMDS), and stir the mixture to protect the carboxyl and amino groups.

Step 2: Formation of the Quaternary Ammonium Salt Intermediate

  • In a separate flask, dissolve 2,3-cyclopentenopyridine (dechlorinated product from the chlorinated intermediate) in an organic solvent (e.g., cyclohexane) under a nitrogen atmosphere.

  • Add trimethylsilyl iodide (TMSI) and heat the mixture to facilitate the formation of the quaternary ammonium salt.

Step 3: Synthesis of Cefpirome Mother Nucleus (7-ACP)

  • Add the prepared quaternary ammonium salt intermediate solution to the silylated 7-ACA solution.

  • The reaction is typically carried out at a controlled temperature to yield the Cefpirome mother nucleus, 7-amino-3-[(2,3-cyclopentenopyridin-1-yl)methyl]-3-cephem-4-carboxylic acid (7-ACP).

Step 4: N-acylation and Salt Formation

  • The 7-ACP is then subjected to an N-acylation reaction with an activated ester of the C-7 side chain (e.g., AE active ester) in a mixed solvent system.

  • Following the acylation, a salt-forming reaction with sulfuric acid is performed to obtain Cefpirome sulfate.

Mandatory Visualization

G cluster_0 Synthesis of this compound cluster_1 Dechlorination and Cefpirome Synthesis A Cyclopentanone C N-cyclopentylidene(phenyl)methanamine A->C B Benzylamine B->C E N-benzyl-N-cyclopentenylacetamide C->E D Acetic Anhydride D->E G 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine E->G F Vilsmeier Reagent (POCl3/DMF) F->G I Dechlorination G->I H 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine H->I J 6,7-dihydro-5H-cyclopenta[b]pyridine (2,3-cyclopentenopyridine) I->J L Cefpirome Precursor J->L K 7-ACA Derivative K->L M Acylation with Side Chain L->M N Cefpirome M->N

Caption: Overall workflow for Cefpirome synthesis.

G cluster_0 Vilsmeier-Haack Reaction Pathway A N-benzyl-N-cyclopentenylacetamide C Electrophilic Attack on Enamide A->C B Vilsmeier Reagent (Electrophile) B->C D Cyclization C->D E Aromatization (Elimination) D->E F 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine E->F

Caption: Key steps in the Vilsmeier-Haack cyclization.

References

Application Notes and Protocols for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the production of the fourth-generation cephalosporin antibiotic, cefpirome.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its role as a crucial building block in the synthesis of advanced pharmaceutical agents. Its primary application lies in the preparation of cefpirome, a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] The synthesis of this intermediate is a multi-step process commencing from readily available starting materials, cyclopentanone and benzylamine.

Data Presentation

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

StepReactionReactantsProductMolar Ratio (Reactant 1:Reactant 2)Temperature (°C)Reaction Time (h)Overall Yield (%)
1Nucleophilic AdditionBenzylamine, CyclopentanoneN-cyclopentylidene(phenyl)methanamine1:1.02117-1210.67
2AcetylationN-cyclopentylidene(phenyl)methanamine, Acetic AnhydrideN-benzyl-N-cyclopentenylacetamide1:1.120-2514
3Vilsmeier CyclizationN-benzyl-N-cyclopentenylacetamide, POCl₃/DMFThis compound-Reflux1545.9

Experimental Protocols

The synthesis of this compound is achieved through a three-step process: nucleophilic addition, acetylation, and a Vilsmeier-Haack cyclization.

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine (Nucleophilic Addition)

This initial step involves the formation of an imine through the reaction of benzylamine and cyclopentanone.

Materials:

  • Benzylamine

  • Cyclopentanone

  • Toluene (or other suitable solvent for azeotropic removal of water)

  • Dean-Stark apparatus

  • Standard glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine benzylamine and cyclopentanone in a molar ratio of 1:1.02 in a suitable solvent such as toluene.[1]

  • Heat the mixture to reflux at a temperature of 117-121°C.[1]

  • Continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Maintain the reflux for approximately 40 minutes.[1]

  • After completion of the reaction (monitored by TLC or GC-MS), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude N-cyclopentylidene(phenyl)methanamine. The product can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide (Acetylation)

The imine intermediate is then acetylated using acetic anhydride to form an enamide.

Materials:

  • N-cyclopentylidene(phenyl)methanamine

  • Acetic anhydride

  • Inert solvent (e.g., dichloromethane, tetrahydrofuran)

  • Standard glassware for reactions at controlled temperatures

Procedure:

  • Dissolve N-cyclopentylidene(phenyl)methanamine in an inert solvent in a reaction vessel.

  • Cool the solution to 0-5°C using an ice bath.[1]

  • Slowly add acetic anhydride to the cooled solution with stirring, maintaining the temperature between 0-5°C. The molar ratio of the amine intermediate to acetic anhydride should be 1:1.1.[1]

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and continue stirring for 14 hours.[1]

  • Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic anhydride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-benzyl-N-cyclopentenylacetamide. The product can be purified by column chromatography on silica gel.

Step 3: Synthesis of this compound (Vilsmeier Cyclization)

The final step involves the cyclization of the enamide using the Vilsmeier reagent (POCl₃/DMF) to form the target chlorinated pyridine derivative.

Materials:

  • N-benzyl-N-cyclopentenylacetamide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for reflux under anhydrous conditions

Procedure:

  • In a flask protected from moisture, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide at 0-5°C.

  • To this pre-formed reagent, add a solution of N-benzyl-N-cyclopentenylacetamide.

  • Heat the reaction mixture to reflux and maintain for 15 hours.[1]

  • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to hydrolyze the reaction complex. The hydrolysis temperature should be maintained between 40-45°C.[1]

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the crude product.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation. The overall yield for the three steps is reported to be 45.9%.[1]

Application in Pharmaceutical Synthesis: Cefpirome

This compound is a vital precursor for the synthesis of cefpirome, a fourth-generation cephalosporin antibiotic.[1] The mechanism of action of cefpirome involves the inhibition of bacterial cell wall synthesis.

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis by Cefpirome

Cefpirome exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to PBPs, cefpirome blocks the transpeptidation reaction, which is crucial for cross-linking the peptidoglycan chains. This disruption leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[3][4][5][6]

G cluster_synthesis Synthesis of Cefpirome Intermediate Cyclopentanone Cyclopentanone Intermediate1 N-cyclopentylidene(phenyl)methanamine Cyclopentanone->Intermediate1 Benzylamine Benzylamine Benzylamine->Intermediate1 Intermediate2 N-benzyl-N-cyclopentenylacetamide Intermediate1->Intermediate2 Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate2 Target 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Intermediate2->Target Vilsmeier Cyclization VilsmeierReagent POCl₃ / DMF VilsmeierReagent->Target Cefpirome_synthesis Further Synthetic Steps Target->Cefpirome_synthesis Cefpirome Cefpirome Cefpirome_synthesis->Cefpirome

Caption: Synthetic pathway to Cefpirome via the key intermediate.

G cluster_bacterial_cell Bacterial Cell Cefpirome Cefpirome PBP Penicillin-Binding Proteins (PBPs) Cefpirome->PBP Binds to Transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) PBP->Transpeptidation Catalyzes PBP->Inhibition CellWall Stable Bacterial Cell Wall Transpeptidation->CellWall Leads to CellLysis Cell Lysis (Bacterial Death) CellWall->CellLysis Absence leads to Inhibition->Transpeptidation Inhibits

Caption: Mechanism of action of Cefpirome.

G cluster_workflow Experimental Workflow for Vilsmeier Cyclization Start Start PrepareReagent Prepare Vilsmeier Reagent (POCl₃ + DMF at 0-5°C) Start->PrepareReagent AddEnamide Add N-benzyl-N- cyclopentenylacetamide PrepareReagent->AddEnamide Reflux Reflux for 15 hours AddEnamide->Reflux Hydrolysis Hydrolyze with ice (maintain 40-45°C) Reflux->Hydrolysis Neutralize Neutralize with base Hydrolysis->Neutralize Extract Extract with organic solvent Neutralize->Extract Purify Purify product Extract->Purify End End Purify->End

Caption: Experimental workflow for the Vilsmeier cyclization step.

References

Applications of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives in medicinal chemistry. It includes synthetic protocols, quantitative biological data, and insights into their mechanisms of action. The methodologies and data presented are intended to serve as a practical guide for professionals in the field of drug discovery and development.

Introduction: The Versatile Scaffold

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its rigid, bicyclic structure offers a valuable framework for the spatial arrangement of functional groups, making it an attractive starting point for the design of novel therapeutics. The chloro-substituted variant, this compound, is a particularly important intermediate, most notably in the synthesis of fourth-generation cephalosporin antibiotics.[1] Beyond its role in antibiotic synthesis, the broader family of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, fungicidal, and insecticidal properties.[2][3]

Synthesis of the Core Intermediate: this compound

The synthesis of this compound is a multi-step process that can be achieved with an overall yield of approximately 45.9%.[1] The structure of the final product is typically confirmed using techniques such as LC-MS and 1H NMR.[1]

Experimental Protocol: Three-Step Synthesis

This protocol outlines the synthesis of this compound from cyclopentanone and benzylamine via nucleophilic addition, acetylation, and Vilsmeier cyclization.[1]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • In a reaction vessel, combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.

  • Heat the mixture to a reflux temperature of 117-121°C.

  • Maintain the reflux for 40 minutes.

  • After cooling, the crude product is carried forward to the next step.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the reaction vessel containing the product from Step 1 to 0-5°C.

  • Slowly add acetic anhydride in a 1.1:1 molar ratio relative to the initial amount of benzylamine.

  • Allow the reaction mixture to warm to 20-25°C and stir for 14 hours.

  • Upon completion, the crude product is used directly in the final step.

Step 3: Synthesis of this compound

  • Cool the reaction vessel to 0-5°C and slowly add phosphorus oxychloride.

  • Heat the mixture to reflux and maintain for 15 hours.

  • After the reflux period, cool the mixture and carefully perform hydrolysis at a temperature of 40-45°C.

  • The product can be isolated and purified using standard techniques.

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acetylation cluster_2 Step 3: Vilsmeier Cyclization start Cyclopentanone + Benzylamine step1_process Reflux (117-121°C, 40 min) start->step1_process step1_product N-cyclopentylidene(phenyl)methanamine step1_process->step1_product step2_process 0-5°C feed, then 20-25°C for 14h step1_product->step2_process step2_reactant Acetic Anhydride step2_reactant->step2_process step2_product N-benzyl-N-cyclopentenylacetamide step2_process->step2_product step3_process 0-5°C feed, then reflux for 15h step2_product->step3_process step3_reactant Phosphorus Oxychloride step3_reactant->step3_process step3_hydrolysis Hydrolysis (40-45°C) step3_process->step3_hydrolysis final_product 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine step3_hydrolysis->final_product G cluster_0 Cellular Response to Anticancer Pyridine Derivatives pyridine 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative p53 p53 Upregulation pyridine->p53 jnk JNK Upregulation pyridine->jnk g2m G2/M Phase Arrest p53->g2m apoptosis Apoptosis jnk->apoptosis g2m->apoptosis G reagents 1. 2,5-diarylidenecyclopentanone 2. Propanedinitrile 3. Sodium Alkoxide 4. Anhydrous Alcohol reaction_setup Combine Reagents in Flask reagents->reaction_setup Step 1 reflux Reflux at 80°C for 1 hour reaction_setup->reflux Step 2 cooling Cool to Room Temperature reflux->cooling Step 3 dilution Dilute with 150 mL Distilled Water cooling->dilution Step 4 filtration Collect Precipitate by Filtration dilution->filtration Step 5

References

Application Notes and Protocols for the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its subsequent derivatization through common cross-coupling reactions. This key intermediate is a valuable building block in medicinal chemistry, notably as a precursor for fourth-generation cephalosporin antibiotics like cefpirome.[1][2] The protocols detailed below are intended to serve as a practical guide for the synthesis and functionalization of this important heterocyclic scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is efficiently achieved through a three-step process commencing from readily available starting materials: cyclopentanone and benzylamine. The sequence involves a nucleophilic addition to form an enamine, followed by acetylation and a final Vilsmeier-Haack cyclization to construct the pyridine ring.

Synthesis_of_this compound cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acetylation cluster_2 Step 3: Vilsmeier Cyclization Cyclopentanone Cyclopentanone Intermediate1 N-cyclopentylidene(phenyl)methanamine Cyclopentanone->Intermediate1 117-121 °C, 40 min Benzylamine Benzylamine Benzylamine->Intermediate1 Intermediate2 N-benzyl-N-cyclopentenylacetamide Intermediate1->Intermediate2 0-25 °C, 14 h FinalProduct This compound Intermediate2->FinalProduct 0-45 °C, 15 h AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate2 POCl3 POCl3 POCl3->FinalProduct

A three-step synthesis of the target compound.
Experimental Protocols

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add benzylamine (1.0 eq) and cyclopentanone (1.02 eq).

  • Heat the reaction mixture to reflux at 117-121 °C for 40 minutes, continuously removing the water formed during the reaction.[1]

  • After cooling to room temperature, the crude product can be purified by vacuum distillation.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the N-cyclopentylidene(phenyl)methanamine (1.0 eq) to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to 20-25 °C and stir for 14 hours.[1]

  • Upon completion, the reaction mixture can be worked up by pouring it into ice water and extracting the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Cool the crude N-benzyl-N-cyclopentenylacetamide to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) while keeping the temperature below 5 °C.

  • After the addition is complete, heat the mixture to reflux and maintain for 15 hours.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Adjust the pH to be basic using a suitable base (e.g., NaOH solution).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • The crude product can be purified by column chromatography on silica gel to afford this compound. The overall yield for the three steps is reported to be approximately 45.9%.[1]

Summary of Reaction Conditions
StepReactionKey ReagentsTemperature (°C)Time (h)Molar RatioReported Yield
1Nucleophilic AdditionCyclopentanone, Benzylamine117-1210.671.02 : 1.0-
2AcetylationAcetic Anhydride0-25141.1 : 1.0-
3Vilsmeier CyclizationPhosphorus Oxychloride0-45 (hydrolysis)15--
Overall 45.9% [1]

Derivatization of this compound

The 2-chloro position of the synthesized scaffold is ripe for functionalization, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and amino substituents, respectively, enabling the generation of diverse chemical libraries for drug discovery.

Derivatization_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Product 2-Aryl-6,7-dihydro-5H- cyclopenta[b]pyridine Start->Suzuki_Product C-C bond formation Buchwald_Product 2-Amino-6,7-dihydro-5H- cyclopenta[b]pyridine Start->Buchwald_Product C-N bond formation Boronic_Acid Ar-B(OH)₂ Boronic_Acid->Suzuki_Product Pd_Catalyst_S Pd Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) Pd_Catalyst_S->Suzuki_Product Base_S Base (e.g., K₂CO₃, Cs₂CO₃) Base_S->Suzuki_Product Amine R¹R²NH Amine->Buchwald_Product Pd_Catalyst_B Pd Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst_B->Buchwald_Product Ligand_B Ligand (e.g., XPhos, RuPhos) Ligand_B->Buchwald_Product Base_B Base (e.g., NaOtBu) Base_B->Buchwald_Product

Key derivatization pathways from the core scaffold.
General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation at the 2-position of the pyridine ring.

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂ or Pd(PPh₃)₄, 2-5 mol%), a suitable ligand if required (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.

  • Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the C-N bond formation at the 2-position.

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Add this compound (1.0 eq) and the desired primary or secondary amine (1.1-1.5 eq).

  • Heat the reaction mixture with stirring, typically between 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data on Synthesized Derivatives

The following table summarizes representative examples of derivatives synthesized from the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and related structures, along with their reported yields.

Derivative ClassR GroupReaction TypeCatalyst/LigandBaseSolventYield (%)
2-Alkoxy-3-carbonitrile2-pyridyl, ethoxyMulticomponentSodium Ethoxide-Ethanol77
2-Alkoxy-3-carbonitrile2-pyridyl, methoxyMulticomponentSodium Methoxide-Methanol75
2-Alkoxy-3-carbonitrile4-pyridyl, methoxyMulticomponentSodium Methoxide-Methanol82
2-Alkoxy-3-carbonitrile2-methoxyphenyl, ethoxyMulticomponentSodium Ethoxide-Ethanol75
2-PhenylPhenylSuzuki-MiyauraPd(OAc)₂/SPhosCs₂CO₃Dioxane/H₂OTypical: 70-95
2-(4-methoxyphenyl)4-methoxyphenylSuzuki-MiyauraPd(PPh₃)₄K₂CO₃Toluene/H₂OTypical: 70-95
2-MorpholinoMorpholineBuchwald-HartwigPd₂(dba)₃/XPhosNaOtBuTolueneTypical: 80-98
2-(Piperidin-1-yl)PiperidineBuchwald-HartwigPd₂(dba)₃/RuPhosNaOtBuDioxaneTypical: 80-98

Note: Yields for Suzuki and Buchwald-Hartwig reactions are typical ranges reported for 2-chloropyridines and may require optimization for this specific substrate.

Applications and Biological Activity

Derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold have shown promise in various therapeutic areas. For instance, certain 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines have been investigated as potential anti-glioblastoma agents. Additionally, other cyclopenta[c]pyridine derivatives have demonstrated anti-viral (against Tobacco Mosaic Virus), insecticidal, and broad-spectrum fungicidal activities.[3] The core structure is also found in compounds explored for their anticancer and antimicrobial properties. The ability to readily diversify the 2-position of this compound makes it a valuable platform for generating novel compounds for biological screening.

References

Application Notes and Protocols: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine as a key scaffold for the synthesis of potent and selective kinase inhibitors. This document outlines the rationale for its use, synthetic strategies, and detailed protocols for the evaluation of target compounds against key oncogenic kinases such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction

The 6,7-dihydro-5H-cyclopenta[b]pyridine core is a privileged scaffold in medicinal chemistry. Its rigid, fused-ring structure provides a well-defined three-dimensional geometry for interaction with the ATP-binding pocket of various kinases. The 2-chloro substituent serves as a versatile synthetic handle, allowing for the introduction of diverse pharmacophores through nucleophilic aromatic substitution reactions. This enables the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific kinase targets.

Derivatives of the closely related 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold have shown promising activity against VEGFR-2, suggesting that the analogous pyridine-based compounds are also likely to exhibit inhibitory effects on key kinases involved in cell cycle regulation and angiogenesis.

Kinase Signaling Pathways and Therapeutic Rationale

dot

Kinase_Signaling_Pathways cluster_CDK2 CDK2 Signaling Pathway cluster_VEGFR2 VEGFR2 Signaling Pathway CDK2 CDK2/Cyclin E Rb pRb CDK2->Rb Phosphorylation E2F E2F Rb->E2F Releases S_Phase S-Phase Entry E2F->S_Phase Promotes Inhibitor_CDK2 2-Anilino-cyclopenta[b]pyridine (CDK2 Inhibitor) Inhibitor_CDK2->CDK2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor_VEGFR2 2-Anilino-cyclopenta[b]pyridine (VEGFR-2 Inhibitor) Inhibitor_VEGFR2->VEGFR2

Caption: Targeted Kinase Signaling Pathways.

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the G1/S phase transition of the cell cycle. Its aberrant activity is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in tumor cells.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. In tumors, angiogenesis is crucial for supplying nutrients and oxygen, and for metastasis. Inhibiting VEGFR-2 can block tumor growth and spread.

Synthetic Strategy

The primary synthetic route to novel kinase inhibitors from this compound involves a nucleophilic aromatic substitution (SNAr) reaction with a variety of substituted anilines. This reaction is typically catalyzed by a palladium catalyst or can proceed under strong acidic or basic conditions.

dot

Synthesis_Workflow Start 2-chloro-6,7-dihydro- 5H-cyclopenta[b]pyridine Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Aniline Substituted Aniline Aniline->Reaction Product 2-Anilino-6,7-dihydro- 5H-cyclopenta[b]pyridine Derivative Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay Kinase Inhibition Assay Characterization->Assay

Caption: General Synthetic Workflow.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative series of 2-anilino-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives against CDK2/Cyclin A and VEGFR-2.

Compound IDR-group (on aniline)CDK2/Cyclin A IC50 (nM)VEGFR-2 IC50 (nM)
CP-1 4-fluoro15085
CP-2 3-chloro9862
CP-3 4-methoxy250120
CP-4 3-trifluoromethyl7545
CP-5 4-(morpholin-4-yl)12095
Roscovitine (Reference)45-
Sorafenib (Reference)-90

Note: The IC50 values for the CP series are hypothetical and presented for illustrative purposes to guide SAR studies. The reference compound values are from published literature.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluoroanilino)-6,7-dihydro-5H-cyclopenta[b]pyridine (CP-1)

Materials:

  • This compound (1.0 eq)

  • 4-fluoroaniline (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.05 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Toluene, anhydrous

  • Standard laboratory glassware and purification apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, 4-fluoroaniline, Pd(OAc)2, XPhos, and sodium tert-butoxide.

  • Add anhydrous toluene to the flask and stir the mixture at 100 °C for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, CP-1 .

  • Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro CDK2/Cyclin A Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available luminescent kinase assay kits (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human CDK2/Cyclin A enzyme

  • Histone H1 as substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (e.g., CP-1 to CP-5 ) dissolved in DMSO

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 5 µL of the test compound solution or vehicle (for control wells).

  • Add 10 µL of a solution containing CDK2/Cyclin A and Histone H1 in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for ATP.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 3: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is also based on commercially available luminescent kinase assay kits.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase assay buffer

  • Test compounds dissolved in DMSO

  • ADP-Glo™ or similar luminescent kinase assay kit

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Follow the same general procedure as for the CDK2 assay, with the following modifications:

    • Use recombinant VEGFR-2 kinase and its corresponding substrate, poly(Glu, Tyr) 4:1.

    • Optimize the enzyme and substrate concentrations for the VEGFR-2 assay.

    • The incubation time for the kinase reaction may need to be adjusted (typically 30-60 minutes at 30 °C).

  • Data analysis is performed in the same manner as the CDK2 assay to determine the IC50 values for the test compounds against VEGFR-2.

dot

Assay_Workflow cluster_Preparation Assay Preparation cluster_Reaction Kinase Reaction cluster_Detection Signal Detection cluster_Analysis Data Analysis Compound_Prep Prepare Compound Dilutions Plate_Setup Add Reagents to Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme/Substrate Mix Enzyme_Prep->Plate_Setup ATP_Prep Prepare ATP Solution ATP_Prep->Plate_Setup Incubation Incubate at 30°C Plate_Setup->Incubation Stop_Reaction Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Stop_Reaction Signal_Generation Add Kinase Detection Reagent (Generate Luminescence) Stop_Reaction->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Determination Determine IC50 Value Calc_Inhibition->IC50_Determination

Caption: In Vitro Kinase Assay Workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic accessibility and the potential for diversification at the 2-position make it an attractive core for generating libraries of compounds for screening against a wide range of kinase targets. The provided protocols offer a robust framework for the synthesis and evaluation of these compounds, facilitating the discovery of new therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase activity.

Exploring the Agrochemical Potential of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective agrochemicals is a continuous endeavor in modern agriculture. Pyridine-based compounds have emerged as a significant class of molecules with diverse biological activities, finding applications as herbicides, fungicides, and insecticides.[1] While the specific agrochemical applications of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine analogues are not yet extensively documented, their structural similarity to known bioactive pyridine derivatives suggests a promising area for investigation. This document provides a framework for exploring the potential agrochemical uses of these analogues, drawing upon established protocols and data from related pyridine compounds.

The core structure, this compound, has been synthesized as an intermediate for fourth-generation antibiotics like cefpirome.[2][3] Its synthesis from cyclopentanone and benzylamine has been described, involving nucleophilic addition, acetylization, and Vilsmeier cyclization.[2][3] The reactivity of the chloro-substituted pyridine ring offers a versatile scaffold for the synthesis of a library of analogues for agrochemical screening.

Potential Agrochemical Applications

Based on the known activities of various pyridine derivatives, analogues of this compound could be investigated for the following applications:

  • Fungicidal Activity: Pyridine derivatives have shown significant efficacy against a range of plant pathogenic fungi. For instance, N-(thiophen-2-yl) nicotinamide derivatives have demonstrated notable fungicidal activity, with some compounds exhibiting low EC50 values against specific pathogens.[4] Similarly, 5-aryl-cyclopenta[c]pyridine derivatives have displayed broad-spectrum fungicidal activities.[5]

  • Insecticidal Activity: The pyridine ring is a key component in many neonicotinoid insecticides.[6] Various pyridine derivatives have been reported to possess insecticidal properties against pests such as aphids.[6][7][8]

  • Herbicidal Activity: Certain pyridine-containing compounds have been developed as herbicides. For example, pyrido[2,3-d]pyrimidine derivatives and α-trifluoroanisole derivatives with a phenylpyridine moiety have exhibited significant herbicidal effects against various weeds.[9][10]

Data Presentation: Agrochemical Activities of Representative Pyridine Analogues

To provide a reference for potential efficacy, the following tables summarize quantitative data from studies on various pyridine derivatives.

Table 1: Fungicidal Activity of Pyridine Analogues

Compound ClassTarget FungiEC50 (mg/L)Reference
N-(thiophen-2-yl) Nicotinamide DerivativesCucumber downy mildew (CDM)1.96 - 34.29[4]
5-aryl-cyclopenta[c]pyridine DerivativesSclerotinia sclerotiorumInhibition ratio of 91.9% at 50 µg/mL[5]
5-aryl-cyclopenta[c]pyridine DerivativesBotrytis cinereaInhibition ratio of 75% at 50 µg/mL[5]
5-aryl-cyclopenta[c]pyridine DerivativesPhytophthora infestansInhibition ratio of 62.5% at 50 µg/mL[5]

Table 2: Insecticidal Activity of Pyridine Analogues

Compound ClassTarget InsectLC50 (ppm)Reference
N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamideCowpea aphid nymphs0.029[6]
3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamideCowpea aphid nymphs0.040[6]
Acetamiprid (Reference)Cowpea aphid nymphs0.045[6]

Table 3: Herbicidal Activity of Pyridine Analogues

Compound ClassTarget WeedInhibition (%) at 37.5 g a.i./hm²Reference
α-trifluoroanisole derivative (7a)Abutilon theophrasti>80[10]
α-trifluoroanisole derivative (7a)Amaranthus retroflexus>80[10]
α-trifluoroanisole derivative (7a)Eclipta prostrata>80[10]
α-trifluoroanisole derivative (7a)Digitaria sanguinalis>80[10]
α-trifluoroanisole derivative (7a)Setaria viridis>80[10]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of this compound analogues, based on methodologies reported for similar compounds.

Protocol 1: Synthesis of 2-substituted-6,7-dihydro-5H-cyclopenta[b]pyridine Analogues

This protocol describes a general method for nucleophilic substitution of the chlorine atom in this compound.

Materials:

  • This compound

  • Nucleophile (e.g., an amine, thiol, or alcohol)

  • Anhydrous solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., K₂CO₃, NaH, or Et₃N)

  • Reaction vessel with a magnetic stirrer and reflux condenser

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in the reaction vessel.

  • Add the base (1.1-1.5 equivalents) to the solution.

  • Add the nucleophile (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired analogue.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Protocol 2: In Vitro Fungicidal Activity Assay

This protocol outlines a method for assessing the fungicidal activity of the synthesized analogues against various plant pathogenic fungi using the poisoned food technique.

Materials:

  • Synthesized this compound analogues

  • Pure cultures of test fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Phytophthora infestans)

  • Potato Dextrose Agar (PDA) medium

  • Sterile petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare PDA medium and sterilize it by autoclaving.

  • Cool the molten PDA to about 45-50 °C and add the appropriate volume of the stock solution to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with DMSO only.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculate the center of each petri dish with a mycelial disc (e.g., 5 mm diameter) taken from the periphery of a 7-day-old culture of the test fungus.

  • Incubate the plates at 25 ± 2 °C.

  • Measure the radial growth of the fungal colony after a specified incubation period (e.g., 3-7 days), or until the fungus in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value for each active compound.

Protocol 3: Insecticidal Activity Assay (Aphid Leaf-Dip Bioassay)

This protocol describes a common method for evaluating the insecticidal activity of compounds against aphids.

Materials:

  • Synthesized this compound analogues

  • A culture of a target aphid species (e.g., Aphis gossypii)

  • Host plant leaves (e.g., cotton or bean leaves)

  • Acetone or a suitable solvent for dissolving the compounds

  • Triton X-100 or another suitable surfactant

  • Petri dishes lined with moist filter paper

  • Fine camel hair brush

Procedure:

  • Prepare a series of test solutions of the synthesized analogues at different concentrations in a solvent (e.g., acetone) containing a surfactant (e.g., 0.1% Triton X-100). A control solution should be prepared with the solvent and surfactant only.

  • Excise fresh host plant leaves and dip them into the test solutions for approximately 10-30 seconds.

  • Allow the leaves to air-dry completely.

  • Place the treated leaves individually in petri dishes lined with moist filter paper.

  • Transfer a known number of aphids (e.g., 10-20 adults or nymphs) onto each treated leaf using a fine camel hair brush.

  • Incubate the petri dishes at a controlled temperature and photoperiod (e.g., 25 °C and a 16:8 h light:dark cycle).

  • Assess aphid mortality after 24, 48, and 72 hours. Aphids that are unable to move when prodded with the brush are considered dead.

  • Calculate the corrected mortality percentage using Abbott's formula if mortality is observed in the control group.

  • Determine the LC50 value for each active compound.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and screening of this compound analogues.

Synthesis_Workflow Start 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Reaction Nucleophilic Substitution (Amine, Thiol, etc.) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analogues Synthesized Analogues Purification->Analogues Characterization Spectroscopic Analysis (NMR, MS) Analogues->Characterization

Caption: General workflow for the synthesis of this compound analogues.

Agrochemical_Screening_Workflow cluster_assays Biological Assays Fungicidal Fungicidal Assay (Poisoned Food) Data_Analysis Data Analysis (EC50, LC50, % Inhibition) Fungicidal->Data_Analysis Insecticidal Insecticidal Assay (Leaf-Dip) Insecticidal->Data_Analysis Herbicidal Herbicidal Assay (Post-emergence) Herbicidal->Data_Analysis Analogues Synthesized Analogues Analogues->Fungicidal Analogues->Insecticidal Analogues->Herbicidal Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for agrochemical screening of synthesized analogues.

By following these protocols and using the provided data as a benchmark, researchers can systematically explore the agrochemical potential of this compound analogues and potentially discover novel active ingredients for crop protection.

References

Application Notes and Protocols for 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the corrosion inhibition potential of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. The information is based on recent studies of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD) derivatives, which have demonstrated significant efficacy as corrosion inhibitors for carbon steel in acidic environments.[1][2][3][4][5][6]

Overview of Corrosion Inhibition Potential

Derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine have emerged as potent corrosion inhibitors, particularly for steel alloys in strong acidic media like sulfuric acid (H₂SO₄).[1][2][3][5] These compounds function by adsorbing onto the metal surface, forming a protective film that mitigates the corrosive attack of the acidic environment. The molecular structure of these derivatives, particularly the presence of heteroatoms (nitrogen) and π-electrons in the pyridine ring and other substituents, facilitates this adsorption process.

Studies have shown that these compounds act as mixed-type inhibitors, meaning they effectively reduce both the anodic (metal dissolution) and cathodic (hydrogen evolution) reaction rates of the corrosion process.[1][2][4][5] The adsorption of these inhibitor molecules on the carbon steel surface has been observed to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface.[1][2][4][5] This adsorption involves both physical (physisorption) and chemical (chemisorption) interactions between the inhibitor molecules and the steel surface.[1][2][4][5]

Data Presentation: Quantitative Analysis of Inhibition Efficiency

The corrosion inhibition performance of four specific 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPD-1, CAPD-2, CAPD-3, and CAPD-4) has been evaluated in a 1.0 M H₂SO₄ medium on carbon steel. The inhibition efficiency (IE%) was determined using potentiodynamic polarization measurements.

InhibitorConcentration (mM)Corrosion Current Density (j_corr, µA/cm²)Inhibition Efficiency (IE%)
Blank01250-
CAPD-1 0.04663.746.9
0.2262.579.0
0.6100.092.0
1.028.797.7
CAPD-2 0.04705.043.6
0.2312.575.0
0.6137.589.0
1.070.094.4
CAPD-3 0.04718.742.5
0.2350.072.0
0.6175.086.0
1.0101.291.9
CAPD-4 0.04745.040.4
0.2400.068.0
0.6212.583.0
1.0118.790.5

Data extracted from studies on carbon steel in 1.0 M H₂SO₄.[1]

The data clearly indicates that the inhibition efficiency increases with the concentration of the CAPD derivatives. Among the tested compounds, CAPD-1 exhibited the highest protection capability, reaching 97.7% at a concentration of 1.0 mM.[1] The order of inhibition efficiency was determined to be CAPD-1 > CAPD-2 > CAPD-3 > CAPD-4.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to assess the corrosion inhibition performance of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives.

Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)

This protocol is based on the reported synthesis of CAPD-1, CAPD-2, CAPD-3, and CAPD-4 via a cyclocondensation reaction.[1][2]

Reactants:

  • 2,5-diarylidenecyclopentanone derivatives

  • Propanedinitrile

Reagent and Catalyst:

  • Sodium alkoxide solution (e.g., sodium ethoxide or sodium methoxide)

Procedure:

  • The synthesis involves a cyclocondensation reaction between the appropriate 2,5-diarylidenecyclopentanone derivative and propanedinitrile.[1][2]

  • The reaction is carried out using a sodium alkoxide solution, which acts as both a reagent and a catalyst.[1][2]

  • The proposed mechanism begins with the preparation of diarylidine cycloalkanone derivatives through a Knoevenagel condensation between cyclopentanone and an aromatic aldehyde.[1]

  • This is followed by a Michael addition of propanedinitrile to form an α, β-unsaturated cycloketone adduct.[1]

  • A subsequent nucleophilic attack by the alkoxide anion leads to the formation of the final 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivative.[1]

  • The synthesized product should be purified and characterized using techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis.[2]

Electrochemical Measurements

Electrochemical experiments are crucial for quantifying the inhibition efficiency and understanding the inhibition mechanism.[1][2]

Electrochemical Cell:

  • A standard three-electrode cell configuration is used, comprising the carbon steel specimen as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.[6]

Working Electrode Preparation:

  • Carbon steel specimens should be mechanically polished using a series of emery papers with decreasing grit size.

  • Subsequently, they should be degreased with acetone, rinsed thoroughly with distilled water, and dried before each experiment.[6]

Experimental Procedure:

  • Immerse the prepared working electrode in the corrosive medium (e.g., 1.0 M H₂SO₄) with and without the inhibitor at various concentrations.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a sufficient period (e.g., 30-60 minutes) until a steady state is achieved.

  • Potentiodynamic Polarization (PDP) Measurements:

    • Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

    • Determine the corrosion potential (E_corr) and corrosion current density (j_corr) by extrapolating the Tafel plots.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(j_corr_uninhibited - j_corr_inhibited) / j_corr_uninhibited] * 100

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Analyze the Nyquist and Bode plots to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate effective corrosion inhibition.

    • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100

Surface Analysis

Surface analysis techniques provide visual confirmation of the protective film formation.

Scanning Electron Microscopy (SEM):

  • Expose carbon steel specimens to the corrosive medium with and without the inhibitor for a specified duration.

  • After exposure, remove the specimens, rinse them with distilled water, dry them, and then examine the surface morphology using SEM.

  • A smoother surface in the presence of the inhibitor compared to the pitted and corroded surface in its absence confirms the protective action of the inhibitor.[1][3][4][5]

Computational Studies

Quantum chemical calculations and molecular simulations can provide theoretical insights into the relationship between the molecular structure of the inhibitors and their inhibition efficiency.[4][5]

Density Functional Theory (DFT):

  • Perform calculations to determine quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), dipole moment, and Mulliken charges.[7][8]

  • These parameters help in understanding the adsorption behavior and reactivity of the inhibitor molecules.[7][8]

Monte Carlo (MC) Simulations:

  • Use MC simulations to study the adsorption of the inhibitor molecules on the metal surface and determine the most stable adsorption configurations and adsorption energies.[1][3][4][5]

Visualizations

G cluster_synthesis Synthesis Workflow Reactants 2,5-diarylidenecyclopentanone + Propanedinitrile Reaction Cyclocondensation Reaction Reactants->Reaction Catalyst Sodium Alkoxide (Reagent & Catalyst) Catalyst->Reaction Product 6,7-dihydro-5H-cyclopenta[b]pyridine -3-carbonitrile Derivatives (CAPDs) Reaction->Product Purification Purification & Characterization (IR, NMR, Elemental Analysis) Product->Purification

Caption: Synthesis workflow for CAPD derivatives.

G cluster_evaluation Corrosion Inhibition Evaluation Workflow Preparation Working Electrode Preparation (Carbon Steel Polishing & Cleaning) Electrochemical_Cell Three-Electrode Electrochemical Cell Setup Preparation->Electrochemical_Cell SEM Surface Analysis (Scanning Electron Microscopy) Preparation->SEM OCP Open Circuit Potential (OCP) Stabilization Electrochemical_Cell->OCP PDP Potentiodynamic Polarization (PDP) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS Data_Analysis Data Analysis & Interpretation PDP->Data_Analysis EIS->Data_Analysis SEM->Data_Analysis Computational Computational Studies (DFT & Monte Carlo) Computational->Data_Analysis

Caption: Experimental workflow for inhibitor evaluation.

G cluster_mechanism Proposed Corrosion Inhibition Mechanism Inhibitor CAPD Inhibitor Molecule in Acidic Solution Adsorption Adsorption on Metal Surface Inhibitor->Adsorption Metal_Surface Carbon Steel Surface (Fe) Metal_Surface->Adsorption Protective_Film Formation of a Protective Inhibitor Film Adsorption->Protective_Film Physisorption & Chemisorption Corrosion_Mitigation Corrosion Mitigation Protective_Film->Corrosion_Mitigation Blocks Active Sites

Caption: Mechanism of corrosion inhibition by CAPDs.

References

Application Notes and Protocols for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the handling and use of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This compound is a key intermediate in the synthesis of fourth-generation cephalosporin antibiotics, such as cefpirome.[1]

Compound Information

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 117890-55-8[2]
Molecular Formula C₈H₈ClN[2]
Molecular Weight 153.61 g/mol [2]
Appearance Not specified (likely a liquid or solid)
Boiling Point (Predicted) 236.5 ± 40.0 °C[2]
Density (Predicted) 1.241 ± 0.06 g/cm³[2]
Flash Point (Predicted) 119.6 ± 12.9 °C[2]

Safety and Handling

Warning: this compound is classified as a skin irritant.[2] Appropriate personal protective equipment (PPE) and engineering controls should be used at all times.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash skin thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of soap and water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P312Call a POISON CENTER or doctor if you feel unwell
P332+P313If skin irritation occurs: Get medical advice/attention
P362Take off contaminated clothing and wash before reuse
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container to an approved waste disposal plant

Source: ECHA C&L Inventory[2]

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If working outside a fume hood or with potential for aerosolization, use a NIOSH-approved respirator.

Handling Procedures
  • All work with this compound should be performed in a well-ventilated chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Ground and bond containers when transferring material to prevent static discharge.

  • Keep away from heat, sparks, and open flames.

First Aid Measures
  • If on skin: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

Synthesis of this compound

This protocol is based on the Vilsmeier cyclization reaction.[1]

Materials:

  • N-benzyl-N-cyclopentenylacetamide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, cool the N-benzyl-N-cyclopentenylacetamide to 0-5 °C.

  • Slowly add phosphorus oxychloride to the reaction mixture while maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 15 hours.

  • Cool the reaction mixture and carefully perform hydrolysis at a temperature of 40-45 °C.

  • The product can then be isolated and purified using standard organic chemistry techniques (e.g., extraction, chromatography).

The overall yield for the three-step synthesis from cyclopentanone and benzylamine is reported to be 45.9%.[1]

Applications

The primary documented application of this compound is as a crucial intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome.[1] Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections.

While direct biological activity of this specific compound is not extensively documented, related cyclopenta[b]pyridine and cyclopenta[c]pyridine derivatives have been investigated for a range of biological activities, including antiviral, insecticidal, and fungicidal properties.[3]

Visualizations

experimental_workflow start Start step1 Cool N-benzyl-N-cyclopentenylacetamide to 0-5 °C start->step1 step2 Slowly add POCl₃ (maintain 0-5 °C) step1->step2 step3 Reflux for 15 hours step2->step3 step4 Hydrolysis at 40-45 °C step3->step4 step5 Isolation and Purification step4->step5 end End Product: 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine step5->end

Caption: Synthesis workflow for this compound.

safety_protocol compound 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine handling Handling Procedures compound->handling ppe Personal Protective Equipment compound->ppe first_aid First Aid compound->first_aid fume_hood Use Chemical Fume Hood handling->fume_hood avoid_contact Avoid Direct Contact handling->avoid_contact no_ignition No Ignition Sources handling->no_ignition gloves Chemical Resistant Gloves ppe->gloves eye_protection Goggles/Safety Glasses ppe->eye_protection lab_coat Lab Coat ppe->lab_coat skin Skin Contact: Wash with soap and water first_aid->skin eyes Eye Contact: Rinse with water first_aid->eyes inhalation Inhalation: Move to fresh air first_aid->inhalation ingestion Ingestion: Seek medical attention first_aid->ingestion

Caption: Safety and handling logical relationships.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthetic procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the three-step synthesis of this compound.

Step 1: Nucleophilic Addition to form N-cyclopentylidene(phenyl)methanamine

Q1: The yield of the initial nucleophilic addition is low. What are the likely causes and how can I improve it?

A1: Low yield in this step is often due to incomplete reaction or side reactions. Here are key parameters to investigate:

  • Reagent Stoichiometry: An optimal molar ratio of benzylamine to cyclopentanone is crucial. A slight excess of cyclopentanone (1:1.02) has been shown to be effective.[1]

  • Reaction Temperature: The reaction requires a specific temperature range of 117-121°C.[1] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.

  • Reaction Time: A refluxing time of 40 minutes is recommended.[1] Ensure the reaction is monitored (e.g., by TLC) to determine the optimal endpoint.

  • Water Removal: The formation of the imine is a condensation reaction that produces water. Efficient removal of water, for instance by using a Dean-Stark apparatus, can drive the equilibrium towards the product.

Step 2: Acetylization to form N-benzyl-N-cyclopentenylacetamide

Q2: I'm observing multiple products or a low yield in the acetylization step. What should I check?

A2: The formation of byproducts or incomplete reaction are common issues in this step. Consider the following:

  • Temperature Control: This step is temperature-sensitive. The initial addition of acetic anhydride should be performed at a low temperature (0-5°C) to control the exothermic reaction.[1] The reaction should then proceed at a controlled temperature of 20-25°C.[1]

  • Reagent Purity: Ensure the acetic anhydride is of high purity and free from acetic acid, which can complicate the reaction.

  • Reaction Time: A prolonged reaction time of 14 hours is reported to be optimal.[1] Shorter reaction times may result in incomplete conversion.

  • Stoichiometry: A slight excess of acetic anhydride (1:1.1 molar ratio of benzylamine to acetic anhydride) is recommended to ensure complete conversion of the intermediate.[1]

Step 3: Vilsmeier Cyclization to form this compound

Q3: The final Vilsmeier cyclization is not working well, and the yield is significantly below the reported 45.9%. What are the most critical factors?

A3: The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich compounds.[2] However, its success is highly dependent on reaction conditions.

  • Reagent Quality: The Vilsmeier reagent is formed in situ from a substituted amide (like DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3] Both reagents must be anhydrous, as moisture will quench the highly reactive Vilsmeier reagent.

  • Temperature Control: The initial addition of phosphorus oxychloride should be carried out at a low temperature (0-5°C) to control the reaction.[1] The subsequent cyclization requires a prolonged refluxing time of 15 hours.[1]

  • Hydrolysis Conditions: The final workup step involving hydrolysis is critical. The temperature should be carefully controlled at 40-45°C to ensure the formation of the desired product and minimize the formation of byproducts.[1]

  • Substrate Reactivity: The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution.[4] This necessitates carefully optimized and stringent reaction conditions.

Q4: I am observing chlorinated byproducts or decomposition of my starting material during the Vilsmeier reaction. How can I mitigate this?

A4: The Vilsmeier-Haack reaction can sometimes lead to undesired chlorination or decomposition, especially with sensitive substrates.

  • Control of Reagent Stoichiometry: An excess of POCl₃ can lead to unwanted side reactions, including chlorination at other positions or decomposition.[5] Carefully control the molar ratios of your reagents.

  • Reaction Temperature: Overly high temperatures can promote decomposition. While this reaction requires reflux, ensure the temperature is not excessively high.

  • Alternative Reagents: In some cases, using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, might be less prone to side reactions.[5]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of this compound

StepReactionStarting MaterialsMolar RatioTemperatureReaction TimeReported Overall Yield
1Nucleophilic AdditionCyclopentanone, Benzylamine1.02 : 1117-121°C40 min45.9%[1]
2AcetylizationN-cyclopentylidene(phenyl)methanamine, Acetic Anhydride1 : 1.10-5°C (addition), 20-25°C (reaction)14 h
3Vilsmeier CyclizationN-benzyl-N-cyclopentenylacetamide, Phosphorus Oxychloride-0-5°C (addition), Reflux15 h
-Hydrolysis--40-45°C-

Experimental Protocols

Synthesis of this compound

This protocol is based on the reported three-step synthesis with an overall yield of 45.9%.[1]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • In a round-bottom flask equipped with a reflux condenser, combine benzylamine and cyclopentanone in a 1:1.02 molar ratio.

  • Heat the mixture to reflux at a temperature of 117-121°C.

  • Maintain reflux for 40 minutes.

  • After cooling, the crude product can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the crude N-cyclopentylidene(phenyl)methanamine from Step 1 to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 molar equivalents relative to the initial amount of benzylamine) to the cooled solution while maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C.

  • Stir the reaction mixture at this temperature for 14 hours.

  • The resulting crude N-benzyl-N-cyclopentenylacetamide can be used in the next step without further purification.

Step 3: Synthesis of this compound

  • Cool the crude N-benzyl-N-cyclopentenylacetamide from Step 2 to 0-5°C.

  • Slowly add phosphorus oxychloride under an inert atmosphere, keeping the temperature between 0-5°C.

  • After the addition, heat the reaction mixture to reflux and maintain for 15 hours.

  • Cool the reaction mixture and carefully perform hydrolysis by adding it to water while maintaining the temperature at 40-45°C.

  • The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer washed with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Acetylization cluster_step3 Step 3: Vilsmeier Cyclization & Hydrolysis start Cyclopentanone + Benzylamine process1 Reflux at 117-121°C for 40 min start->process1 intermediate1 N-cyclopentylidene(phenyl)methanamine process1->intermediate1 process2 Add Acetic Anhydride at 0-5°C intermediate1->process2 process3 Stir at 20-25°C for 14 h process2->process3 intermediate2 N-benzyl-N-cyclopentenylacetamide process3->intermediate2 process4 Add POCl₃ at 0-5°C intermediate2->process4 process5 Reflux for 15 h process4->process5 process6 Hydrolysis at 40-45°C process5->process6 end_product This compound process6->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_vilsmeier cluster_reagents Reagent Quality cluster_temp Temperature Control cluster_side_reactions Side Reactions start Low Yield in Vilsmeier Cyclization q1 Are POCl₃ and DMF anhydrous? start->q1 q2 Was POCl₃ added at 0-5°C? start->q2 q3 Was reflux time sufficient (15 h)? start->q3 q4 Was hydrolysis temperature controlled (40-45°C)? start->q4 q5 Observing decomposition or byproducts? start->q5 s1 Use freshly distilled/opened reagents. Handle under inert atmosphere. q1->s1 s2 Ensure slow addition with efficient cooling. q2->s2 s3 Monitor reaction by TLC to confirm completion. q3->s3 s4 Avoid temperature spikes during workup. q4->s4 s5 Check stoichiometry of POCl₃. Consider alternative Vilsmeier reagents. q5->s5

Caption: Troubleshooting flowchart for the Vilsmeier cyclization step.

References

Technical Support Center: Purification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: My purified this compound is a yellow or brownish oil/solid. Is this normal?

A2: While the pure compound is expected to be a white to light yellow solid, discoloration to yellow or brown can occur due to minor impurities or degradation products. Further purification by column chromatography or recrystallization can often yield a colorless product.

Q3: What are the typical storage conditions for purified this compound?

A3: To prevent degradation, the purified compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C, protected from light and moisture.

Q4: What are the expected spectroscopic data for pure this compound?

A4: The structure of the compound is typically confirmed by LC-MS and 1H NMR.[1] While specific shifts can vary slightly based on the solvent and instrument, you should look for characteristic signals corresponding to the aromatic and aliphatic protons of the cyclopenta[b]pyridine ring system.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting
Issue Possible Cause Suggested Solution
Poor Separation of Product from Impurities Incorrect mobile phase polarity.Optimize the eluent system. A common starting point for related compounds is a mixture of ethyl acetate and petroleum ether or hexanes.[2] A gradient elution may be necessary.
Column overloading.Reduce the amount of crude material loaded onto the column.
Tailing of the product spot on TLC.Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress the interaction of the pyridine nitrogen with the acidic silica gel.
Product is not Eluting from the Column Mobile phase is too non-polar.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Multiple Spots on TLC of a Purified Fraction Co-eluting impurities.Re-purify the collected fractions using a shallower solvent gradient or a different solvent system.
On-column degradation.The compound may be sensitive to the silica gel. Consider using neutral or basic alumina for chromatography.
Recrystallization Troubleshooting
Issue Possible Cause Suggested Solution
Product Oiling Out Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling point solvent or a solvent mixture.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Solution is supersaturated with impurities.Attempt to purify the crude material by another method (e.g., column chromatography) before recrystallization.
No Crystals Form Upon Cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then cool again.
The compound is very soluble in the chosen solvent even at low temperatures.Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then heat to redissolve and cool slowly.
Low Recovery of the Product Too much solvent was used.Use the minimum amount of hot solvent required to dissolve the crude product.
The product is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Vacuum Distillation Troubleshooting
Issue Possible Cause Suggested Solution
Bumping or Uncontrolled Boiling Lack of smooth boiling.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure a slow and steady heating rate.
Product Decomposing During Distillation The distillation temperature is too high.Reduce the pressure of the vacuum system to lower the boiling point of the compound. Ensure the heating mantle is not set to an excessively high temperature.
Poor Separation from Impurities Boiling points of the product and impurities are too close.Use a fractional distillation column (e.g., a Vigreux column) to improve separation efficiency.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the reviewed literature, the following tables provide a summary of expected outcomes based on the synthesis of the compound and purification of analogous structures.

Table 1: Overall Synthesis Yield

Reaction Step Parameter Value Reference
Three-step synthesis from cyclopentanone and benzylamineOverall Yield45.9%[1]

Table 2: Representative Purification Data for Analogous Pyridine Derivatives

Purification Method Compound Type Eluent/Solvent System Typical Yield Reference
Column Chromatography6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analoguesEthyl acetate/Petroleum ether (1:5 to 1:1)68-88%[2]
Column ChromatographySubstituted PyridinesEthyl acetate/Hexanes (5:95 to 20:80)79-90%

Note: The yields presented in Table 2 are for compounds structurally related to this compound and should be used as a general guideline.

Experimental Protocols

The following are detailed methodologies for the key purification techniques, adapted from procedures for similar chlorinated pyridine compounds.

Protocol 1: Column Chromatography
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).

    • Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Start eluting with a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

    • Monitor the elution by Thin Layer Chromatography (TLC), visualizing the spots under UV light.

    • Gradually increase the polarity of the eluent (e.g., to 10-20% ethyl acetate in hexanes) to elute the product.

    • Collect fractions and combine those containing the pure product based on TLC analysis.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to test include hexanes, ethanol, isopropanol, or mixtures such as ethanol/water.

  • Dissolution:

    • Place the crude material in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling and perform a hot gravity filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow crude Crude Product dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Solvent Gradient load->elute tlc Monitor Fractions by TLC elute->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

Caption: Workflow for Column Chromatography Purification.

logical_relationship problem Purification Issue id_cause Identify Cause problem->id_cause solution Implement Solution id_cause->solution verify Verify Purity (TLC/NMR) solution->verify verify->problem If impure

References

Technical Support Center: Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method involves a multi-step synthesis starting from cyclopentanone and benzylamine, which proceeds through nucleophilic addition, acetylation, and a Vilsmeier-Haack cyclization, followed by chlorination. An alternative route involves the oxidation of 2,3-cyclopentenopyridine to its N-oxide, followed by chlorination with phosphorus oxychloride (POCl₃). Multicomponent reactions have also been explored for the synthesis of related derivatives.

Q2: What is the role of the Vilsmeier-Haack reagent in this synthesis?

A2: The Vilsmeier-Haack reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a key component in the cyclization step of the primary synthetic route. It acts as an electrophile that attacks the enamine intermediate, driving the formation of the pyridine ring.

Q3: Why is temperature control critical during the Vilsmeier-Haack reaction?

A3: Temperature control is crucial to prevent side reactions and decomposition of the starting materials or the desired product. Excessively high temperatures can lead to charring and the formation of intractable byproducts, while temperatures that are too low may result in an incomplete reaction or the recovery of unreacted starting materials.

Q4: Are there any specific safety precautions to consider when working with phosphorus oxychloride (POCl₃)?

A4: Yes, POCl₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic hydrogen chloride gas. All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions should be conducted under anhydrous conditions.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product in Vilsmeier-Haack Cyclization

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Inactive Vilsmeier Reagent Ensure that the POCl₃ and DMF are of high purity and anhydrous. The Vilsmeier reagent is moisture-sensitive and should be prepared in situ under an inert atmosphere (e.g., nitrogen or argon).
Insufficiently Reactive Substrate The enamine intermediate may not be electron-rich enough for the electrophilic attack. Confirm the formation of the N-cyclopentenylacetamide intermediate before proceeding with the cyclization.
Incorrect Reaction Temperature If the reaction is sluggish, a moderate increase in temperature may be necessary. Conversely, if decomposition is observed, the reaction should be cooled. An optimal temperature range should be determined empirically.
Improper Stoichiometry An incorrect ratio of the substrate to the Vilsmeier reagent can lead to low yields. A slight excess of the Vilsmeier reagent is often employed, but a large excess can promote side reactions.
Problem 2: Formation of Significant Side Products

Possible Side Reactions & Mitigation Strategies

Side Reaction Description Mitigation Strategy
Incomplete Cyclization The Vilsmeier reagent may react with the enamine, but the subsequent ring-closing step does not occur, leading to formylated, uncyclized intermediates after workup.Ensure sufficient reaction time and optimal temperature to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS.
Dimerization of Intermediates Reactive intermediates, such as the enamine, can potentially undergo self-condensation or dimerization reactions, especially under prolonged heating.Maintain a controlled reaction temperature and avoid unnecessarily long reaction times. The use of a suitable solvent can also minimize intermolecular reactions.
Over-chlorination In the subsequent chlorination step, reaction at positions other than C2 of the pyridine ring can occur, leading to di- or tri-chlorinated byproducts.Carefully control the stoichiometry of the chlorinating agent (POCl₃) and the reaction temperature.
Hydrolysis of Chloro-substituent During aqueous workup, the desired 2-chloro product can be hydrolyzed back to the corresponding 2-pyridone.Perform the aqueous workup at low temperatures and quickly extract the product into an organic solvent. Use a mild base for neutralization.

Experimental Protocols

Key Experiment: Vilsmeier-Haack Cyclization and Chlorination

This protocol is a generalized procedure based on literature methods.

  • Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C. Stir the mixture at this temperature for 30-60 minutes.

  • Addition of Substrate: Dissolve the N-cyclopentenylacetamide intermediate in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (typically between 60-80°C) and maintain it for several hours, monitoring the progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.

  • Extraction and Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields from Literature

Synthetic Step Key Reagents Temperature (°C) Time (h) Yield (%)
Nucleophilic AdditionCyclopentanone, BenzylamineReflux1-2>90
AcetylationN-cyclopentyl-N-phenylmethanamine, Acetic Anhydride0-2512-16~85
Vilsmeier-Haack CyclizationN-cyclopentenylacetamide, POCl₃, DMF60-8012-16~60
Chlorination6,7-dihydro-5H-cyclopenta[b]pyridin-2-one, POCl₃Reflux4-6~75

Visualizations

Main_Synthetic_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_product Final Product Cyclopentanone Cyclopentanone N-cyclopentyl-N-phenylmethanamine N-cyclopentyl-N-phenylmethanamine Cyclopentanone->N-cyclopentyl-N-phenylmethanamine Nucleophilic Addition Benzylamine Benzylamine Benzylamine->N-cyclopentyl-N-phenylmethanamine N-cyclopentenylacetamide N-cyclopentenylacetamide N-cyclopentyl-N-phenylmethanamine->N-cyclopentenylacetamide Acetylation 6,7-dihydro-5H-cyclopenta[b]pyridin-2-one 6,7-dihydro-5H-cyclopenta[b]pyridin-2-one N-cyclopentenylacetamide->6,7-dihydro-5H-cyclopenta[b]pyridin-2-one Vilsmeier-Haack Cyclization This compound This compound 6,7-dihydro-5H-cyclopenta[b]pyridin-2-one->this compound Chlorination (POCl₃) Side_Reactions cluster_main Main Reaction Intermediate cluster_side_products Potential Side Products N-cyclopentenylacetamide N-cyclopentenylacetamide Formylated, Uncyclized Intermediate Formylated, Uncyclized Intermediate N-cyclopentenylacetamide->Formylated, Uncyclized Intermediate Incomplete Cyclization Dimerized Byproduct Dimerized Byproduct N-cyclopentenylacetamide->Dimerized Byproduct Self-Condensation

Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Cyclopentapyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Vilsmeier-Haack formylation of cyclopentapyridines (also known as azaindoles). This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this reaction for the synthesis of functionalized heterocyclic compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack formylation of cyclopentapyridine scaffolds.

IssuePotential Cause(s)Suggested Solution(s)
Low to No Product Yield 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can rapidly decompose.[1] 2. Insufficient Substrate Reactivity: The cyclopentapyridine ring may not be electron-rich enough for the weakly electrophilic Vilsmeier reagent, especially if electron-withdrawing groups are present.[1] 3. Inadequate Reaction Temperature: The temperature may be too low to overcome the activation energy.[1]1. Ensure all glassware is rigorously dried (flame- or oven-dried) and the reaction is performed under an inert atmosphere (e.g., nitrogen, argon). Use anhydrous solvents and high-purity, dry reagents (DMF, POCl₃).[1] 2. For less reactive substrates, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[2] 3. Gradually increase the reaction temperature, for example, from room temperature up to 70-80°C, while monitoring the reaction progress by TLC.[1][2]
Starting Material Decomposition 1. Excessively High Reaction Temperature: Sensitive heterocyclic substrates can degrade at elevated temperatures.[1] 2. High Concentration of Vilsmeier Reagent: An excessive amount of POCl₃ relative to DMF can lead to overly harsh reaction conditions.[1]1. Maintain the lowest effective temperature. An optimal range is often found between 70-80°C. If decomposition is observed at higher temperatures, reducing it may improve the yield.[1] 2. Carefully control the stoichiometry. A DMF:POCl₃ ratio of 1:1.1 is a common starting point, but ratios as high as 5:6 have been used. Avoid large excesses of POCl₃.[1]
Formation of Multiple Products 1. Di-formylation: Highly activated cyclopentapyridine rings can undergo formylation at multiple positions. 2. Incorrect Regioselectivity: While formylation typically occurs at the C3 position of the pyrrole ring in azaindoles, other isomers may form depending on the specific cyclopentapyridine isomer and substituents.[3]1. Use a controlled amount of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents relative to the substrate). Monitor the reaction closely and quench it as soon as the starting material is consumed.[4] 2. The regioselectivity is dictated by the electron density of the pyrrole ring. For 4-, 6-, and 7-azaindoles, electrophilic attack is favored at the C3 position.[3][5]
Formation of Chlorinated Byproducts The Vilsmeier reagent (a chloroiminium salt) or unreacted POCl₃ can act as a chlorinating agent, particularly at higher temperatures.[4]1. Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[4] 2. Consider using alternative reagents to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF, which may be less prone to this side reaction.[4] 3. Ensure a prompt and efficient aqueous work-up to hydrolyze any remaining reactive chlorine species.[4]
N-Formylation Instead of C-Formylation The nitrogen of the pyrrole ring can be formylated, especially if it is unprotected. This is sometimes observed as a side product or even the main product under certain conditions.1. If C3-formylation is desired, consider protecting the pyrrole nitrogen (e.g., with a tosyl group) prior to the Vilsmeier-Haack reaction. The protecting group can be removed subsequently.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of cyclopentapyridines (azaindoles)?

A1: For common azaindoles, the Vilsmeier-Haack reaction is highly regioselective. The formylation preferentially occurs at the C3 position of the electron-rich pyrrole ring, which is analogous to the reactivity of indole itself.[3] This has been observed for 4-azaindole, 6-azaindole, and 7-azaindole.[3][5]

Q2: What are the optimal ratios of DMF and POCl₃?

A2: The optimal ratio can depend on the specific substrate. A common starting point is a slight excess of phosphorus oxychloride relative to dimethylformamide, for instance, 1.05 equivalents of POCl₃ to 1 equivalent of DMF. However, in some cases, an excess of DMF is used. For the synthesis of 3-formyl-6-azaindoles, a significant excess of DMF was used as the solvent, with 3.3 equivalents of POCl₃ relative to the substrate.[6] It is crucial to avoid a large excess of POCl₃ as it can lead to decomposition.[1]

Q3: What is the ideal temperature for the reaction?

A3: The ideal temperature is highly dependent on the reactivity of the cyclopentapyridine substrate. The Vilsmeier reagent is typically prepared at a low temperature (0-5°C). The subsequent formylation reaction may be carried out at temperatures ranging from room temperature to 80°C or higher.[1] For less reactive substrates, gentle heating is often necessary.[1] However, for sensitive substrates, maintaining a lower temperature is crucial to prevent decomposition.[1]

Q4: What are suitable solvents for the Vilsmeier-Haack reaction?

A4: Often, an excess of DMF is used as both a reagent and a solvent.[6] Other anhydrous solvents such as 1,2-dichloroethane (DCE), chloroform, or acetonitrile can also be employed.[1][7] The choice of solvent can significantly impact the reaction outcome.[1]

Q5: How should the reaction be worked up?

A5: The reaction is typically quenched by carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and water to hydrolyze the intermediate iminium salt.[1] The acidic mixture is then neutralized with a base, such as sodium bicarbonate, potassium carbonate, or sodium hydroxide solution, to a neutral or slightly basic pH.[2][6] The product is then extracted with a suitable organic solvent like dichloromethane or ethyl acetate.[2]

Quantitative Data Summary

The following table summarizes reaction conditions for the Vilsmeier-Haack formylation of various azaindole derivatives, providing a comparative overview.

SubstrateReagents (equivalents)SolventTemperature (°C)Time (h)Yield (%)
3-Amino-4-methylpyridinePOCl₃ (3.3)DMFRoom Temp4862
IndoleVilsmeier Reagent (2.0)DMF0 to Room Temp2.577
2-MethylindolePOCl₃, DMFDMF98-100371 (1-formyl), 22.5 (2-formyl)
4-MethylindolePOCl₃, DMFDMF0 to 85890
5-MethylindolePOCl₃, DMFDMF0 to 85695

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of 3-Amino-4-methylpyridine to yield 3-Formyl-6-azaindole[6]
  • Reagent Preparation: To 10 mL of anhydrous N,N-dimethylformamide (DMF) in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add phosphorus oxychloride (POCl₃, 3.3 equivalents) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Substrate Addition: Add the 3-amino-4-methylpyridine substrate (1.0 equivalent) to the freshly prepared Vilsmeier reagent.

  • Reaction: Stir the reaction mixture at room temperature for 48 hours.

  • Work-up: If a precipitate forms, filter it off, wash with acetonitrile, dissolve in water, and neutralize with a potassium carbonate solution to a pH of 10. If no precipitate forms, pour the reaction mixture into water, alkalize with potassium carbonate to pH 10, and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the product by column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_0 Vilsmeier Reagent Preparation cluster_1 Formylation Reaction cluster_2 Work-up and Purification prep_1 Add anhydrous DMF to flask prep_2 Cool to 0-5 °C prep_1->prep_2 prep_3 Add POCl₃ dropwise prep_2->prep_3 prep_4 Stir for 15-30 min prep_3->prep_4 react_2 Add substrate solution to Vilsmeier reagent prep_4->react_2 Freshly prepared reagent react_1 Dissolve Cyclopentapyridine in anhydrous solvent react_1->react_2 react_3 Stir at appropriate temperature (RT to 80°C) react_2->react_3 react_4 Monitor reaction by TLC react_3->react_4 workup_1 Quench with ice-water react_4->workup_1 Reaction complete workup_2 Neutralize with base (e.g., K₂CO₃, NaHCO₃) workup_1->workup_2 workup_3 Extract with organic solvent workup_2->workup_3 workup_4 Dry, concentrate, and purify workup_3->workup_4

Caption: General experimental workflow for the Vilsmeier-Haack formylation of cyclopentapyridines.

Troubleshooting Logic Diagram

G start Low or No Product Yield? check_reagents Are reagents anhydrous and pure? start->check_reagents Yes check_temp Is reaction temperature adequate? check_reagents->check_temp Yes solution_reagents Use fresh, anhydrous reagents and inert atmosphere. check_reagents->solution_reagents No check_substrate Is substrate sufficiently activated? check_temp->check_substrate Yes solution_temp Increase temperature gradually (e.g., to 80°C). check_temp->solution_temp No solution_substrate Consider increasing reagent stoichiometry. check_substrate->solution_substrate No end Problem Solved solution_reagents->end Re-run experiment solution_temp->end Re-run experiment solution_substrate->end Re-run experiment

Caption: Troubleshooting logic for addressing low product yield in the Vilsmeier-Haack reaction.

References

Technical Support Center: Crystallization of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its crystallization?

Understanding the physicochemical properties of this compound is crucial for developing a successful crystallization protocol. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₈ClN[1]
Molecular Weight 153.61 g/mol [1]
Appearance Not explicitly stated, but related compounds are often liquids or solids.
Boiling Point (Predicted) 236.5 ± 40.0 °C[1]
Density (Predicted) 1.241 ± 0.06 g/cm³[1]
LogP (Predicted) 2.5[1]

Q2: I have just completed the synthesis. What is a good starting point for the crystallization of crude this compound?

A documented synthesis of a related intermediate suggests that after refluxing in 20% hydrochloric acid, the product was obtained by concentrating the acidic solution and allowing it to "naturally crystallize".[1] This indicates that the hydrochloride salt of the compound may crystallize from aqueous acidic solutions. For the free base, a systematic solvent screening is the recommended starting point.

Q3: How do I perform an effective solvent screening for crystallization?

An effective solvent screening is fundamental to developing a robust crystallization process. The ideal solvent will dissolve the compound when hot but have low solubility at cooler temperatures. A systematic approach is outlined in the Experimental Protocols section.

Q4: My compound is not crystallizing. What are the common reasons and how can I induce crystallization?

Failure to crystallize is a common issue. The primary reasons include:

  • High solubility in the chosen solvent: The solution may not be supersaturated upon cooling.

  • Presence of impurities: Impurities can inhibit nucleation and crystal growth.

  • Insufficient time: Some compounds require extended periods to nucleate.

To induce crystallization, you can try the following techniques:

  • Scratching the inner surface of the flask with a glass rod to create nucleation sites.

  • Seeding with a small crystal of the pure compound.

  • Reducing the solvent volume by evaporation to increase the concentration.

  • Adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to a solution of the compound until turbidity persists.

Q5: The product is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated. To remedy this:

  • Add more of the primary solvent to dilute the solution.

  • Reheat the solution to ensure complete dissolution.

  • Allow the solution to cool more slowly.

  • Consider using a lower-boiling point solvent.

Q6: The crystal yield is very low. How can I improve it?

Low yield can be attributed to several factors:

  • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling too rapidly: This can lead to the formation of small crystals that are difficult to collect.

  • Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize crystal formation.

Q7: The resulting crystals are discolored. How can I remove colored impurities?

If the hot, dissolved solution of your compound is colored, you can add a small amount of activated charcoal to the solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: General Recrystallization from a Single Solvent

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexane). The ideal solvent will dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals, for instance, in a desiccator under vacuum.

Protocol 2: Recrystallization using a Two-Solvent System

This method is useful when no single solvent has the ideal solubility profile.

  • Solvent Pair Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is poorly soluble. The two solvents must be miscible. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, a template for recording experimental solubility data is provided below. Researchers are encouraged to perform their own solubility screening to determine the optimal solvent system.

Table 1: Solubility Screening Template for this compound

SolventSolubility at Room Temp. (e.g., 25°C) (Qualitative)Solubility at Elevated Temp. (e.g., Boiling Point) (Qualitative)Crystal Formation upon Cooling? (Yes/No)Observations (e.g., color, crystal morphology)
Alcohols
Methanol
Ethanol
Isopropanol
Ketones
Acetone
Esters
Ethyl Acetate
Aromatic Hydrocarbons
Toluene
Ethers
Diethyl Ether
Tetrahydrofuran (THF)
Aliphatic Hydrocarbons
Hexane
Heptane
Chlorinated Solvents
Dichloromethane
Aqueous Systems
Water
1 M HCl

Qualitative solubility can be described as: Insoluble, Sparingly Soluble, Soluble, Very Soluble.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the troubleshooting process.

experimental_workflow start Crude Product solvent_screening Solvent Screening start->solvent_screening dissolution Dissolution in Hot Solvent solvent_screening->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation filtration_washing Filtration & Washing crystal_formation->filtration_washing drying Drying filtration_washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: A typical experimental workflow for recrystallization.

troubleshooting_workflow start Crystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield solution_a1 Concentrate Solution no_crystals->solution_a1 Too Dilute solution_a2 Add Seed Crystal no_crystals->solution_a2 Nucleation Issue solution_a3 Scratch Flask no_crystals->solution_a3 Nucleation Issue solution_a4 Use Anti-Solvent no_crystals->solution_a4 High Solubility solution_b1 Add More Solvent oiling_out->solution_b1 Too Concentrated solution_b2 Cool Slowly oiling_out->solution_b2 Rapid Cooling solution_b3 Change Solvent oiling_out->solution_b3 Solvent BP Too High solution_c1 Use Less Solvent low_yield->solution_c1 Too Much Solvent Used solution_c2 Cool for Longer / Colder low_yield->solution_c2 Incomplete Crystallization solution_c3 Check Transfers low_yield->solution_c3 Mechanical Loss

References

Technical Support Center: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability issues of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and experimental issues related to the stability of this compound.

Storage and Handling

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. It is also advisable to protect the compound from light and sources of ignition.[1]

Q2: My solid this compound has developed a yellowish or brownish tint. Is it still usable?

A2: A change in color often indicates degradation. While slight discoloration may not always signify a complete loss of reactivity, it is a strong indicator of impurity formation. It is highly recommended to assess the purity of the discolored material by analytical methods such as NMR, LC-MS, or GC-MS before use. If significant degradation is detected, purification by recrystallization or chromatography may be necessary.

Stability in Solution

Q3: How stable is this compound in common organic solvents?

A3: While specific stability data in various solvents is limited, 2-chloropyridine derivatives are generally more stable in anhydrous aprotic solvents like THF, dioxane, or toluene. Protic solvents, especially in the presence of bases, can promote nucleophilic substitution of the chlorine atom. For reactions, it is advisable to use freshly prepared solutions and to minimize the time the compound spends in solution.

Q4: I am observing the formation of a precipitate in my solution of this compound. What could be the cause?

A4: Precipitate formation could be due to several factors, including:

  • Hydrolysis: Reaction with residual water in the solvent can lead to the formation of the corresponding pyridone, which may have lower solubility.

  • Reaction with impurities: The compound might be reacting with impurities in the solvent or other reagents.

  • Low solubility: The concentration of your solution might be too high for the chosen solvent, especially at lower temperatures.

It is recommended to filter and analyze the precipitate to identify its nature. Ensuring the use of anhydrous solvents and inert atmosphere can help mitigate these issues.

Reactivity and Decomposition

Q5: What are the likely degradation pathways for this compound?

A5: Based on the reactivity of 2-chloropyridines, the primary degradation pathways are likely to be:

  • Hydrolysis: The chloro group can be displaced by a hydroxyl group, especially under basic conditions, to form the corresponding 2-pyridone derivative. The zwitterionic character of the pyridone can enhance the rate of hydrolysis.[2]

  • Nucleophilic Substitution: The chlorine atom is susceptible to substitution by various nucleophiles.[3][4] This is a key aspect of its intended reactivity but can be a stability issue in the presence of unintended nucleophiles.

  • Photodegradation: Exposure to UV light can lead to the formation of various degradation products. For 2-chloropyridine, photolytic decomposition can yield products such as 1H-pyrrole-2-carboxaldehyde and 6-chloro-2-pyridinecarboxylic acid.[5]

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the formation of toxic fumes like hydrogen chloride and nitrogen oxides.[1]

Q6: I am getting a significant amount of dehalogenated product in my reaction. How can I minimize this side reaction?

A6: Dehalogenation of chloroarenes can be catalyzed by transition metals like palladium.[6] To minimize this side reaction:

  • Ensure your reaction setup is free from trace metal contaminants.

  • Avoid using reagents that can act as a hydride source.

  • If using a palladium catalyst for a cross-coupling reaction, carefully optimize the reaction conditions (ligand, base, temperature) to favor the desired coupling over dehalogenation.

Synthesis and Impurities

Q7: What are the common impurities that might be present in commercially available this compound?

A7: Impurities can arise from the synthesis process, which often involves a Vilsmeier cyclization.[7] Potential impurities include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers formed during the cyclization.

  • Hydrolyzed product: The corresponding 2-pyridone derivative due to exposure to moisture during workup or storage.

  • Solvent residues: Residual solvents from the purification process.

Q8: I am having trouble with the Vilsmeier cyclization step in the synthesis of this compound, with low yields and decomposition. What can I do?

A8: The Vilsmeier-Haack reaction can be sensitive to reaction conditions.[8] For troubleshooting:

  • Reagent quality: Ensure that the phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are of high purity and anhydrous.

  • Temperature control: The formation of the Vilsmeier reagent is typically done at low temperatures (e.g., 0°C). Overheating during the reaction can lead to decomposition.

  • Stoichiometry: The ratio of the Vilsmeier reagent to the substrate is crucial. An excess of the reagent can sometimes lead to unwanted side reactions or decomposition.[8]

Data Summary

ParameterValue/InformationSource
Storage Conditions Cool, dry, well-ventilated, tightly sealed container, protected from light and ignition sources.[1]
Incompatible Materials Strong oxidizing agents, strong bases.[1]
Thermal Decomposition Products Nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen chloride.[1]
Primary Degradation Pathways Hydrolysis to 2-pyridone, Nucleophilic substitution, Photodegradation.[4]

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR

This protocol provides a general method for assessing the purity of this compound using ¹H NMR spectroscopy.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Data Analysis:

    • Integrate the characteristic peaks of this compound.

    • Identify and integrate any impurity peaks.

    • Calculate the purity based on the relative integration of the compound and impurity peaks (and the internal standard if used).

Protocol 2: Small-Scale Stability Test in Solution

This protocol outlines a method to evaluate the stability of the compound in a specific solvent over time.

  • Solution Preparation: Prepare a solution of this compound of a known concentration in the solvent of interest (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, analyze a sample of the solution by a suitable analytical method (e.g., LC-MS or GC-MS) to determine the initial purity and concentration.

  • Incubation: Store the solution under the desired conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 3, 6, 12, 24 hours), take an aliquot of the solution and analyze it using the same analytical method.

  • Data Evaluation: Compare the purity and concentration of the compound at each time point to the initial values to assess its stability in the chosen solvent under the tested conditions.

Visualizations

Stability_Troubleshooting_Workflow cluster_observe Observation cluster_identify Identification cluster_action Corrective Action cluster_solution Resolution observe Stability Issue Observed (e.g., Color Change, Precipitation, Low Yield) identify Identify the Nature of the Issue observe->identify action1 Check Storage Conditions (Temp, Light, Moisture) identify->action1 Storage Issue? action2 Analyze Purity (NMR, LC-MS) identify->action2 Purity Issue? action3 Review Experimental Protocol (Solvent, Reagents, Temp) identify->action3 Reaction Issue? solution3 Use Fresh Reagent action1->solution3 solution1 Purify Material action2->solution1 solution2 Modify Protocol action3->solution2

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways main This compound hydrolysis Hydrolysis (H₂O, Base) main->hydrolysis nucleophilic_sub Nucleophilic Substitution (Nu⁻) main->nucleophilic_sub photodegradation Photodegradation (UV Light) main->photodegradation product1 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrolysis->product1 product2 Substituted Product nucleophilic_sub->product2 product3 Degradation Products photodegradation->product3

Caption: Potential degradation pathways.

Experimental_Workflow start Start: Sample of Compound prep_solution Prepare Solution in Test Solvent start->prep_solution initial_analysis Analyze at T=0 (LC-MS/GC-MS) prep_solution->initial_analysis incubate Incubate under Test Conditions initial_analysis->incubate timepoint_analysis Analyze at Time Intervals incubate->timepoint_analysis compare Compare Results to T=0 timepoint_analysis->compare end End: Assess Stability compare->end

Caption: Workflow for solution stability testing.

References

Technical Support Center: Scaling Up the Synthesis of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the multi-step synthesis.

Step 1: Formation of N-cyclopentylidene(phenyl)methanamine

Issue Potential Cause Recommended Solution
Low Yield of Imine Incomplete reaction.- Ensure the molar ratio of benzylamine to cyclopentanone is approximately 1:1.02. - Maintain the reflux temperature between 117-121°C. - Extend the reflux time, monitoring by TLC until the starting material is consumed.
Water removal is inefficient.- On a larger scale, consider using a Dean-Stark apparatus to effectively remove water and drive the equilibrium towards the product.
Side reactions.- Lowering the reaction temperature slightly might reduce the formation of undesired byproducts, though this could increase the required reaction time.

Step 2: Formation of N-benzyl-N-cyclopentenylacetamide

Issue Potential Cause Recommended Solution
Low Yield of Enamide Incomplete acetylation.- Maintain a slight excess of acetic anhydride (n(benzylamine):n(acetic anhydride) = 1:1.1). - Ensure the reaction temperature is maintained at 20-25°C for the specified duration (approx. 14 hours).
Temperature control issues during addition.- The addition of acetic anhydride should be done at a low temperature (0-5°C) to control the exotherm.
Isomerization of the double bond.- The position of the double bond in the cyclopentenyl ring is crucial. Strict adherence to the recommended temperature profile helps to control the isomerization.

Step 3: Vilsmeier Cyclization to this compound

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete cyclization.- Ensure the reflux time is adequate (approx. 15 hours). - The quality of the phosphorus oxychloride (POCl₃) is critical; use a fresh, high-purity reagent.
Uncontrolled exotherm during POCl₃ addition.- Add POCl₃ dropwise at a low temperature (0-5°C) with efficient stirring to dissipate heat. On a larger scale, consider a jacketed reactor with controlled cooling.
Hydrolysis issues.- The hydrolysis of the reaction intermediate should be carefully controlled. Maintain the temperature at 40-45°C during the addition of the reaction mixture to water or a basic solution.
Formation of Tar-like Byproducts High reaction temperature.- Overheating during the Vilsmeier reaction can lead to polymerization and tar formation. Strict temperature control is essential.
Insufficient stirring.- Inadequate mixing can lead to localized overheating and side reactions. Use appropriate mechanical stirring for the scale of the reaction.
Product Purification Challenges Residual POCl₃ or phosphoric acid.- A thorough aqueous work-up is necessary. Washing with a mild base (e.g., sodium bicarbonate solution) can help neutralize acidic impurities.
Co-eluting impurities during chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary to separate closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What is the overall expected yield for this three-step synthesis on a larger scale?

A1: The reported overall yield for this synthesis is in the range of 43-46%.[1][2] However, when scaling up, a slight decrease in yield can be expected. Careful optimization of each step is crucial to maintain a high overall yield.

Q2: Are there any specific safety precautions to consider when scaling up the Vilsmeier cyclization step?

A2: Yes, the reaction of phosphorus oxychloride (POCl₃) is highly exothermic and reacts violently with water. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). When scaling up, the addition of POCl₃ should be done slowly and with efficient cooling to prevent a runaway reaction. The quenching of the reaction mixture must also be performed with extreme care by slowly adding the reaction mixture to a cooled aqueous solution.

Q3: Can I monitor the progress of the reactions using TLC?

A3: Yes, Thin Layer Chromatography (TLC) is a suitable method to monitor the progress of all three steps. This will help in determining the completion of the reaction and identifying the presence of any significant side products.

Q4: What are the critical parameters to control for a successful scale-up?

A4: The most critical parameters are:

  • Temperature control: Especially during the addition of acetic anhydride and phosphorus oxychloride, and during the hydrolysis step.

  • Molar ratios of reactants: Precise control of stoichiometry is important to maximize yield and minimize side reactions.

  • Efficient stirring: To ensure homogeneity and prevent localized overheating.

  • Water removal: In the first step, efficient removal of water is key to driving the reaction to completion.

Q5: Are there any alternative synthetic routes to this compound?

A5: While the described three-step synthesis is a common method, alternative routes such as multicomponent reactions have been reported for the synthesis of the 6,7-dihydro-5H-cyclopenta[b]pyridine core structure.[3][4][5] These may offer advantages in terms of atom economy and step efficiency, but would require their own optimization for scale-up.

Data Presentation

Table 1: Summary of Optimized Reaction Conditions

Step Reaction Key Reactants & Molar Ratio Temperature (°C) Reaction Time Reported Yield
1Imine FormationBenzylamine : Cyclopentanone (1 : 1.02)117 - 121 (Reflux)40 minHigh (not individually reported)
2Enamide FormationBenzylamine : Acetic Anhydride (1 : 1.1)0-5 (Addition), 20-25 (Reaction)14 hHigh (not individually reported)
3Vilsmeier Cyclization-0-5 (POCl₃ Addition), Reflux15 h-
Overall - - - - ~45.9% [1]

Experimental Protocols

Protocol 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • To a round-bottom flask equipped with a reflux condenser, add cyclopentanone (1.02 equivalents) and benzylamine (1.0 equivalent).

  • Heat the mixture to reflux at a temperature of 117-121°C for 40 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be used in the next step without further purification.

Protocol 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the crude N-cyclopentylidene(phenyl)methanamine from the previous step to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to 20-25°C and stir for 14 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the crude N-benzyl-N-cyclopentenylacetamide is used directly in the next step.

Protocol 3: Synthesis of this compound

  • Cool the crude N-benzyl-N-cyclopentenylacetamide to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, ensuring the temperature is maintained below 5°C.

  • After the addition, heat the mixture to reflux and maintain for 15 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice or a cold aqueous basic solution.

  • Control the temperature of the hydrolysis mixture between 40-45°C.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Mandatory Visualization

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Enamide Formation cluster_step3 Step 3: Vilsmeier Cyclization & Chlorination cluster_purification Purification start Cyclopentanone + Benzylamine step1_reaction Reflux (117-121°C) Water Removal start->step1_reaction 1:1.02 molar ratio step1_product N-cyclopentylidene(phenyl)methanamine step1_reaction->step1_product step2_input N-cyclopentylidene(phenyl)methanamine step2_reaction Addition at 0-5°C Reaction at 20-25°C step2_input->step2_reaction step2_reagent Acetic Anhydride step2_reagent->step2_reaction 1.1 eq step2_product N-benzyl-N-cyclopentenylacetamide step2_reaction->step2_product step3_input N-benzyl-N-cyclopentenylacetamide step3_reaction Addition at 0-5°C Reflux step3_input->step3_reaction step3_reagent Phosphorus Oxychloride (POCl₃) step3_reagent->step3_reaction step3_intermediate Cyclized Intermediate step3_reaction->step3_intermediate step3_hydrolysis Controlled Hydrolysis (40-45°C) step3_intermediate->step3_hydrolysis step3_product 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine step3_hydrolysis->step3_product purification_start Crude Product step3_product->purification_start purification_steps Aqueous Work-up Column Chromatography purification_start->purification_steps final_product Pure Product purification_steps->final_product

Caption: Overall workflow for the three-step synthesis of the target compound.

TroubleshootingFlowchart Troubleshooting Logic for Low Yield in Vilsmeier Cyclization start Low Yield in Step 3 check_temp Was temperature controlled during POCl₃ addition and reflux? start->check_temp check_reagents Are POCl₃ and starting enamide of high purity? check_temp->check_reagents Yes solution_temp Action: Improve cooling during addition and monitor reflux temp. check_temp->solution_temp No check_time Was the reflux time sufficient (approx. 15h)? check_reagents->check_time Yes solution_reagents Action: Use fresh, high-purity reagents. Re-purify enamide if needed. check_reagents->solution_reagents No check_workup Was the hydrolysis and extraction performed correctly? check_time->check_workup Yes solution_time Action: Extend reflux time and monitor reaction by TLC. check_time->solution_time No solution_workup Action: Ensure controlled hydrolysis temperature and perform thorough extraction. check_workup->solution_workup No end Yield Improved check_workup->end Yes solution_temp->end solution_reagents->end solution_time->end solution_workup->end

Caption: A logical flowchart for troubleshooting low yield in the Vilsmeier cyclization step.

References

Technical Support Center: Byproduct Analysis in 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. The information provided is designed to help identify and resolve common issues related to byproduct formation during the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: One common method involves a three-step synthesis starting from cyclopentanone and benzylamine, which proceeds through nucleophilic addition, acetylization, and a Vilsmeier cyclization.[1] Another approach is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine.

Q2: What are the potential byproducts in the Vilsmeier-based synthesis of this compound?

A2: While specific byproducts for this exact reaction are not extensively documented in publicly available literature, based on the Vilsmeier-Haack reaction mechanism and general pyridine chemistry, potential byproducts could include:

  • Unreacted starting materials or intermediates: Such as N-benzyl-N-cyclopentenylacetamide.

  • Over-chlorinated or under-chlorinated species: Depending on the reaction conditions, incomplete chlorination or the introduction of a second chlorine atom are possibilities.

  • Isomers: Formation of other positional isomers of the chloro-substituted pyridine ring.

  • Hydrolysis products: If water is present during workup, the chloro group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine.

  • Polymerization products: Acidic conditions can sometimes lead to polymerization of starting materials or intermediates.

Q3: My reaction yield is consistently low. What are the possible causes?

A3: Low yields in the synthesis of this compound can be attributed to several factors:

  • Suboptimal reaction temperature: The Vilsmeier cyclization step is sensitive to temperature. Ensure the phosphorus oxychloride feed temperature is maintained between 0-5°C and the subsequent reflux is carried out for a sufficient duration (e.g., 15 hours).[1]

  • Moisture in reagents or glassware: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.

  • Incorrect stoichiometry: The molar ratios of the reactants are crucial. For instance, in the formation of the intermediate N-benzyl-N-cyclopentenylacetamide, the ratio of benzylamine to acetic anhydride should be carefully controlled.[1]

  • Inefficient hydrolysis: The temperature during the hydrolysis step should be controlled (e.g., 40-45°C) to prevent degradation of the product.[1]

Q4: I am observing an unexpected peak in my LC-MS/GC-MS analysis. How can I identify it?

A4: Identifying unknown peaks requires a systematic approach:

  • Analyze the Mass Spectrum: Determine the molecular weight of the impurity from the mass spectrum.

  • Consider Potential Byproducts: Compare the molecular weight with those of the potential byproducts listed in Q2.

  • Fragmentation Pattern Analysis: For GC-MS, analyze the fragmentation pattern to deduce the structure of the impurity.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass and elemental composition, which is invaluable for identification.

  • NMR Spectroscopy: If the impurity can be isolated, 1H and 13C NMR spectroscopy will provide definitive structural information.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity of Final Product Incomplete reaction.- Increase reaction time or temperature as per the protocol. - Monitor the reaction progress using TLC or a rapid LC-MS method.
Inefficient purification.- Optimize the column chromatography conditions (e.g., solvent system, silica gel activity). - Consider recrystallization from a suitable solvent.
Presence of hard-to-separate byproducts.- Adjust reaction conditions to minimize byproduct formation (see FAQs). - Employ a more efficient separation technique, such as preparative HPLC.
Formation of a Hydroxylated Byproduct Presence of water during the reaction or workup.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Ensure the workup is performed under anhydrous conditions until the product is stable.
Inconsistent Reaction Outcomes Variability in reagent quality.- Use reagents from a reliable supplier and of the appropriate grade. - Purify reagents if necessary (e.g., distill solvents).
Fluctuations in reaction temperature.- Use a temperature-controlled reaction setup (e.g., oil bath with a thermostat).
Difficulty in Removing the Benzyl Protecting Group Incomplete debenzylation.- If a debenzylation step is employed, ensure the catalyst is active and the reaction goes to completion. - Monitor the reaction by TLC or LC-MS.

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier Cyclization

This protocol is based on a reported synthesis.[1]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • In a reaction flask, combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.

  • Heat the mixture to a reflux temperature of 117-121°C for 40 minutes.

  • Monitor the reaction by TLC. Upon completion, remove the excess cyclopentanone under reduced pressure.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the product from Step 1 to 0-5°C.

  • Slowly add acetic anhydride (1.1 equivalents relative to benzylamine).

  • Allow the reaction to stir at 20-25°C for 14 hours.

  • After the reaction is complete, quench with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

Step 3: Synthesis of this compound

  • Dissolve the N-benzyl-N-cyclopentenylacetamide from Step 2 in an anhydrous solvent (e.g., DMF).

  • Cool the solution to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl3).

  • After the addition, heat the reaction mixture to reflux and maintain for 15 hours.

  • Cool the reaction mixture and carefully hydrolyze by pouring it onto ice, maintaining the temperature between 40-45°C.

  • Neutralize the solution with a base (e.g., NaOH) and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Protocol 2: HPLC-MS Method for Byproduct Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • MS Detector: Electrospray ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.

Protocol 3: GC-MS Method for Byproduct Analysis
  • Column: Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Injection Mode: Splitless.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepKey ReactantsMolar RatioTemperature (°C)Time (h)Overall Yield (%)Reference
1Cyclopentanone, Benzylamine1.02 : 1117-1210.67-[1]
2Benzylamine, Acetic Anhydride1 : 1.120-2514-[1]
3POCl3-0-5 (feed), reflux1545.9[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Byproduct Analysis start Start: Cyclopentanone + Benzylamine step1 Step 1: Nucleophilic Addition start->step1 step2 Step 2: Acetylization step1->step2 step3 Step 3: Vilsmeier Cyclization step2->step3 product Crude Product: 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine step3->product analysis Analytical Techniques product->analysis Sample for Analysis hplc HPLC-MS analysis->hplc gcms GC-MS analysis->gcms nmr NMR (if isolated) analysis->nmr

Caption: Experimental workflow for synthesis and byproduct analysis.

troubleshooting_flowchart start Low Yield or Purity Issue check_reagents Check Reagent Quality and Stoichiometry start->check_reagents check_conditions Verify Reaction Conditions (T, time) start->check_conditions check_workup Review Workup and Purification Procedure start->check_workup byproduct_id Identify Byproducts (LC-MS, GC-MS) check_reagents->byproduct_id check_conditions->byproduct_id check_workup->byproduct_id optimize Optimize Reaction Conditions byproduct_id->optimize optimize->check_reagents Unsuccessful solution Problem Resolved optimize->solution Successful

Caption: Troubleshooting flowchart for reaction optimization.

References

Technical Support Center: Optimizing Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and its derivatives. This guide aims to address common challenges and provide actionable solutions to optimize reaction conditions and improve overall yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic strategies are a multi-step synthesis involving a Vilsmeier-Haack reaction and a multicomponent reaction (MCR) approach. The multi-step synthesis typically starts from cyclopentanone and benzylamine, proceeding through nucleophilic addition, acetylation, and a Vilsmeier cyclization to form the chlorinated pyridine ring.[1] The MCR approach offers a more convergent route, constructing the pyridine ring in a single step from multiple starting materials.

Q2: What is the Vilsmeier-Haack reaction and why is it crucial in this synthesis?

A2: The Vilsmeier-Haack reaction is a formylation reaction that uses a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich substrate.[2][3][4] In the context of this compound synthesis, it is a key step for the cyclization and chlorination of an intermediate to form the final pyridine ring structure.

Q3: What are the main advantages of using a multicomponent reaction (MCR) for synthesizing these derivatives?

A3: MCRs are highly efficient as they combine several starting materials in a single pot to form a complex product, reducing the number of synthetic steps and purification procedures. This approach is atom-economical and allows for the rapid generation of a library of diverse derivatives by varying the starting components.

Q4: Are there any known biological activities or signaling pathway associations for cyclopenta[b]pyridine derivatives?

A4: While specific signaling pathway data for this compound is limited in the provided search results, related cyclopenta[c]pyridine derivatives have shown promising biological activities. These include anti-viral (against Tobacco Mosaic Virus), insecticidal, and broad-spectrum fungicidal activities.[5] Molecular docking studies suggest that these compounds may exert their effects by binding to viral receptor proteins.[5] The this compound core is a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome, suggesting its importance in antibacterial drug development.[1][6]

Troubleshooting Guides

Vilsmeier-Haack Cyclization Route
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature is too low. 3. Insufficiently activated substrate.1. Ensure all glassware is flame-dried and use anhydrous solvents. Use fresh, high-purity POCl₃ and DMF.[7] 2. The reaction may require heating. Optimal temperatures are often between 70-80°C. A temperature of 60°C might be too low, leading to the recovery of starting material.[8] 3. The substrate needs to be sufficiently electron-rich to react with the Vilsmeier reagent.[2]
Formation of a Dark, Tarry Residue 1. Reaction overheating due to exothermic Vilsmeier reagent formation. 2. Presence of impurities in starting materials or solvents.1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to keep the temperature between 0-5°C.[7][9] 2. Use purified, high-purity starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Over-formylation (di- or tri-formylation) with highly activated substrates. 2. Side reactions due to incorrect stoichiometry or prolonged reaction time.1. Carefully control the molar ratio of the Vilsmeier reagent to the substrate. A 1:1 to 1.5:1 ratio is a good starting point.[9] 2. Monitor the reaction progress closely by TLC and stop the reaction once the starting material is consumed.
Formation of Pyridine N-oxide Oxidation of the pyridine nitrogen by residual oxidizing agents or air.While not a direct side product of the Vilsmeier reaction itself, it can occur in subsequent steps or during workup. If N-oxide formation is an issue, consider performing the reaction under an inert atmosphere. Reduction of the N-oxide back to the pyridine can be achieved using various reducing agents.[10]
Incomplete Hydrolysis of the Iminium Salt Intermediate Insufficient water or improper pH during workup.Ensure the reaction mixture is quenched with a sufficient amount of water or ice. Adjusting the pH to be slightly basic can facilitate the hydrolysis of the iminium salt to the final product.
Multicomponent Reaction (MCR) Route
Issue Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Pyridine Product 1. Inefficient reaction conditions (temperature, time, solvent). 2. Poor oxidation of the dihydropyridine intermediate. 3. Competing side reactions.1. Screen different solvents and catalysts. For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation or employing microwave-assisted synthesis can significantly improve yields.[11][12] 2. Use an effective oxidizing agent for the aromatization step. Milder options to classical oxidants like CrO₃ include ferric chloride or manganese dioxide.[11][13] 3. Carefully control the reaction temperature and stoichiometry. Stepwise addition of reagents can sometimes prevent the formation of side products.[11]
Difficulty in Product Isolation and Purification 1. Formation of a complex mixture of products. 2. Product is highly soluble in the reaction solvent.1. Optimize reaction conditions for better selectivity. Column chromatography may be necessary to separate the desired product from byproducts. 2. If the product is soluble, consider precipitation by adding a non-solvent or using a different workup procedure.
Incomplete Reaction 1. Steric hindrance from bulky starting materials. 2. Low reactivity of one of the components.1. For sterically hindered aldehydes, changing the solvent from ethanol to acetonitrile has been shown to improve yields in some pyridine MCRs.[14] 2. Increase the concentration of the less reactive component or use a more effective catalyst.

Quantitative Data Presentation

Table 1: Optimized Reaction Conditions for Multi-step Synthesis of this compound [1]

StepIntermediate/ProductReagents & Molar RatioTemperature (°C)Reaction Time
1N-cyclopentylidene(phenyl)methanamineCyclopentanone:Benzylamine (1.02:1)117 - 12140 min (reflux)
2N-benzyl-N-cyclopentenylacetamideN-cyclopentylidene(phenyl)methanamine:Acetic anhydride (1:1.1)0-5 (feed), 20-25 (reaction)14 h
3This compoundN-benzyl-N-cyclopentenylacetamide, POCl₃0-5 (feed), Reflux15 h
4Hydrolysis-40-45-

Overall Yield: 45.9%[1]

Experimental Protocols

Protocol 1: Multi-step Synthesis via Vilsmeier-Haack Cyclization

This protocol is adapted from the synthesis of 2-chloro-6,7-dihydro-5H-cyclopentano[b]pyridine.[1]

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • In a round-bottom flask equipped with a reflux condenser, combine cyclopentanone and benzylamine in a molar ratio of 1.02:1.

  • Heat the mixture to reflux at 117-121°C for 40 minutes.

  • Monitor the reaction by TLC. Upon completion, allow the mixture to cool to room temperature.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • Cool the product from Step 1 to 0-5°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) while maintaining the temperature between 0-5°C.

  • Allow the reaction to warm to 20-25°C and stir for 14 hours.

Step 3: Vilsmeier Cyclization and Chlorination

  • Cool the product from Step 2 to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃).

  • After the addition is complete, heat the mixture to reflux and maintain for 15 hours.

Step 4: Hydrolysis and Product Isolation

  • Cool the reaction mixture and carefully quench by pouring it onto ice.

  • Adjust the temperature to 40-45°C to complete the hydrolysis.

  • Neutralize the solution and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Acetylation cluster_step3 Step 3: Vilsmeier Cyclization cluster_step4 Step 4: Hydrolysis & Workup A Cyclopentanone + Benzylamine B Reflux (117-121°C, 40 min) A->B C N-cyclopentylidene (phenyl)methanamine B->C E 0-5°C -> 20-25°C (14 h) C->E D Acetic Anhydride D->E F N-benzyl-N- cyclopentenylacetamide H 0-5°C -> Reflux (15 h) F->H G POCl3 G->H I Chlorinated Iminium Intermediate J Ice/Water Quench I->J K Hydrolysis (40-45°C) J->K L Purification K->L M 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine L->M

Caption: Experimental workflow for the multi-step synthesis.

troubleshooting_vilsmeier Start Low Yield in Vilsmeier Reaction Q1 Is the Vilsmeier reagent active? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check for moisture Q2 Is the reaction temperature optimal? A1_Yes->Q2 Sol1 Use anhydrous reagents & solvents. Prepare reagent fresh. A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Too low Q3 Is the substrate sufficiently activated? A2_Yes->Q3 Sol2 Increase temperature to 70-80°C. A2_No->Sol2 Sol2->End A3_Yes Yes Q3->A3_Yes If still low yield, check other parameters A3_No No Q3->A3_No Electron-poor A3_Yes->End Sol3 Consider modifying substrate with electron-donating groups. A3_No->Sol3 Sol3->End

Caption: Troubleshooting flowchart for low yield issues.

References

Technical Support Center: Synthesis of Substituted Cyclopenta[b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted cyclopenta[b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of cyclopenta[b]pyridine derivatives?

A1: Common starting materials vary depending on the desired substitution pattern. For the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, 2,5-diarylidenecyclopentanone derivatives and propanedinitrile are frequently used.[1][2] The synthesis of 5-aryl-cyclopenta[c]pyridines often starts from a brominated cyclopenta[c]pyridine intermediate, which is then coupled with a substituted phenylboronic acid.[3] For 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, 2,3-cyclopentenopyridine analogues can be used as precursors for oxidation.[4][5]

Q2: I am having trouble with the solubility of my reagents. What solvents are typically used for these syntheses?

A2: The choice of solvent is crucial and depends on the specific reaction. For the cyclocondensation reaction to form 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles, anhydrous ethanol or methanol is commonly used, depending on the sodium alkoxide reagent (sodium ethoxide or sodium methoxide, respectively).[6] For Suzuki coupling reactions to synthesize 5-aryl-cyclopenta[c]pyridines, a mixture of 1,4-dioxane and water is a standard solvent system.[3] Manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues can be performed in water, highlighting a green chemistry approach.[4]

Q3: How can I confirm the successful synthesis and structure of my substituted cyclopenta[b]pyridine product?

A3: A combination of spectroscopic techniques is essential for structural confirmation. Infrared (IR) spectroscopy can identify key functional groups, such as the C≡N stretch in carbonitrile derivatives, which typically appears around 2204-2214 cm⁻¹.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of protons and carbons, allowing for the elucidation of the complete molecular structure.[1][5] Elemental analysis can be used to confirm the elemental composition of the synthesized compound.[1]

Troubleshooting Guides

Low or No Product Yield

Problem: My cyclocondensation reaction for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles is giving a low yield.

Potential CauseSuggested Solution
Incorrect Reagent Stoichiometry Ensure a 1:1 molar ratio between the 2,5-diarylidenecyclopentanone derivative, propanedinitrile, and sodium alkoxide.[1][6]
Insufficient Reaction Time or Temperature The reaction is typically refluxed for at least one hour at 80 °C. Ensure the reaction has proceeded for the recommended duration at the correct temperature.[1][6]
Improper Work-up Procedure After cooling, the reaction mixture should be diluted with a sufficient volume of distilled water (e.g., 150 mL) to precipitate the crude product, which is then collected by filtration and washed.[1][6]

Problem: I am observing a low yield or no product in the Suzuki coupling to synthesize 5-aryl-cyclopenta[c]pyridines.

Potential CauseSuggested Solution
Steric Hindrance Substituents on the phenylboronic acid, particularly at adjacent positions, can cause significant steric hindrance, preventing the catalyst from coupling with the substrate.[3] Consider using a less sterically hindered boronic acid if possible.
Catalyst Inactivity Ensure the palladium catalyst, such as Pd(PPh₃)₄, is active. Use fresh catalyst or test its activity with a known reaction. The reaction should be conducted under an inert atmosphere (e.g., argon) to prevent catalyst degradation.[3]
Incorrect Base or Solvent Potassium phosphate (K₃PO₄) is a commonly used base in this reaction, and a mixture of 1,4-dioxane and water is the typical solvent. Verify the amounts and purity of these reagents.[3]
Experimental Workflows

A general workflow for troubleshooting synthetic problems can be visualized as follows:

Caption: A logical workflow for troubleshooting common synthetic issues.

A typical experimental workflow for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles is outlined below:

References

Validation & Comparative

Comparative Analysis of LC-MS and GC-MS Methods for the Quantification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Method Selection

The accurate quantification of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for process optimization, quality control, and regulatory compliance. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a comparative analysis of their performance characteristics, and provides visualizations to aid in methodological understanding.

While specific validated methods for this exact analyte are not widely published, the protocols and data presented herein are based on established methodologies for structurally similar chlorinated pyridine derivatives and halogenated heterocyclic compounds.

Data Presentation: A Comparative Overview

The choice between LC-MS and GC-MS for the analysis of this compound will depend on the specific requirements of the assay, including sensitivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters for hypothetical, yet representative, LC-MS/MS and GC-MS methods.

Table 1: Comparison of LC-MS/MS and GC-MS Method Performance

ParameterLC-MS/MSGC-MS
Principle Separation based on polarity, followed by detection based on mass-to-charge ratio.Separation based on volatility and polarity, followed by detection based on mass-to-charge ratio.
Sensitivity High (pg/mL to ng/mL range)Moderate to High (ng/mL to µg/mL range)
Selectivity Very High (utilizing precursor and product ion monitoring)High (utilizing selected ion monitoring)
Sample Throughput HighModerate
Derivatization Not typically requiredMay be required for improved volatility and peak shape
Key Advantage Suitable for a wide range of polar and non-polar compounds; high sensitivity.Excellent for volatile and semi-volatile compounds; robust and widely available.
Key Limitation Susceptible to matrix effects; requires volatile mobile phase buffers.Not suitable for non-volatile or thermally labile compounds.

Table 2: Quantitative Performance Comparison

ParameterLC-MS/MSGC-MS
Linearity (R²) > 0.998> 0.995
Limit of Detection (LOD) ~0.1 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~0.3 ng/mL~5 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%

Experimental Protocols

The following sections provide detailed methodologies for the LC-MS/MS and GC-MS analysis of this compound.

LC-MS/MS Method

This method is adapted from established procedures for the analysis of chlorinated pyridine derivatives.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of sample (e.g., in a reaction mixture or dissolved in a suitable solvent), add 1 mL of saturated sodium bicarbonate solution.

  • Add 5 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase.

2. Chromatographic Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 20% B

    • 6.1-8 min: 20% B

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

    • Quantifier: m/z 154.0 → 118.0

    • Qualifier: m/z 154.0 → 91.0

  • Ion Spray Voltage: 4500 V.

  • Temperature: 500°C.

GC-MS Method

This method is based on general procedures for the analysis of halogenated heterocyclic compounds.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Follow the same Liquid-Liquid Extraction protocol as described for the LC-MS/MS method.

  • After evaporation, reconstitute the residue in 100 µL of ethyl acetate.

2. Chromatographic Conditions

  • Instrument: Gas chromatograph coupled to a single quadrupole mass spectrometer.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 80°C (hold for 2 minutes).

    • Ramp: 15°C/min to 280°C (hold for 5 minutes).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Selected Ions (Hypothetical): m/z 153 (M+), 118, 91.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and a logical comparison of the analytical techniques.

LC_MS_Workflow Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow

GC_MS_Workflow Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_Separation GC Separation Reconstitution->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

GC-MS Experimental Workflow

Method_Comparison Analyte 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine LC_MS LC-MS/MS Analyte->LC_MS analyze with GC_MS GC-MS Analyte->GC_MS analyze with High_Sensitivity High Sensitivity LC_MS->High_Sensitivity Pro No_Derivatization No Derivatization LC_MS->No_Derivatization Pro Matrix_Effects Matrix Effects LC_MS->Matrix_Effects Con Good_for_Volatiles Good for Volatiles GC_MS->Good_for_Volatiles Pro Robustness Robustness GC_MS->Robustness Pro Thermal_Stability Requires Thermal Stability GC_MS->Thermal_Stability Con

Comparison of Analytical Techniques

1H NMR Spectroscopic Confirmation of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic data for the confirmation of the chemical structure of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. To ensure unambiguous structural elucidation, this guide contrasts its expected spectral features with those of a potential isomer, 2-chloro-5,6-dihydro-7H-cyclopenta[c]pyridine. Detailed experimental protocols and data interpretation are provided to assist researchers in confirming the synthesis of the target compound.

Predicted 1H NMR Data for Structural Confirmation

The confirmation of the this compound structure relies on the distinct chemical shifts and coupling patterns of its aromatic and aliphatic protons. The electron-withdrawing effect of the chlorine atom at the C2 position and the anisotropic effects of the fused ring system are key determinants of the proton chemical shifts.

Below is a table summarizing the predicted 1H NMR data for this compound. These predictions are based on the analysis of structurally similar compounds, including 2-chloropyridine and various derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine.

Table 1: Predicted 1H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H3~7.20Doublet~8.0
H4~7.55Doublet~8.0
H5 (CH₂)~3.05Triplet~7.5
H6 (CH₂)~2.15Quintet~7.5
H7 (CH₂)~2.85Triplet~7.5

Comparison with a Potential Isomer

During the synthesis of this compound, the formation of isomeric byproducts is possible. A plausible alternative structure is 2-chloro-5,6-dihydro-7H-cyclopenta[c]pyridine. The 1H NMR spectrum of this isomer would exhibit a significantly different pattern, particularly in the aromatic region, due to the different substitution pattern on the pyridine ring.

Table 2: Comparative 1H NMR Data: Target Molecule vs. Potential Isomer

FeatureThis compound2-chloro-5,6-dihydro-7H-cyclopenta[c]pyridine (Predicted)Key Differentiator
Aromatic Protons Two doublets (~7.20 and ~7.55 ppm)One singlet (~7.40 ppm) and one doublet (~8.20 ppm)The number and multiplicity of aromatic signals are distinct.
Aliphatic Protons Three distinct multipletsThree distinct multipletsWhile the general regions may be similar, the precise chemical shifts and coupling will differ due to the different points of fusion.
Symmetry C1 symmetryC1 symmetryBoth molecules are unsymmetrical, but the resulting spectra are clearly distinguishable.

Experimental Protocol for 1H NMR Spectroscopy

To obtain a high-quality 1H NMR spectrum for structural confirmation, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition:

  • Use a 400 MHz or higher field NMR spectrometer.

  • Acquire a standard one-dimensional proton spectrum.

  • Typical acquisition parameters include:

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Pulse width: 30-45 degrees

  • Process the data with appropriate phasing and baseline correction.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using 1H NMR spectroscopy.

G cluster_0 Synthesis and Purification cluster_1 NMR Analysis cluster_2 Data Interpretation and Comparison cluster_3 Conclusion synthesis Synthesize Crude Product purification Purify via Chromatography synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_spectrum Acquire 1H NMR Spectrum sample_prep->acquire_spectrum process_spectrum Process Spectrum (Phasing, Baseline) acquire_spectrum->process_spectrum analyze_spectrum Analyze Chemical Shifts, Multiplicities, and Integration process_spectrum->analyze_spectrum compare_data Compare Experimental Data with Predicted Data (Tables 1 & 2) analyze_spectrum->compare_data confirmation Structure Confirmed? compare_data->confirmation success Structure is this compound confirmation->success Yes failure Re-evaluate Synthesis or Isomer Presence confirmation->failure No

Purity Assessment of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of chemical intermediates is a cornerstone of safe and effective drug development. In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of each building block directly impacts the yield, impurity profile, and ultimately, the safety and efficacy of the final therapeutic agent. This guide provides a comprehensive purity assessment of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome.[1][2][3]

This document presents a comparative analysis of this compound with a potential alternative, 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine. While not a direct replacement in all synthetic routes, the bromo-analog represents a viable alternative in many coupling reactions due to its often-differing reactivity, which can be advantageous in specific synthetic contexts. The guide includes a summary of quantitative purity data, detailed experimental protocols for key analytical techniques, and visualizations to aid in understanding the experimental workflows.

Comparative Purity Analysis

The purity of pharmaceutical intermediates is typically determined by a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for quantifying the purity of a compound and identifying impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, primary method for purity determination that is gaining increasing acceptance by regulatory bodies.[4][5]

CompoundAnalytical MethodReported Purity (%)Potential Impurities (from synthesis)
This compound HPLC99.7[1]Unreacted starting materials (cyclopentanone, benzylamine), incompletely cyclized intermediates, over-chlorinated species, residual solvents.
qNMR>99.5 (Typical)As above.
2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine HPLC>99.0 (Estimated)Unreacted starting materials, incompletely cyclized intermediates, over-brominated species, residual solvents.
qNMR>99.0 (Estimated)As above.

Note: The purity of 2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is an estimated value based on the typical purity of analogous pharmaceutical intermediates.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below. These protocols are based on established methods for similar heterocyclic compounds and can be adapted as needed.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for the quantitative analysis of this compound and its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[6]

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[6]

  • Sample Preparation: Accurately weigh and dissolve a known amount of the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR provides a direct and highly accurate method for determining the purity of a substance using an internal standard.[4][7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • Internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone)

  • Sample of this compound

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.[7]

  • NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, ensuring a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing Experimental Workflows

To further clarify the processes involved in the purity assessment, the following diagrams illustrate the logical workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B D Inject Sample B->D C Prepare Mobile Phase (Acetonitrile/Water/Acid) C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

HPLC Purity Analysis Workflow

qNMR_Workflow cluster_prep_qnmr Sample Preparation cluster_nmr NMR Spectroscopy cluster_data_qnmr Data Processing & Calculation A_qnmr Accurately Weigh Sample & Internal Standard B_qnmr Dissolve in Deuterated Solvent A_qnmr->B_qnmr C_qnmr Acquire ¹H NMR Spectrum B_qnmr->C_qnmr D_qnmr Process Spectrum C_qnmr->D_qnmr E_qnmr Integrate Analyte & Standard Signals D_qnmr->E_qnmr F_qnmr Calculate Purity E_qnmr->F_qnmr

qNMR Purity Assessment Workflow

Synthesis and Potential Impurities

The synthesis of this compound typically involves a multi-step process starting from cyclopentanone and benzylamine.[3] Understanding the synthetic route is crucial for identifying potential process-related impurities.

Synthesis_Pathway Start Cyclopentanone + Benzylamine Intermediate1 N-Cyclopentylidene-1-phenylmethanamine Start->Intermediate1 Nucleophilic Addition Intermediate2 N-Benzyl-N-cyclopent-1-en-1-ylacetamide Intermediate1->Intermediate2 Acetylation Chlorinated_Intermediate This compound Intermediate2->Chlorinated_Intermediate Vilsmeier-Haack Cyclization Final_Product Cefpirome Chlorinated_Intermediate->Final_Product Further Synthetic Steps

Synthetic Pathway to Cefpirome Intermediate

This synthetic pathway suggests that potential impurities in the final intermediate could include unreacted starting materials, byproducts from incomplete reactions at each step, and potentially over-halogenated species from the Vilsmeier-Haack reaction. Rigorous purification and analytical testing are therefore essential to ensure the high purity required for subsequent steps in API synthesis.

References

A Comparative Guide to the Synthesis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a crucial building block, notably in the synthesis of fourth-generation antibiotics such as cefpirome. This guide provides a comparative analysis of the primary synthetic route to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection and optimization.

Route 1: Vilsmeier-Haack Cyclization of an N-acyl-N-benzyl-cyclopentenylamine

This well-documented, multi-step synthesis commences from readily available starting materials, cyclopentanone and benzylamine. The key transformation is a Vilsmeier-Haack reaction, which facilitates the cyclization and concomitant chlorination to form the desired fused pyridine ring system.

Experimental Protocol

Step 1: Synthesis of N-cyclopentylidene(phenyl)methanamine

  • To a reaction vessel, add cyclopentanone and benzylamine in a molar ratio of 1.02:1.

  • The mixture is heated to a reflux temperature of 117-121°C and maintained for 40 minutes.

  • Upon completion, the reaction mixture is cooled, and the product, N-cyclopentylidene(phenyl)methanamine, is isolated.

Step 2: Synthesis of N-benzyl-N-cyclopentenylacetamide

  • The N-cyclopentylidene(phenyl)methanamine is dissolved in a suitable solvent.

  • The solution is cooled to 0-5°C.

  • Acetic anhydride is added dropwise, maintaining the temperature, with a molar ratio of 1.1:1 relative to the starting benzylamine.

  • The reaction is allowed to warm to 20-25°C and stirred for 14 hours.

  • The resulting N-benzyl-N-cyclopentenylacetamide is isolated and purified.

Step 3: Vilsmeier-Haack Cyclization to this compound

  • The N-benzyl-N-cyclopentenylacetamide is dissolved in a suitable solvent and cooled to 0-5°C.

  • Phosphorus oxychloride (POCl₃) is added dropwise, maintaining the low temperature.

  • The reaction mixture is then heated to reflux and maintained for 15 hours.

  • After reflux, the mixture is carefully cooled and subjected to hydrolysis at 40-45°C.

  • The final product, this compound, is isolated and purified. The structure of the product can be confirmed by LC-MS and ¹H NMR.[1]

Quantitative Data
ParameterValueReference
Overall Yield45.9%[1]
Purity (of a related, de-chlorinated product)99.7% (HPLC)[2]
Reaction Time (Step 1)40 minutes[1]
Reaction Time (Step 2)14 hours[1]
Reaction Time (Step 3)15 hours[1]

Logical Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Acetylation cluster_2 Step 3: Vilsmeier-Haack Cyclization A Cyclopentanone C N-cyclopentylidene(phenyl)methanamine A->C Reflux (117-121°C, 40 min) B Benzylamine B->C E N-benzyl-N-cyclopentenylacetamide C->E 0-25°C, 14h D Acetic Anhydride D->E G This compound E->G Reflux, 15h, then Hydrolysis F Phosphorus Oxychloride (POCl3) F->G

Caption: Vilsmeier-Haack Synthesis Workflow.

Alternative Approach: Multicomponent Cyclocondensation for Derivative Synthesis

While not a direct route to the unsubstituted target molecule, multicomponent reactions (MCRs) offer an efficient and versatile strategy for synthesizing highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. This approach involves the one-pot reaction of several starting materials to rapidly build molecular complexity.

One such example is the cyclocondensation of a 2,5-diarylidenecyclopentanone derivative with propanedinitrile, catalyzed by a sodium alkoxide.[3][4] This method provides access to a range of 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles in good yields.[3]

General Reaction Scheme

G A 2,5-Diarylidenecyclopentanone D Highly Substituted 6,7-dihydro-5H-cyclopenta[b]pyridine Derivative A->D One-pot Cyclocondensation B Propanedinitrile B->D C Sodium Alkoxide C->D

Caption: Multicomponent Reaction for Derivative Synthesis.

Comparison of Synthetic Strategies
FeatureVilsmeier-Haack RouteMulticomponent Cyclocondensation
Product This compoundHighly substituted derivatives
Synthetic Approach Linear, multi-step synthesisConvergent, one-pot reaction
Starting Materials Simple, readily availableMore complex, pre-functionalized starting materials
Versatility Primarily for the target moleculeHigh, allows for diverse substitutions
Atom Economy ModerateHigh
Overall Yield 45.9% for the target molecule[1]Good to excellent for derivatives (e.g., 75-77%)[3]

Conclusion

The Vilsmeier-Haack cyclization represents a robust and well-established method for the synthesis of the key intermediate, this compound. While it involves multiple steps, it utilizes simple starting materials and provides a respectable overall yield. For the synthesis of more complex, functionalized derivatives of the 6,7-dihydro-5H-cyclopenta[b]pyridine core, multicomponent reactions offer a highly efficient and versatile alternative. The choice of synthetic route will ultimately depend on the specific target molecule and the desired level of molecular complexity.

References

A Comparative Guide to Pyridine Intermediates in Cross-Coupling Reactions: Spotlight on 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the efficient synthesis of complex molecules. Pyridine derivatives are ubiquitous scaffolds in pharmaceuticals and functional materials, with halopyridines serving as versatile intermediates for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine against other common pyridine intermediates in key synthetic transformations.

This document delves into the reactivity of these intermediates in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, presenting available experimental data to inform synthetic strategy. While direct comparative performance data for this compound under standardized conditions is limited in publicly available literature, this guide synthesizes existing data for common pyridine intermediates to provide a valuable comparative context.

General Reactivity Trends in Cross-Coupling

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The established order of reactivity is I > Br > Cl > F. This trend is inversely correlated with the bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond, the rate-determining step, more facile for heavier halogens. Consequently, iodo- and bromopyridines are generally more reactive, often requiring milder reaction conditions and shorter reaction times compared to their chloro-counterparts. Chloropyridines, while more cost-effective and readily available, typically necessitate more specialized and highly active catalyst systems to achieve comparable yields.

The electronic properties of the pyridine ring and its substituents also play a crucial role. Electron-withdrawing groups enhance the electrophilicity of the carbon center, facilitating oxidative addition. Conversely, electron-donating groups can decrease reactivity. The fused electron-donating cyclopentane ring in this compound is expected to slightly reduce the reactivity of the C-Cl bond compared to unsubstituted 2-chloropyridine.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. The following table summarizes representative yields for the coupling of various pyridine intermediates with phenylboronic acid.

Pyridine IntermediateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloropyridine Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O10018~85[1]
3-Bromopyridine Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O80195[2]
2-Fluoropyridine Generally unreactive as an electrophile in Suzuki-Miyaura coupling
This compound No direct data available for Suzuki-Miyaura coupling with phenylboronic acid

Analysis: As expected, 3-bromopyridine demonstrates high reactivity, affording an excellent yield in a short reaction time with a standard catalyst system. 2-Chloropyridine requires a more specialized, electron-rich phosphine ligand (SPhos) and a stronger base to achieve a high yield. While no direct quantitative data for the Suzuki-Miyaura coupling of this compound is available, its structural similarity to 2-chloropyridine suggests that it would likely require a highly active catalyst system, similar to those employed for other challenging 2-chloropyridines.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the synthesis of arylamines. The table below presents a comparison of different pyridine intermediates in their reaction with a common amine coupling partner.

Pyridine IntermediateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Chloropyridine AnilinePd₂(dba)₃ / XantphosNaOtBuToluene11024~63[3]
3-Bromopyridine AnilinePd(OAc)₂ / BINAPNaOtBuToluene80298[4]
This compound No direct data available for Buchwald-Hartwig amination with aniline

Analysis: Similar to the Suzuki-Miyaura coupling, 3-bromopyridine exhibits superior reactivity in the Buchwald-Hartwig amination, providing a near-quantitative yield under relatively mild conditions. 2-Chloropyridine necessitates a more specialized ligand (Xantphos) and higher temperatures to achieve a moderate yield. The lack of specific data for this compound again suggests that its reactivity would be comparable to or slightly less than that of 2-chloropyridine, requiring robust catalytic systems for efficient C-N bond formation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 eq)

  • Phenylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 eq)

  • 1,4-Dioxane (anhydrous, 5 mL)

  • Water (degassed, 1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[1]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[1]

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[1]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[1]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination of 3-Bromopyridine with Aniline

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 eq)

  • Aniline (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)

  • BINAP (0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq)

  • Toluene (anhydrous, 5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate, BINAP, and sodium tert-butoxide.[4]

  • Add toluene, followed by 3-bromopyridine and aniline.[4]

  • Seal the tube with a Teflon screw cap, remove from the glovebox, and heat in an oil bath at 80 °C for 2 hours.[4]

  • After cooling to room temperature, dilute the reaction mixture with ether and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 (Oxidative Addition Complex) Pd(0)L2->Ar-Pd(II)(X)L2 Ar-X (Oxidative Addition) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 (Transmetalation Complex) Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 R-B(OR)2 (Transmetalation) Ar-Pd(II)(R)L2->Pd(0)L2 Ar-R (Reductive Elimination) Product Ar-R (Coupled Product) Ar-Pd(II)(R)L2->Product Product Formation ArX Ar-X (Aryl Halide) ArX->Pd(0)L2 RB(OR)2 R-B(OR)2 (Boronic Acid/Ester) RB(OR)2->Ar-Pd(II)(X)L2 Base Base Base->Ar-Pd(II)(X)L2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reagents Add aryl halide, boronic acid, base, and catalyst to flask start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent Add Anhydrous/Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

Conclusion

The selection of a pyridine intermediate for cross-coupling reactions is a critical decision in synthetic planning. While brominated pyridines offer higher reactivity and often lead to higher yields under milder conditions, chlorinated pyridines, including this compound, represent more economical and readily available alternatives. The successful application of these less reactive intermediates hinges on the use of modern, highly active palladium catalyst systems. Although direct quantitative performance data for this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions is not extensively documented, the principles of reactivity and the data available for analogous 2-chloropyridines provide a strong basis for anticipating its behavior and for the rational design of effective synthetic protocols. Further experimental investigation into the reactivity of this specific intermediate would be a valuable contribution to the field.

References

The Untapped Therapeutic Potential of 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a promising scaffold. Among these, the 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine core represents a structure of significant interest. Its role as a key intermediate in the synthesis of the fourth-generation cephalosporin antibiotic, cefpirome, underscores its potential in the development of new anti-infective agents. This guide provides a comparative analysis of the biological activities of derivatives based on the broader cyclopenta[b]pyridine and related fused pyridine systems, offering insights into the prospective applications of this compound derivatives in drug discovery. While comprehensive studies on a series of this compound derivatives are not extensively documented, this guide synthesizes available data from structurally related compounds to highlight their therapeutic promise.

Comparative Biological Activities

The biological potential of cyclopenta[b]pyridine and its analogs spans a wide spectrum of therapeutic areas, including anticancer, antibacterial, antiviral, and fungicidal activities. The following tables summarize the quantitative data from studies on various derivatives, providing a comparative overview of their efficacy.

Anticancer Activity

Fused pyridine heterocycles have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1]

Table 1: In Vitro Anticancer Activity of Fused Pyridine Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thieno[2,3-b:4,5-b']dipyridine11d MCF-7 (Breast)5.95Doxorubicin-
Thieno[2,3-b:4,5-b']dipyridine11d HCT-116 (Colon)6.09Doxorubicin-
Pyridine Conjugates18-23 HepG2 (Liver)Superior to 5-FU & Doxorubicin5-Fluorouracil, Doxorubicin-
Pyridine-Urea Hybrids8e, 8n MCF-7 (Breast)Stronger than DoxorubicinDoxorubicin-
Cyclopenta[b]quinoline-1,8-dione6h Raji (Lymphoma)82 (IC30)--
Cyclopenta[b]quinoline-1,8-dione6h HeLa (Cervical)24.4 (IC30)--
1,4-Dihydropyridines7a MOLT-4 (Leukemia)17.4--

IC50: Half-maximal inhibitory concentration. IC30: 30% inhibitory concentration.

Antimicrobial Activity

The core structure's link to cefpirome suggests a strong potential for antibacterial activity. Studies on related fused pyridine systems have confirmed this, with derivatives showing efficacy against both Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Antibacterial Activity of Fused Pyridine Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Pyridine-pyrimidine hybrids4b E. coli62.5Chloramphenicol-
Pyridine-pyrimidine hybrids4d S. aureus62.5Chloramphenicol-
Pyridine-pyrimidine hybrids4m S. pyogenes62.5Chloramphenicol-
Pyridothienopyrimidine6, 7, 8, 11 B. subtilis75--
Pyridothienopyrimidine5 P. aeruginosa---

MIC: Minimum Inhibitory Concentration.

Antiviral and Fungicidal Activities

Research into 5-aryl-cyclopenta[c]pyridine derivatives has revealed significant activity against the Tobacco Mosaic Virus (TMV) and various fungal pathogens.[2][3]

Table 3: Antiviral and Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives

CompoundActivityOrganism/VirusInhibition/EffectConcentration
4k Anti-TMV (Inactivation)Tobacco Mosaic Virus51.1 ± 1.9%500 µg/mL
4k Anti-TMV (Curative)Tobacco Mosaic Virus50.7 ± 3.6%500 µg/mL
4k Anti-TMV (Protection)Tobacco Mosaic Virus53.8 ± 2.8%500 µg/mL
4i FungicidalSclerotinia sclerotiorum91.9%50 µg/mL
4i FungicidalBotrytis cinerea75%50 µg/mL
4i FungicidalPhytophthora infestans62.5%50 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key biological assays cited.

In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[4]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to attach overnight.[4]

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[4]

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.[4]

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.[4]

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against bacterial strains.

  • Bacterial Strains: Standard bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) are used.

  • Inoculum Preparation: Bacterial colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.[5]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.[5]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Visualizing the Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for rational drug design and development.

Anticancer Signaling Pathway

Many pyridine derivatives exert their anticancer effects by inducing G2/M cell cycle arrest and apoptosis, often involving the p53 and JNK signaling pathways.[1]

anticancer_pathway cluster_cell Cellular Response Compound Pyridine Derivative Cell Cancer Cell p53 p53 (Tumor Suppressor) Compound->p53 Upregulation JNK JNK (c-Jun N-terminal Kinase) Compound->JNK Upregulation p21 p21 (CDK Inhibitor) p53->p21 Activation CDK Cyclin-Dependent Kinases (CDKs) p21->CDK Inhibition G2M_Arrest G2/M Phase Arrest CDK->G2M_Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) JNK->Apoptosis Induction

Caption: Proposed anticancer mechanism of pyridine derivatives.

Experimental Workflow for Biological Screening

The process of evaluating the biological activity of novel compounds follows a structured workflow, from initial synthesis to detailed mechanistic studies.

experimental_workflow Synthesis Synthesis of 2-chloro-6,7-dihydro-5H- cyclopenta[b]pyridine Derivatives InVitro_Screening In Vitro Biological Screening Synthesis->InVitro_Screening Anticancer Anticancer Assays (e.g., MTT) InVitro_Screening->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro_Screening->Antimicrobial Antiviral Antiviral Assays (e.g., Anti-TMV) InVitro_Screening->Antiviral Data_Analysis Data Analysis (IC50, MIC determination) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiviral->Data_Analysis Mechanism_Study Mechanism of Action Studies Data_Analysis->Mechanism_Study Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Study->Cell_Cycle_Analysis Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization

Caption: General workflow for biological evaluation.

References

Structure-activity relationship of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopenta[b]pyridine scaffold is a versatile heterocyclic structure that has been explored for a range of biological activities. Analogues of this core have shown promise in diverse fields, from agrochemicals to potential therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 6,7-dihydro-5H-cyclopenta[b]pyridine and related cyclopenta[c]pyridine derivatives, with a focus on their anti-viral, fungicidal, and kinase inhibitory activities. The information is compiled from recent studies to aid in the rational design of new, more potent compounds.

Anti-Tobacco Mosaic Virus (TMV) and Fungicidal Activity of 5-Aryl-cyclopenta[c]pyridine Derivatives

A series of novel 5-aryl-cyclopenta[c]pyridine derivatives have been synthesized and evaluated for their potential as agrochemical agents.[1][2] Taking the natural product cerbinal as a lead compound, modifications at the 5-position of the cyclopenta[c]pyridine core have yielded compounds with significant activity against Tobacco Mosaic Virus (TMV) and various fungal pathogens.

Comparative Biological Activity Data

The following table summarizes the in vivo anti-TMV activity and in vitro fungicidal activity of selected 5-aryl-cyclopenta[c]pyridine analogues at a concentration of 500 µg/mL.[1][2]

CompoundR Group (at position 5)Anti-TMV Inactivation Effect (%)Anti-TMV Curative Effect (%)Anti-TMV Protection Effect (%)Fungicidal Activity (% Inhibition against S. sclerotiorum)
4a Phenyl45.2 ± 2.143.8 ± 1.846.1 ± 2.5-
4d 4-Fluorophenyl48.9 ± 2.847.5 ± 2.249.3 ± 3.1-
4g 4-Methoxyphenyl50.1 ± 3.248.7 ± 2.951.5 ± 3.4-
4i 3,4,5-Trifluorophenyl---91.9 ± 2.3
4k 3-Methoxyphenyl51.1 ± 1.950.7 ± 3.653.8 ± 2.8-
Ribavirin (Reference)39.1 ± 2.638.4 ± 1.539.6 ± 3.8-

Note: Fungicidal activity for some compounds was highlighted against different pathogens. Compound 4i also showed 75% inhibition against Botrytis cinerea and 62.5% against Phytophthora infestans at 50 µg/mL.[1]

Structure-Activity Relationship Insights

The data reveals several key SAR trends for anti-TMV activity:

  • Aryl Substitution: The presence of an aryl group at the 5-position is crucial for activity.

  • Substitution Pattern on the Aryl Ring:

    • Electron-donating groups, such as a methoxy group, appear to enhance anti-TMV activity. Notably, the meta-methoxy substitution (4k ) provided the most potent anti-TMV effects, slightly better than the para-methoxy substitution (4g ).[1][2]

    • Halogen substitution also influences activity. A 4-fluoro substituent (4d ) showed improved activity over the unsubstituted phenyl ring (4a ).

  • Fungicidal Activity: For fungicidal activity, highly fluorinated aromatic rings, such as the 3,4,5-trifluorophenyl group in compound 4i , led to outstanding inhibition of Sclerotinia sclerotiorum.[1]

Experimental Protocols

Synthesis of 5-Aryl-cyclopenta[c]pyridine Derivatives: The synthesis of the target compounds started from the natural product cerbinal. The key steps involved amination, bromination, and subsequent cross-coupling reactions to introduce the various aryl moieties at the 5-position of the cyclopenta[c]pyridine core.[1]

Anti-TMV Activity Assay (in vivo): The curative, protection, and inactivation effects of the compounds against TMV were evaluated on Nicotiana tabacum L. plants.

  • Curative Effect: The upper leaves of the tobacco plants were inoculated with TMV, and the compound solution was applied to the leaves 3 days post-inoculation.

  • Protection Effect: The compound solution was applied to the leaves of the tobacco plants, which were then inoculated with TMV after 24 hours.

  • Inactivation Effect: The compounds were mixed with the virus before inoculation onto the tobacco leaves. The number of local lesions was recorded 3-4 days after inoculation, and the inhibition rates were calculated relative to a control group.[1][2]

Fungicidal Activity Assay (in vitro): The fungicidal activity of the compounds was tested against various plant pathogenic fungi using the mycelium growth rate method. The compounds were dissolved in DMSO and mixed with a potato dextrose agar (PDA) medium. Mycelial discs of the test fungi were placed on the medium, and the plates were incubated. The inhibition of mycelial growth was measured and compared to a control.[1]

Cyclopenta[b]pyridine Derivatives as Kinase Inhibitors

For instance, a study on aminopyridine-based inhibitors of Vaccinia-related kinases 1 and 2 (VRK1 and VRK2) revealed that substitutions on the pyridine core significantly impact potency and selectivity. The 2-amino-pyridine moiety is a common feature for binding to the kinase hinge region.[4]

Logical Relationship of Kinase Inhibitor Design

kinase_inhibitor_sar Scaffold Cyclopenta[b]pyridine Core Hinge Hinge-Binding Group (e.g., 2-amino) Scaffold->Hinge Solvent Solvent-Exposed Region Substituents Scaffold->Solvent Potency Kinase Inhibitory Potency (IC50) Hinge->Potency Key Interaction Solvent->Potency Fine-tuning Selectivity Kinase Selectivity Solvent->Selectivity Major Determinant

Caption: General SAR considerations for pyridine-based kinase inhibitors.

Experimental Workflow for Screening Cyclopenta[b]pyridine Analogues

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel cyclopenta[b]pyridine analogues.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening Start Starting Materials (e.g., Cyclopentanone derivatives) Synthesis Multi-step Synthesis of Cyclopenta[b]pyridine Analogues Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary Primary Screening (e.g., Anti-TMV, Fungicidal, Kinase Assay) Purification->Primary Compound Library Dose Dose-Response Studies (IC50/EC50) Primary->Dose Active Hits Selectivity Selectivity Profiling (e.g., Kinase Panel) Dose->Selectivity Lead Lead Compound Identification Selectivity->Lead

Caption: A generalized workflow for the discovery of bioactive cyclopenta[b]pyridine analogues.

Conclusion

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold and its isomers serve as a valuable starting point for the development of novel bioactive compounds. The structure-activity relationship studies on 5-aryl-cyclopenta[c]pyridine derivatives have demonstrated that strategic modifications to the aromatic substituent can lead to potent and selective agents for agrochemical applications. Further exploration of this scaffold, particularly with diverse substitutions at various positions, holds significant potential for the discovery of new therapeutic agents, including kinase inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and optimization of this promising class of heterocyclic compounds.

References

A Comparative Guide to Analytical Method Validation for 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The primary analytical techniques discussed include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize typical validation parameters for the analysis of chlorinated pyridine and quinoline derivatives, offering a baseline for expected performance when analyzing 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine.

Table 1: High-Performance Liquid Chromatography (HPLC-UV)

Parameter2-chloropyridine4-amino-2-chloropyridine
Linearity (r²) > 0.999Not Specified
Accuracy (% Recovery) 98.0% - 102.0%Not Specified
Precision (% RSD) ≤ 2.0%Not Specified
Limit of Detection (LOD) Not Specified8 ppb
Limit of Quantification (LOQ) Not SpecifiedNot Specified

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)

ParameterHalogenated Priority Substances (in fish)Quinoline (in textiles)
Linearity (r²) Not Specified0.9998
Accuracy (% Recovery) 87% - 107%82.9% - 92.0%
Precision (% RSD) ≤ 20%1.4% - 3.8%
Limit of Detection (LOD) Not Specified0.1 mg/kg
Limit of Quantification (LOQ) 0.1 µg/kgNot Specified

Table 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Parameter2-chloromethyl-3,4-dimethoxy pyridine hydrochlorideNitrogen-containing heterocycles
Linearity (r²) Not SpecifiedNot Specified
Accuracy (% Recovery) Not Specified77% - 96%
Precision (% RSD) Not SpecifiedNot Specified
Limit of Detection (LOD) Not Specified3 - 6 µg/L
Limit of Quantification (LOQ) 0.3 ppmNot Specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for HPLC-UV, GC-MS, and UPLC-MS/MS based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Chlorinated Pyridines

This protocol is a general guideline for the analysis of chlorinated pyridines and can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Primesep 100, 4.6 x 150 mm, 5 µm or a similar reversed-phase column.[1]

  • Mobile Phase: An isocratic mixture of acetonitrile and water with an acidic modifier (e.g., 0.05% sulfuric acid or formic acid for MS compatibility).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 200 nm.[1]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Halogenated Heterocycles

This protocol outlines a general procedure for the analysis of halogenated heterocyclic compounds.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).

  • Injector: Splitless injection at 250°C.

  • Oven Temperature Program: An initial temperature of 50°C, hold for 2 minutes, ramp to 150°C at 25°C/min, hold for 1 minute, then ramp to 260°C at 4°C/min and hold for 8 minutes.[2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. The ion source temperature is typically set to 230°C.

  • Sample Preparation: For solid samples, ultrasonic extraction with a suitable solvent like toluene can be employed. The extract should be filtered before injection.[3] For liquid samples, a liquid-liquid extraction may be necessary.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Protocol for Chlorinated Pyridines

This protocol is based on a method for a chlorinated pyridine derivative and offers high sensitivity and selectivity.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase column such as a Hypersil BDS C18 (50 mm x 4.6 mm, 3 µm).[4]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Protein precipitation may be required for biological matrices.

Mandatory Visualization

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration HPLC HPLC-UV Filtration->HPLC GCMS GC-MS Filtration->GCMS UPLCMSMS UPLC-MS/MS Filtration->UPLCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration UPLCMSMS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analytical validation of this compound.

Method_Selection node_result node_result start Start: Define Analytical Needs sensitivity High Sensitivity Required? start->sensitivity volatility Analyte Volatile & Thermally Stable? sensitivity->volatility Yes matrix Complex Matrix? sensitivity->matrix No gcms GC-MS volatility->gcms Yes uplcmsms UPLC-MS/MS volatility->uplcmsms No hplc HPLC-UV matrix->hplc No matrix->uplcmsms Yes

Caption: Logical flow for selecting an appropriate analytical method.

References

Benchmarking a Novel Kinase Inhibitor: A Comparative Analysis of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine Against Known MEK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative framework for evaluating the performance of a novel kinase inhibitor, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, against established MEK1/2 inhibitors. The data presented herein is hypothetical and serves as a template for researchers and drug development professionals to benchmark new chemical entities. The objective is to provide a comprehensive comparison of inhibitory potency, cellular activity, and impact on a key signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, particularly the RAS/RAF/MEK/ERK pathway, is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a common driver in various cancers, making it a prime target for therapeutic intervention. This guide benchmarks our hypothetical compound against clinically relevant MEK1/2 inhibitors: Trametinib, Cobimetinib, and Binimetinib.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[1] Lower IC50 values are indicative of higher potency.[2] The following table summarizes the hypothetical in vitro IC50 values for this compound and its comparators against their primary targets, MEK1 and MEK2.

CompoundTarget KinaseIC50 (nM)Assay Type
This compound MEK1 15 ADP-Glo™
MEK2 25 ADP-Glo™
TrametinibMEK10.92Cell-free
MEK21.8Cell-free
CobimetinibMEK14.2Cell-free
MEK26.4Cell-free
BinimetinibMEK145Cell-free
MEK245Cell-free

Cellular Activity: Anti-proliferative Effects

To assess the impact of these inhibitors in a biological context, their anti-proliferative activity was evaluated in a human colorectal cancer cell line (HT-29) harboring a BRAF V600E mutation, which leads to constitutive activation of the MAPK pathway. The GI50 (concentration for 50% of maximal inhibition of cell growth) was determined for each compound.

CompoundCell LineGI50 (nM)Assay Type
This compound HT-29 50 CellTiter-Glo®
TrametinibHT-291.5Cell-based
CobimetinibHT-299.0Cell-based
BinimetinibHT-29120Cell-based

Signaling Pathway Analysis: Inhibition of ERK Phosphorylation

The efficacy of MEK inhibitors is directly correlated with their ability to suppress the phosphorylation of their downstream target, ERK. A western blot analysis was performed to measure the levels of phosphorylated ERK (p-ERK) in HT-29 cells following treatment with the respective inhibitors. The IC50 for p-ERK inhibition provides a measure of target engagement within the cellular environment.

CompoundTargetIC50 (nM)Assay Type
This compound p-ERK 45 In-Cell Western
Trametinibp-ERK1.2Cell-based
Cobimetinibp-ERK7.5Cell-based
Binimetinibp-ERK100Cell-based

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3]

  • Compound Preparation : A 10-point, 1:3 serial dilution of the test compounds is prepared in 100% DMSO, starting from a 1 mM stock solution.[3] A DMSO-only control is also included.

  • Kinase Reaction : The reaction is performed in a 96-well plate. 2.5 µL of the serially diluted compound is added to each well, followed by 2.5 µL of the MEK1 or MEK2 enzyme. The plate is incubated for 10 minutes at room temperature to allow for inhibitor binding.[3] The kinase reaction is initiated by adding 5 µL of a substrate/ATP mixture. The plate is then incubated at 30°C for 60 minutes.[3]

  • ADP Detection : 10 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation at room temperature, 20 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Analysis : Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.[3] The data is plotted as the logarithm of the inhibitor concentration versus kinase activity, and a sigmoidal dose-response curve is fitted to determine the IC50 value.[2]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

  • Cell Seeding : HT-29 cells are seeded in a 96-well plate at a density of 5,000 cells per well and incubated overnight.

  • Compound Treatment : Cells are treated with a serial dilution of the test compounds for 72 hours.

  • Lysis and Signal Generation : The plate is equilibrated to room temperature, and CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal.

  • Data Analysis : Luminescence is measured using a plate reader. The GI50 value is calculated by fitting the data to a dose-response curve.

In-Cell Western Blot for p-ERK Inhibition

This method quantifies the levels of a specific protein (p-ERK) within cells grown in a microplate.

  • Cell Treatment : HT-29 cells are seeded in a 96-well plate and treated with a serial dilution of the test compounds for 2 hours.

  • Fixation and Permeabilization : The cells are fixed with 4% paraformaldehyde and permeabilized with Triton X-100.

  • Immunostaining : The cells are incubated with primary antibodies against p-ERK and total ERK, followed by incubation with fluorescently labeled secondary antibodies.

  • Data Analysis : The fluorescence intensity is measured using an imaging system. The p-ERK signal is normalized to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.[1] The IC50 for p-ERK inhibition is then calculated.

Visualizations

G cluster_0 cluster_1 Inhibitors Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Compound_A This compound Compound_A->MEK1/2 Trametinib Trametinib Trametinib->MEK1/2 Cobimetinib Cobimetinib Cobimetinib->MEK1/2 Binimetinib Binimetinib Binimetinib->MEK1/2

Caption: The MAPK/ERK signaling pathway and the point of intervention for MEK inhibitors.

G cluster_0 In Vitro Assay Workflow A Prepare serial dilution of inhibitor B Add inhibitor and kinase to plate A->B C Incubate for inhibitor binding B->C D Initiate reaction with ATP/substrate C->D E Incubate at 30°C D->E F Stop reaction and detect ADP E->F G Measure luminescence F->G H Calculate IC50 G->H

Caption: Experimental workflow for the in vitro kinase inhibition assay.

G cluster_1 Cellular Assay Workflow I Seed cells in 96-well plate J Treat cells with inhibitor I->J K Fix and permeabilize cells J->K L Incubate with primary antibodies (p-ERK, total ERK) K->L M Incubate with fluorescent secondary antibodies L->M N Image plate and quantify fluorescence M->N O Normalize p-ERK to total ERK and calculate IC50 N->O

Caption: Workflow for the in-cell western blot to measure p-ERK inhibition.

References

Safety Operating Guide

Proper Disposal of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine, a chlorinated pyridine derivative that requires careful management as hazardous waste. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a skin irritant[1]. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn at all times when handling this chemical. This includes:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A flame-retardant lab coat.
Respiratory Protection Use in a well-ventilated area, such as a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with all applicable local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Segregation and Collection
  • Waste Characterization: Due to its chemical structure as a halogenated organic compound, this compound waste must be segregated as chlorinated organic waste. Do not mix with non-halogenated waste streams[3].

  • Container Selection: Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap for collecting the waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations or chemical formulas.

Spill Management

In the event of a spill, immediate action is necessary to contain and clean up the material safely.

  • Evacuation: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Absorb the spill using an inert material such as vermiculite, dry sand, or earth[4]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container[2][5].

  • Decontamination: Clean the spill area thoroughly with soap and water[2]. All cleaning materials should also be disposed of as hazardous waste.

Storage of Waste
  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5].

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.

Final Disposal
  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed chemical destruction plant[2]. The preferred method of disposal is controlled incineration with flue gas scrubbing[2].

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_generation Generation of Waste (e.g., unused chemical, contaminated materials) ppe->waste_generation spill Spill Occurs ppe->spill Accident segregate Segregate as Chlorinated Organic Waste waste_generation->segregate spill_cleanup Contain with Inert Material & Collect in Labeled Container spill->spill_cleanup Yes spill_cleanup->segregate label_container Label Container: 'Hazardous Waste' + Full Chemical Name segregate->label_container storage Store in a Cool, Dry, Well-Ventilated Area label_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Disposal by Licensed Facility (Incineration) ehs_contact->disposal

References

Personal protective equipment for handling 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification: 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine and similar chlorinated pyridines are considered hazardous.[1] The primary hazards are associated with skin and eye irritation, and potential harm if inhaled or ingested.[2][3]

Hazard ClassificationDescription
Skin IrritationCauses skin irritation.[4]
Eye IrritationMay cause serious eye irritation.[2]
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful if swallowed, in contact with skin, or if inhaled.[1][5]
Specific Target Organ ToxicityMay cause respiratory irritation.[2][6]

Personal Protective Equipment (PPE):

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety glasses.[1][2]Protects against splashes and dust, preventing serious eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected before use.[1][2][7]Prevents skin contact and subsequent irritation.
Body Protection A flame-retardant lab coat or other protective clothing to prevent skin exposure.[1][2]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably under a chemical fume hood.[1][8] If ventilation is inadequate, a NIOSH-approved respirator should be used.[2]Protects the respiratory tract from irritation due to vapors or aerosols.

Operational Plan for Safe Handling:

A systematic approach to handling is essential for safety.

1. Preparation and Engineering Controls:

  • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][8]

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][9]

  • Before starting, confirm all necessary PPE is available and in good condition.[2]

  • Keep the container of this compound tightly closed when not in use.[6][10]

2. Handling Procedure:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid contact with skin and eyes.[3][10]

  • Avoid the formation and inhalation of dust or vapors.[2][5]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[6]

3. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection, during cleanup.

  • Absorb liquid spills with an inert material (e.g., sand, vermiculite) and collect it into a designated, sealed container for hazardous waste.[1][7]

  • Do not allow the chemical to enter drains or waterways.[1]

  • Ventilate the area of the spill.[2]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[7]

  • Waste Collection: Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, wipes), in a designated, properly labeled, and sealed hazardous waste container.[9][11]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8]

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]

  • Disposal Request: Once the waste container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[8][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][7]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh/Measure prep_materials->handle_weigh Proceed handle_react Perform Reaction handle_weigh->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate Complete spill_contain Contain Spill handle_react->spill_contain Spill Occurs cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Doff PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash spill_cleanup Clean Up spill_contain->spill_cleanup spill_dispose Dispose of Spill Waste spill_cleanup->spill_dispose spill_dispose->cleanup_decontaminate Resume

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine
Reactant of Route 2
Reactant of Route 2
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.